molecular formula C9H11NO3 B122483 N-(2-hydroxy-4-methoxyphenyl)acetamide CAS No. 58469-06-0

N-(2-hydroxy-4-methoxyphenyl)acetamide

Cat. No.: B122483
CAS No.: 58469-06-0
M. Wt: 181.19 g/mol
InChI Key: PHOAIOPTKPVQOB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxy-4-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-hydroxy-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOAIOPTKPVQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399374
Record name N-(2-hydroxy-4-methoxyphenyl)acetamide
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58469-06-0
Record name N-(2-hydroxy-4-methoxyphenyl)acetamide
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Record name 2'-HYDROXY-4'-METHOXYACETANILIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide, a compound of interest in natural product chemistry and as a potential building block in drug development. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and chemical sciences, offering not just protocols but the underlying scientific rationale for key procedural steps.

Introduction and Strategic Overview

N-(2-hydroxy-4-methoxyphenyl)acetamide is an acetamide derivative of 2-amino-4-methoxyphenol. It has been identified as a natural product isolated from the roots of Scoparia dulcis, a plant with a history in traditional medicine[1]. The presence of hydroxyl, amide, and methoxy functional groups on an aromatic scaffold makes it an attractive intermediate for synthetic chemistry and a subject for biological activity screening.

The synthesis of this target molecule hinges on a fundamental and highly efficient reaction: the chemoselective N-acetylation of an aminophenol. The greater nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for a targeted reaction, forming the desired N-acyl product with high selectivity. This guide will detail a robust protocol for this synthesis, followed by a multi-technique approach to rigorously characterize the final product, ensuring its structural integrity and purity.

Synthesis Methodology: Chemoselective N-Acetylation

The chosen synthetic route is the direct acetylation of 2-amino-4-methoxyphenol using acetic anhydride. This method is favored for its high yield, straightforward execution, and the ready availability of reagents.

Causality of Reagent and Pathway Selection
  • Starting Material : The synthesis begins with 2-amino-4-methoxyphenol. This precursor can be synthesized via the catalytic hydrogenation of 4-methoxy-2-nitrophenol, a common and efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups[2].

  • Acylating Agent : Acetic anhydride is the ideal acetylating agent for this transformation. It is highly reactive, and the acetic acid byproduct is easily removed during work-up. The reaction is typically performed in a protic solvent like glacial acetic acid or water, which facilitates the reaction and subsequent product precipitation[3][4].

  • Chemoselectivity : The core principle of this synthesis is the selective acylation of the amine in the presence of a hydroxyl group. The nitrogen atom of the primary amine is a stronger nucleophile than the oxygen atom of the phenol. This difference in reactivity allows the acetylation to proceed preferentially at the amino group, a critical factor for achieving a high yield of the desired product without significant O-acetylation byproducts[5][6].

Detailed Experimental Protocol

Reaction Scheme:

Materials & Equipment:

  • 2-amino-4-methoxyphenol

  • Acetic anhydride

  • Deionized water

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Step-by-Step Procedure:

  • Dissolution of Amine : In a 250 mL Erlenmeyer flask, prepare a suspension of 2-amino-4-methoxyphenol (e.g., 10.0 mmol) in 50 mL of deionized water. Stir the mixture vigorously to ensure it is well-dispersed.

  • Acetylation : While stirring the suspension at room temperature, add acetic anhydride (1.1 equivalents, 11.0 mmol) dropwise. The addition of a slight excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction : Continue stirring the reaction mixture vigorously for 30-45 minutes at room temperature. The product will begin to precipitate as a solid. The reaction is generally exothermic; an ice bath can be used to moderate the temperature if necessary.

  • Product Isolation : After the reaction period, cool the flask in an ice bath for 20 minutes to maximize the precipitation of the product.

  • Filtration : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove acetic acid and any unreacted starting materials.

  • Drying : Dry the crude product, either air-drying or in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Purification (Recrystallization) : Transfer the crude solid to a flask and add a minimal amount of a suitable solvent system (e.g., ethanol/water mixture) to dissolve it at boiling point. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Prepare Suspension of 2-amino-4-methoxyphenol in Water B 2. Add Acetic Anhydride (1.1 eq) A->B Reagent Addition C 3. Stir at Room Temp (30-45 min) B->C Reaction Initiation D 4. Cool in Ice Bath to Precipitate C->D Product Formation E 5. Vacuum Filtration & Cold Water Wash D->E Isolation F 6. Dry Crude Product E->F G 7. Recrystallize (e.g., Ethanol/Water) F->G Purification H 8. Filter & Dry Pure Product G->H I Final Product: N-(2-hydroxy-4-methoxyphenyl)acetamide H->I Characterization Characterization_Workflow Input Purified & Dried Product P1 Melting Point Determination Input->P1 P2 Visual Inspection (Appearance, Color) Input->P2 S1 IR Spectroscopy (Functional Groups) Input->S1 S2 Mass Spectrometry (Molecular Weight) Input->S2 S3 ¹H NMR (Proton Framework) Input->S3 S4 ¹³C NMR (Carbon Skeleton) Input->S4 P1->S1 Output Verified Structure & Purity Confirmed S1->S2 S2->S3 S3->S4 S4->P2

Caption: A multi-technique workflow for the characterization of the final product.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide via chemoselective N-acetylation. The provided step-by-step protocol, grounded in established chemical principles, is designed for reproducibility. Furthermore, the comprehensive characterization workflow, employing a suite of analytical techniques, establishes a rigorous standard for verifying the structural identity and purity of the final compound. Adherence to these methods will ensure the production of high-quality material suitable for further research and development applications.

References

  • OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). Retrieved from [Link]

  • ACS Publications. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

  • IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • IUCr. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-hydroxy-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]

  • Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of N-(2-hydroxy-4-methoxyphenyl)acetamide (CAS No: 58469-06-0).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and validated experimental protocols for determining key parameters such as solubility, dissociation constant (pKa), chromatographic behavior, and spectroscopic characteristics. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization and application of this compound.

Introduction and Chemical Identity

N-(2-hydroxy-4-methoxyphenyl)acetamide is a substituted acetamide derivative featuring a phenol, a methoxy ether, and an amide functional group. These groups dictate its chemical behavior and physical properties, making it a molecule of interest as a potential intermediate in pharmaceutical synthesis and a building block in organic chemistry. Understanding its physicochemical profile is paramount for predicting its behavior in various systems, including formulation, reaction kinetics, and biological interactions.

This guide provides not just data, but the causality behind the experimental choices, ensuring that the described protocols are robust and self-validating.

Table 1: Chemical Identifiers for N-(2-hydroxy-4-methoxyphenyl)acetamide

IdentifierValueReference
IUPAC Name N-(2-hydroxy-4-methoxyphenyl)acetamide[2]
CAS Number 58469-06-0[1]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 195.21 g/mol [2][3]
2D Structure Chemical Structure of N-(2-hydroxy-4-methoxyphenyl)acetamide

Note: A placeholder image is used for the 2D structure. The IUPAC name and formula define the precise structure.

Solubility Profile: A Multifaceted Analysis

2.1 Theoretical Considerations

The solubility of N-(2-hydroxy-4-methoxyphenyl)acetamide is governed by the interplay between its hydrophilic and lipophilic moieties. The phenolic hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. The methoxy group offers some polar character, while the benzene ring and acetyl methyl group contribute to its lipophilicity, enabling dissolution in organic solvents.

2.2 Qualitative Solubility Assessment

Based on supplier data, the compound exhibits good solubility in a range of common laboratory solvents. This indicates its utility in various reaction and analysis media.[1]

Table 2: Qualitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

2.3 Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining aqueous solubility, a critical parameter for drug development. The choice of an HPLC-UV assay for quantification ensures high specificity and sensitivity, allowing for accurate measurement even at low concentrations.

Methodology Steps:

  • Preparation: Add an excess amount of N-(2-hydroxy-4-methoxyphenyl)acetamide to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours. This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

  • Sample Extraction: Carefully withdraw an aliquot from the clear supernatant.

  • Dilution & Analysis: Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using the HPLC method detailed in Section 4.0.

  • Quantification: Calculate the concentration in the original supernatant based on the dilution factor and the calibration curve.

Diagram 1: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to water B Shake at constant T for 24h A->B Achieve saturation C Centrifuge to pellet excess solid B->C Ensure equilibrium D Extract supernatant C->D Isolate saturated solution E Dilute sample D->E F Analyze via HPLC-UV E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Dissociation Constant (pKa)

3.1 Theoretical Considerations

The pKa value is a measure of the acidity of a compound. N-(2-hydroxy-4-methoxyphenyl)acetamide possesses a phenolic hydroxyl group, which is the primary acidic center. The pKa of unsubstituted phenol is approximately 10. The substituents on the ring will modulate this acidity. The methoxy group at the para position is electron-donating, which would typically decrease acidity (increase pKa). Conversely, the ortho-acetamido group is electron-withdrawing, which would increase acidity (decrease pKa). The net effect determines the final pKa, which is crucial for predicting the compound's charge state at different pH values.

3.2 Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly effective for compounds with a pH-dependent chromophore, which is the case here due to the phenolate anion formation. It relies on measuring the absorbance change as a function of pH.

Methodology Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7 to pH 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with the same total compound concentration but varying pH.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic (phenol) and basic (phenolate) forms. Plot the absorbance at this wavelength against the pH of the buffers.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value.

Diagram 2: Logic for Spectrophotometric pKa Determination

G A Prepare solutions at varying pH B Measure UV Absorbance at each pH A->B C Plot Absorbance vs. pH B->C D Identify inflection point of sigmoidal curve C->D E pKa = pH at inflection D->E

Caption: Data analysis workflow for pKa determination via UV-Vis.

Chromatographic Profile by Reversed-Phase HPLC

4.1 Principle and Justification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity and quantifying N-(2-hydroxy-4-methoxyphenyl)acetamide. The compound's moderate polarity makes it ideal for retention on a non-polar stationary phase (like C18) with elution controlled by a polar mobile phase. A gradient elution method, starting with a high aqueous content and transitioning to a higher organic content, provides the necessary resolving power to separate the main analyte from potential impurities or degradation products.

4.2 Recommended HPLC Method for Purity and Assay

This method is adapted from established protocols for similar acetamide compounds and is designed for robustness and high resolution.[4][5][6]

Table 3: HPLC Method Parameters

ParameterRecommended ConditionsJustification
HPLC System Quaternary Pump with Autosampler and UV/Vis DetectorStandard for robust method development and execution.
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µmProvides excellent retention and efficiency for this analyte class.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier sharpens peaks and controls ionization.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 10 minutesEnsures elution of non-polar impurities while retaining early-eluting ones.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnhances reproducibility by controlling retention time fluctuations.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.

4.3 System Suitability: A Self-Validating System

To ensure the trustworthiness of each analytical run, a system suitability standard must be analyzed.

  • Standard Preparation: Prepare a solution containing the analyte and a known related impurity or a closely eluting compound.

  • Injection and Analysis: Make five replicate injections of this solution before analyzing any samples.

  • Acceptance Criteria: The system is deemed suitable only if the following criteria are met:

    • Tailing Factor: Between 0.8 and 1.5 for the main analyte peak.

    • Resolution: >2.0 between the analyte and the adjacent peak.

    • Repeatability (RSD): <2.0% for the peak area of the five replicate injections.

Meeting these criteria validates that the chromatographic system is performing adequately on the day of analysis.

Spectroscopic Characterization

5.1 Infrared (IR) Spectroscopy

  • Theoretical Basis: IR spectroscopy probes the vibrational frequencies of functional groups.

  • Expected Features: The IR spectrum is predicted to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include a broad O-H stretch (phenol) around 3300 cm⁻¹, an N-H stretch (amide) around 3200 cm⁻¹, a sharp C=O stretch (amide I band) around 1650 cm⁻¹, and C-O stretches (ether and phenol) in the 1250-1000 cm⁻¹ region.[7]

  • Protocol: A sample is prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A background spectrum is collected first, followed by the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Theoretical Basis: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expected ¹H NMR Features: The spectrum should show distinct signals for each unique proton environment. Expected signals include: a singlet for the acetyl methyl group (~2.1 ppm), a singlet for the methoxy group (~3.8 ppm), distinct aromatic protons in the 6.5-7.5 ppm range with splitting patterns dictated by their ortho, meta, and para relationships, and broad singlets for the phenolic OH and amide NH protons, whose chemical shifts are concentration and solvent dependent.[8][9]

  • Expected ¹³C NMR Features: The spectrum will show signals for each unique carbon, including the acetyl methyl (~24 ppm), methoxy carbon (~55 ppm), aromatic carbons (100-160 ppm), and the amide carbonyl carbon (~170 ppm).

  • Protocol: A ~10 mg sample is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable OH and NH protons. The sample is then analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

5.3 Mass Spectrometry (MS)

  • Theoretical Basis: MS provides the exact mass of the molecule and information about its fragmentation pattern, confirming its identity.

  • Expected Features: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to 196.22. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol) is infused directly or via an HPLC system into the mass spectrometer's ESI source. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion.

Summary of Physicochemical Data

The following table consolidates the key physicochemical parameters for N-(2-hydroxy-4-methoxyphenyl)acetamide, providing a quick reference for researchers.

Table 4: Consolidated Physicochemical Properties

PropertyValue / Expected RangeMethod of Determination
Molecular Weight 195.21 g/mol Calculation / Mass Spectrometry
Appearance Solid (predicted)Visual Inspection
Aqueous Solubility To be determinedShake-Flask Method with HPLC-UV
Organic Solubility Soluble in DMSO, CHCl₃, etc.[1]Qualitative Assessment
pKa (Phenolic OH) ~8-10 (predicted)UV-Vis Spectrophotometry
UV λmax ~250-290 nm (predicted)UV-Vis Spectroscopy
HPLC Retention Time Method DependentRP-HPLC

References

  • Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
  • N-(4-Methoxyphenyl)acetamide. Echemi.
  • Supplementary Inform
  • N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook.
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
  • N-(4-Methoxyphenyl)Acetamide. PubChem.
  • N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide. PubChem.
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0. ChemFaces.
  • N-(4-Hydroxy-3-methoxybenzyl)acetamide. PubChem.
  • Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Benchchem.

Sources

"N-(2-hydroxy-4-methoxyphenyl)acetamide CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2-hydroxy-4-methoxyphenyl)acetamide, a molecule of growing interest in the fields of medicinal chemistry and drug development. We will delve into its fundamental chemical properties, molecular structure, synthesis, and potential therapeutic applications, offering insights grounded in established scientific principles and experimental data.

Core Identification and Molecular Architecture

Chemical Abstract Service (CAS) Number: 58469-06-0[1]

N-(2-hydroxy-4-methoxyphenyl)acetamide is a substituted aromatic amide. Its structure is characterized by a central benzene ring functionalized with three substituents: an acetamide group, a hydroxyl group, and a methoxy group. The "2-hydroxy" and "4-methoxy" designations indicate the positions of the hydroxyl and methoxy groups relative to the acetamide substituent on the phenyl ring. This specific arrangement of functional groups—a phenol, an ether, and an amide—imparts a unique combination of chemical reactivity and biological potential to the molecule.[2]

The molecular formula for N-(2-hydroxy-4-methoxyphenyl)acetamide is C9H11NO3.[3]

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is critical to understanding the molecule's interactions and reactivity.

Caption: Molecular structure of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C9H11NO3[3]
Molecular Weight 181.19 g/mol [4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]ChemFaces[1]
Appearance Solid-
XLogP3 1.1Echemi[5]

Synthesis and Experimental Protocols

The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide can be achieved through the acetylation of the corresponding aminophenol. The following protocol is a representative method adapted from the synthesis of related acetanilide compounds.[6][7]

Workflow for the Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide

synthesis_workflow start Start: 2-Amino-5-methoxyphenol reagents Reagents: Acetic Anhydride, Acetic Acid start->reagents reaction Acetylation Reaction reagents->reaction stirring Stir at Room Temperature (18 hours) reaction->stirring workup Reaction Quench & Work-up stirring->workup purification Purification: Recrystallization workup->purification product Product: N-(2-hydroxy-4-methoxyphenyl)acetamide purification->product

Caption: Generalized workflow for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-amino-5-methoxyphenol in glacial acetic acid. The acetic acid serves as a solvent that is compatible with the acetylating agent.

  • Acetylation: To the stirred solution, add acetic anhydride. Acetic anhydride is a common and efficient acetylating agent for amines. The reaction is typically carried out at room temperature.[6][7]

  • Reaction Monitoring: The reaction mixture is stirred continuously for an extended period, for instance, 18 hours, to ensure the completion of the acetylation.[6][7] Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched, often by the addition of water, to hydrolyze any remaining acetic anhydride. The product may precipitate out of the solution or can be extracted using an appropriate organic solvent.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) is a common method to obtain the pure N-(2-hydroxy-4-methoxyphenyl)acetamide.[6][7]

Self-Validating System Justification: Each step in this protocol includes inherent checks. The purity of the starting materials is the first control point. During the reaction, TLC allows for qualitative assessment of the conversion of the starting material to the product. The final purification step, recrystallization, is self-validating in that the formation of well-defined crystals is indicative of a high-purity compound. The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

The unique chemical scaffold of N-(2-hydroxy-4-methoxyphenyl)acetamide, combining phenolic and acetamide functionalities, makes it a compound of significant interest in medicinal chemistry.[2]

Natural Occurrence and Ethnopharmacological Relevance

N-(2-hydroxy-4-methoxyphenyl)acetamide has been identified as a natural product isolated from the roots of Scoparia dulcis, a plant with a history of use in traditional medicine.[2] This natural origin provides a strong rationale for exploring its biological activities.

Anticipated Biological Activities
  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of N-(2-hydroxy-4-methoxyphenyl)acetamide suggests it may possess similar capabilities.

  • Anti-inflammatory and Anticancer Potential: Phenolic acids and their derivatives have been recognized for a wide array of pharmacological properties, including anti-inflammatory and anticancer activities.[2] Furthermore, related compounds like N-(2-hydroxyphenyl)acetamide have demonstrated potent antitumor effects against human breast cancer cell lines (MCF-7).[8] This suggests that N-(2-hydroxy-4-methoxyphenyl)acetamide could be a valuable lead compound for the development of novel therapeutic agents in these areas.

Structure-Activity Relationship (SAR) Studies

This molecule serves as an excellent candidate for structure-activity relationship (SAR) studies.[2] By systematically modifying the functional groups—for example, altering the position of the hydroxyl and methoxy groups or modifying the acetyl group—researchers can probe the structural requirements for specific biological activities. These studies are crucial for the rational design of more potent and selective drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-(2-hydroxy-4-methoxyphenyl)acetamide.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid contact with skin and eyes. Minimize dust formation and ensure adequate ventilation.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[9]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: If swallowed, seek medical advice.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][10]

Conclusion

N-(2-hydroxy-4-methoxyphenyl)acetamide is a multifaceted compound with a well-defined chemical structure and intriguing potential for applications in drug discovery and development. Its natural origin, coupled with the known biological activities of its constituent functional groups, provides a solid foundation for further investigation. The synthetic accessibility of this molecule allows for the exploration of its therapeutic potential through SAR studies, paving the way for the development of novel drug candidates. As research in this area progresses, N-(2-hydroxy-4-methoxyphenyl)acetamide may emerge as a valuable tool in the arsenal of medicinal chemists and pharmacologists.

References

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • PubChem. 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Available from: [Link]

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  • PubChemLite. N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). Available from: [Link]

  • BioHippo. N-(2-Hydroxy-4-methoxyphenyl)acetamide. Available from: [Link]

  • PubChem. N-[(2-hydroxy-4-methylphenyl)methoxy]acetamide. Available from: [Link]

  • NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. Available from: [Link]

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  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

  • PubChem. 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. Available from: [Link]

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  • PubChem. 2-(4-Methoxyphenyl)acetamide. Available from: [Link]

  • PubMed. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Available from: [Link]

  • IUCr Journals. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Available from: [Link]

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"spectroscopic analysis (NMR, IR, MS) of N-(2-hydroxy-4-methoxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide, a key chemical intermediate. As researchers and professionals in drug development and chemical synthesis, a rigorous and unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectral features observed in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the "why" behind the data, grounding our interpretations in established chemical principles and providing detailed, field-proven experimental protocols.

Introduction: The Molecule in Focus

N-(2-hydroxy-4-methoxyphenyl)acetamide (Molecular Formula: C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) is a substituted aromatic amide. Its structure, featuring a phenolic hydroxyl group, a methoxy ether, and a secondary amide, presents a rich landscape for spectroscopic investigation. These functional groups are common in pharmacologically active compounds, making the precise characterization of this molecule a critical step in quality control and synthetic verification.

This guide details a systematic approach to confirming the molecular structure, utilizing a synergistic combination of analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elucidate fragmentation patterns that offer clues to the molecular backbone.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present through their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through the precise chemical environments of ¹H and ¹³C nuclei.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For a molecule like N-(2-hydroxy-4-methoxyphenyl)acetamide, Electrospray Ionization (ESI) is often preferred over Electron Ionization (EI) as it is a "softer" technique, increasing the probability of observing the intact protonated molecular ion.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Dissolve 1 mg of N-(2-hydroxy-4-methoxyphenyl)acetamide in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. This ensures sample purity before MS analysis.

  • MS Analysis: Analyze the eluent in positive ion mode. Set the mass spectrometer to scan a range of m/z 50-500.

  • Tandem MS (MS/MS): Isolate the predicted protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Predicted Fragmentation

The primary goal is to identify the protonated molecular ion, [M+H]⁺, at an m/z corresponding to the compound's monoisotopic mass (182.08118). The fragmentation is predictable, primarily involving the cleavage of the amide group, which is the most labile part of the molecule.[1]

Table 1: Predicted Mass Spectrometry Data (ESI Positive Mode)

m/z (Predicted)Ion FormulaDescription
182.08[C₉H₁₂NO₃]⁺Protonated Molecular Ion ([M+H]⁺)
140.07[C₇H₉O₃]⁺Loss of ketene (CH₂=C=O) from the amide group. This is a common fragmentation for N-acetyl compounds.[1]
125.05[C₇H₇O₂]⁺Subsequent loss of an amino group (-NH₂) from the m/z 140 fragment.
123.04[C₇H₇O₂]⁺Loss of the entire acetamide group and rearrangement.

The fragmentation pathway provides a structural fingerprint, confirming the presence and connectivity of the N-acetyl group to the phenolic ring.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical sequence of bond cleavages that lead to the major observed fragments in a tandem MS experiment.

fragmentation M [M+H]⁺ m/z = 182.08 F1 Fragment 1 m/z = 140.07 M->F1 - CH₂CO F2 Fragment 2 m/z = 125.05 F1->F2 - NH₂

Caption: Predicted ESI-MS/MS fragmentation of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid N-(2-hydroxy-4-methoxyphenyl)acetamide powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of N-(2-hydroxy-4-methoxyphenyl)acetamide will display a series of characteristic absorption bands that confirm its key structural features. The presence of hydrogen bonding (intramolecular between the phenolic -OH and amide oxygen, and intermolecular) will typically broaden the -OH and -N-H stretching bands.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3200 (broad)O-H StretchPhenol (-OH)Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[3]
3350 - 3150N-H StretchSecondary Amide (-NH)Confirms the secondary amide linkage. Often appears as a distinct peak on the shoulder of the broader O-H band.[2]
3100 - 3000C-H StretchAromatic C-HIndicates the presence of the benzene ring.
2980 - 2850C-H StretchAliphatic (CH₃)Corresponds to the methyl groups of the acetyl and methoxy functions.
1680 - 1640C=O Stretch (Amide I)Amide CarbonylA strong, sharp peak confirming the amide group. Its position is sensitive to hydrogen bonding.[3]
1600 & 1500C=C StretchAromatic RingTwo distinct peaks characteristic of the benzene ring.[4]
1560 - 1520N-H Bend (Amide II)Amide N-HA key band confirming the secondary amide, resulting from a mix of N-H bending and C-N stretching.
1250 - 1200C-O StretchAryl Ether (Ar-O-CH₃)A strong band indicating the presence of the methoxy group attached to the aromatic ring.

The combination of these bands provides a definitive fingerprint, confirming the presence of the phenolic, methoxy, and secondary acetamide groups attached to an aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number and electronic environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the compound and its residual proton signal does not obscure key regions. Crucially, it allows for the observation of exchangeable protons (-OH and -NH).

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 10-20 mg of N-(2-hydroxy-4-methoxyphenyl)acetamide.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

  • Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum to confirm the -OH and -NH protons, which will disappear.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift (position), integration (number of protons), and multiplicity (neighboring protons).

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.2 - 9.5Singlet (broad)1HPhenolic -OHThe phenolic proton is acidic and its signal is typically broad. Its position is concentration-dependent.
~8.8 - 9.1Singlet1HAmide -NHThe amide proton signal is a singlet. It will disappear upon D₂O exchange.
~7.5 - 7.7Doublet1HAr-H (H6)This proton is ortho to the electron-withdrawing acetamide group, shifting it downfield.
~6.3 - 6.5Doublet of doublets1HAr-H (H5)This proton is coupled to both H6 and H3.
~6.2 - 6.4Doublet1HAr-H (H3)This proton is ortho to the electron-donating methoxy group, shifting it upfield.
~3.7Singlet3HMethoxy (-OCH₃)Methoxy protons are shielded and appear as a sharp singlet.
~2.0Singlet3HAcetyl (-COCH₃)Acetyl methyl protons are deshielded by the adjacent carbonyl and appear as a singlet.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the amide is significantly deshielded.[5]
~158C4-OAromatic carbon bearing the methoxy group, shifted downfield by the oxygen.
~150C2-OAromatic carbon bearing the hydroxyl group.
~122C1-NAromatic carbon bearing the acetamide group.
~115C6Aromatic C-H.
~105C5Aromatic C-H.
~101C3Aromatic C-H, shifted upfield due to the ortho/para directing effects of -OH and -OCH₃.
~55-OCH₃The methoxy carbon is shielded relative to the aromatic carbons.
~23-COCH₃The acetyl methyl carbon.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and together they create a cohesive and unambiguous structural proof.

workflow substance N-(2-hydroxy-4-methoxyphenyl)acetamide ms Mass Spectrometry (MS) substance->ms ir Infrared (IR) Spectroscopy substance->ir nmr NMR Spectroscopy substance->nmr conclusion Unambiguous Structure Confirmation ms->conclusion Molecular Weight & Fragmentation ir->conclusion Functional Groups nmr->conclusion C-H Framework & Connectivity

Caption: A synergistic workflow for the structural elucidation of the target compound.

Safety and Handling

According to available Safety Data Sheets (SDS) for similar acetamide compounds, N-(2-hydroxy-4-methoxyphenyl)acetamide should be handled with care.[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

The structural characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide is definitively achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the correct molecular weight and provides a fragmentation pattern consistent with the expected structure. IR spectroscopy validates the presence of all key functional groups: the phenolic hydroxyl, the methoxy ether, and the secondary amide. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the aromatic ring and the connectivity of all atoms. This integrated, multi-technique approach represents a robust and reliable methodology for structural confirmation in research and industrial settings.

References

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • PubChem. N-(4-hydroxy-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • LibreTexts, Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • Request PDF. (2025). Phenolic compound explorer: A mid-infrared spectroscopy database. [Link]

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A Technical Guide to the Solubility and Stability of N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of N-(2-hydroxy-4-methoxyphenyl)acetamide, a phenolic acetamide of interest in pharmaceutical and chemical research. The document outlines the theoretical principles governing its solubility in various solvent systems and details robust experimental protocols for its empirical determination. Furthermore, it delves into the stability profile of the compound, presenting a systematic approach to conducting forced degradation studies under various stress conditions as mandated by regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the comprehensive characterization of this molecule.

Introduction: Understanding N-(2-hydroxy-4-methoxyphenyl)acetamide

N-(2-hydroxy-4-methoxyphenyl)acetamide is a compound that integrates a phenolic hydroxyl group, an ether (methoxy) group, and an acetamide moiety within its structure.[1] This unique combination of functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters in the development of pharmaceutical formulations and other chemical applications.[1] The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl, hydroxyl, and ether oxygens) suggests a nuanced interaction with different solvents. Its phenolic nature also makes it susceptible to specific degradation pathways, such as oxidation.[1][2]

A thorough understanding of these characteristics is paramount for:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for use during synthesis and purification.

  • Analytical Method Development: Creating reliable methods for quantification and purity assessment.

  • Stability-Indicating Assays: Designing assays that can separate the intact molecule from its degradation products.[3]

  • Shelf-Life Prediction: Establishing appropriate storage conditions and expiration dating.[4][5]

This guide will provide the scientific rationale and detailed protocols to empower researchers to fully characterize the solubility and stability of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Solubility Profiling: A Multi-Solvent Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key factor in formulation design. The principle "like dissolves like" provides a foundational but simplified view. A more detailed analysis considers the interplay of polarity, hydrogen bonding, and the specific functional groups of both the solute and the solvent.

Theoretical Considerations for Solvent Selection

The molecular structure of N-(2-hydroxy-4-methoxyphenyl)acetamide suggests the following solubility behaviors:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and amide groups can form strong hydrogen bonds with these solvents, facilitating dissolution. However, the aromatic ring introduces a degree of hydrophobicity that may limit solubility in highly polar solvents like water. The solubility in aqueous solutions is also expected to be pH-dependent due to the acidic nature of the phenolic hydroxyl group.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors for the compound's hydroxyl and amide protons. Their intermediate polarity often provides a good balance for dissolving molecules with both polar and non-polar regions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the compound's significant polarity and hydrogen bonding capability.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and reliable protocol that ensures the solution is fully saturated.

Methodology:

  • Preparation: Add an excess amount of N-(2-hydroxy-4-methoxyphenyl)acetamide to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium saturation is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration into the quantifiable range.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by back-calculating from the diluted sample concentration to the original supernatant concentration.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to vials prep2 Add selected solvents prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 quant1 Withdraw and dilute supernatant sep1->quant1 quant2 Analyze via validated HPLC method quant1->quant2 quant3 Calculate solubility quant2->quant3

Data Presentation: Comparative Solubility Table

For clarity and ease of comparison, solubility data should be presented in a tabular format.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL) [Hypothetical Data]
Polar Protic Water (pH 7.0)250.5
Ethanol2525.0
Methanol2530.0
Polar Aprotic Acetone2545.0
Acetonitrile2515.0
DMSO25>100.0
Non-Polar Hexane25<0.1

Stability Profiling and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[4][5] Forced degradation, or stress testing, is an essential part of this process.[2][3][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][8] This is foundational for developing and validating stability-indicating analytical methods, as required by ICH guidelines.[9][10][11]

Rationale for Stress Conditions

The selection of stress conditions is based on the chemical structure of N-(2-hydroxy-4-methoxyphenyl)acetamide and regulatory expectations.

  • Acid/Base Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-amino-5-methoxyphenol and acetic acid.[2]

  • Oxidation: The electron-rich phenolic ring is a prime target for oxidative degradation.[2] This is a common degradation pathway for phenolic compounds.

  • Thermal Degradation: Exposure to dry heat can provide the energy to overcome activation barriers for various degradation reactions.[2]

  • Photodegradation: Many aromatic compounds absorb UV or visible light, which can lead to photolytic degradation. A photostability study is a key part of the stability testing package.

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[8] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-(2-hydroxy-4-methoxyphenyl)acetamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C). A solution can also be heated.[12]

    • Photolytic Degradation: Expose a solution and a solid sample to a combination of UV and visible light as specified in ICH Q1B guidelines.

  • Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Neutralize the acid and base-stressed samples before analysis to prevent further degradation and protect the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method, often coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the parent peak in the presence of any degradation products.

    • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. A good mass balance (typically 95-105%) provides confidence in the analytical method.

    • Identification of Degradants: Use the MS data to tentatively identify the molecular weights of the degradation products, which helps in elucidating the degradation pathways.

G cluster_stress Stress Conditions start API Sample (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal (e.g., 105°C Dry Heat) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis HPLC-PDA-MS Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Data Evaluation (Peak Purity, Mass Balance, Degradant ID) analysis->eval

Stability-Indicating Method Validation

The analytical method used for stability studies must be validated to prove it is "stability-indicating." This means the method must be able to accurately measure the decrease in the amount of the active drug substance due to degradation. According to ICH Q2(R1), specificity is a key validation parameter.[13][14][15] This is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Key Validation Parameters:

  • Specificity: Resolution between the parent peak and all degradation peaks.

  • Accuracy & Precision: To ensure reliable quantification.

  • Linearity & Range: To cover the expected concentrations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): For quantifying impurities.

Conclusion and Formulation Implications

The comprehensive study of the solubility and stability of N-(2-hydroxy-4-methoxyphenyl)acetamide is a non-negotiable prerequisite for its successful development in any application. The solubility profile guides the selection of appropriate excipients and manufacturing processes, while the stability profile informs packaging, storage conditions, and shelf-life determination. The methodologies described in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for generating the high-quality data necessary for informed decision-making in research and development. By understanding the inherent physicochemical properties of this molecule, scientists can proactively design stable, effective, and safe products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. (2003). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). Available from: [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of N-(2-hydroxy-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-(2-hydroxy-4-methoxyphenyl)acetamide scaffold represents a privileged structure in medicinal chemistry. It combines a phenolic moiety, known for its antioxidant and hydrogen-donating capabilities, with an acetamide group, a common feature in numerous biologically active compounds.[1][2][3] This unique combination suggests a high potential for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer effects. The strategic screening of derivatives based on this core structure is a critical step in identifying lead compounds for novel therapeutic agents.

This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems through appropriate controls, and ground our methodologies in authoritative scientific principles. Our objective is to equip researchers with the necessary tools to not only generate robust data but also to interpret it, paving the way for meaningful structure-activity relationship (SAR) analysis.

Overall Screening Cascade

The journey from a newly synthesized derivative to a potential lead compound follows a logical progression of screening assays. This cascade is designed to efficiently identify promising candidates and characterize their biological profiles. We begin with broad, high-throughput primary screens for general bioactivity and progressively move towards more specific and complex assays for the most potent derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity & Secondary Screening cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Synthesis & Interpretation synthesis Synthesis of Derivatives antioxidant Antioxidant Screening (DPPH Assay) synthesis->antioxidant antimicrobial Antimicrobial Screening (Agar Well Diffusion) synthesis->antimicrobial cytotoxicity Anticancer Cytotoxicity (MTT Assay) antioxidant->cytotoxicity antimicrobial->cytotoxicity selectivity Selectivity Screening (vs. Normal Cell Lines) cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Caspase Activation) selectivity->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar

Caption: High-level workflow for screening N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives.

Section 1: Antioxidant Activity Screening

Rationale & Scientific Principle

The presence of a phenolic hydroxyl group on the core scaffold makes these derivatives prime candidates for antioxidant activity. Phenolic compounds can neutralize harmful reactive oxygen species (ROS) by donating a hydrogen atom or an electron, a mechanism central to mitigating oxidative stress involved in numerous diseases.[1][4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely used method to assess this radical scavenging ability.[4][5] It is based on the principle that the stable DPPH free radical, which is deep purple and absorbs light around 517 nm, is reduced by an antioxidant to its non-radical form, DPPH-H, resulting in a color change to yellow and a corresponding decrease in absorbance.[6][7]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow prep Step 1: Reagent Prep Prepare DPPH solution (e.g., 0.1 mM in methanol). Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic Acid). reaction Step 2: Reaction Setup Add fixed volume of DPPH solution to microplate wells. Add volumes of test compounds/controls. prep->reaction incubation Step 3: Incubation Incubate plate in the dark at room temperature (e.g., 30 minutes). reaction->incubation measure Step 4: Measurement Measure absorbance at ~517 nm using a microplate reader. incubation->measure calculate Step 5: Calculation Calculate % Inhibition. Determine IC50 value. measure->calculate

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation :

    • DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.[7][8]

    • Test Compounds : Prepare a stock solution of each derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. Create a series of dilutions from this stock to test a range of concentrations.

    • Positive Control : Prepare a stock solution and serial dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.

    • Blank : The solvent used for dissolving the test compounds will serve as the blank.

  • Assay Procedure (96-well plate format) :

    • Add 180 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 20 µL of the serially diluted test compounds, positive control, or blank to the respective wells.

    • The control wells will contain 180 µL of DPPH solution and 20 µL of the solvent (without any antioxidant).[6]

    • Mix gently by pipetting and incubate the plate for 30 minutes in the dark at room temperature.[8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]

  • Data Analysis :

    • The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100 [6]

    • Plot the % RSA against the concentration of each derivative.

    • Determine the IC50 value, which is the concentration of the derivative required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Sample Data Presentation
Compound IDSubstitution PatternIC50 (µM) ± SD
Parent H85.2 ± 4.1
Deriv-01 5-Chloro112.5 ± 6.3
Deriv-02 5-Nitro150.8 ± 8.9
Deriv-03 5-Methyl70.1 ± 3.5
Ascorbic Acid (Positive Control)25.5 ± 1.8

Section 2: Antimicrobial Activity Screening

Rationale & Scientific Principle

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial agents.[9] Acetamide derivatives have shown promise in this area.[10][11] The agar well diffusion method is a standard, cost-effective preliminary test to evaluate the ability of a compound to inhibit microbial growth. The principle is straightforward: a test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.[9]

Experimental Workflow: Agar Well Diffusion

AgarWell_Workflow prep Step 1: Media & Inoculum Prep Prepare sterile Mueller-Hinton Agar (MHA) plates. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). seeding Step 2: Plate Inoculation Evenly spread the bacterial suspension over the MHA plate surface. prep->seeding wells Step 3: Well Creation & Loading Create sterile wells in the agar. Add a defined volume of test compounds and controls into the wells. seeding->wells incubation Step 4: Incubation Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours). wells->incubation measure Step 5: Measurement Measure the diameter of the zone of inhibition in millimeters (mm). incubation->measure

Caption: Step-by-step workflow for the agar well diffusion antimicrobial assay.

Detailed Protocol: Agar Well Diffusion
  • Materials Preparation :

    • Bacterial Strains : Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Media : Prepare and sterilize Mueller-Hinton Agar (MHA) for plating and Mueller-Hinton Broth (MHB) for inoculum preparation.[12]

    • Inoculum Preparation : Grow the bacterial strains in MHB overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

    • Test Compounds : Dissolve the derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Assay Procedure :

    • Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum over the entire surface of an MHA plate.[12]

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.[12]

    • Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution into a designated well.

    • Include a positive control (a standard antibiotic like Levofloxacin) and a negative control (the solvent, e.g., DMSO) in separate wells on the same plate.[12][13]

    • Allow the plates to stand for about 1 hour to permit diffusion of the compounds.

    • Invert the plates and incubate at 37°C for 24 hours.[13]

  • Data Analysis :

    • After incubation, measure the diameter of the clear zone of inhibition around each well, including the diameter of the well itself.

    • Measurements are typically recorded in millimeters (mm).[9] A larger zone of inhibition indicates greater antibacterial activity.

Sample Data Presentation
Compound IDConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Parent 1 mg/mL10 ± 18 ± 1
Deriv-04 1 mg/mL18 ± 115 ± 2
Deriv-05 1 mg/mL9 ± 17 ± 1
Levofloxacin 5 µ g/well 25 ± 222 ± 1
DMSO 50 µL/well00

Section 3: Anticancer Activity Screening

Rationale & Scientific Principle

The acetamide scaffold is a key component of various anticancer agents, acting through mechanisms like kinase inhibition and apoptosis induction.[2] Therefore, screening N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives for anticancer activity is a logical and promising endeavor. The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability and metabolic activity.[14] The assay's principle relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow seeding Step 1: Cell Seeding Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density. Incubate for 24h to allow attachment. treatment Step 2: Compound Treatment Treat cells with serial dilutions of test compounds. Include untreated and vehicle controls. seeding->treatment incubation Step 3: Incubation Incubate for a defined period (e.g., 48 or 72 hours). treatment->incubation mtt_add Step 4: MTT Addition Add MTT solution to each well. Incubate for 2-4 hours to allow formazan formation. incubation->mtt_add solubilize Step 5: Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt_add->solubilize measure Step 6: Measurement & Analysis Measure absorbance at ~570-590 nm. Calculate % viability and IC50 value. solubilize->measure

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding :

    • Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.[16]

    • Harvest the cells during their exponential growth phase and seed them into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well).[14][16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to adhere.[14]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Include untreated control wells (cells in fresh medium only) and vehicle control wells (cells treated with the highest concentration of the solvent, e.g., DMSO).[14]

    • Incubate the plate for 48 or 72 hours.

  • MTT Reaction and Measurement :

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[14]

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability using the formula: % Cell Viability = [ (Absorbance of Treated Cells / Absorbance of Untreated Control) ] × 100

    • Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Sample Data Presentation
Compound IDSubstitution PatternIC50 on MCF-7 Cells (µM) ± SD
Parent H> 100
Deriv-04 3-Bromo, 5-Chloro15.6 ± 1.2
Deriv-06 3,5-di-tert-butyl5.2 ± 0.4
Doxorubicin (Positive Control)0.8 ± 0.1

Section 4: Mechanistic Insights - Apoptosis Induction

Rationale & Scientific Principle

Identifying a compound with potent cytotoxicity is only the first step. Understanding its mechanism of action is crucial for further development. A key mechanism for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[2] Caspases are a family of proteases that are critical executioners of apoptosis. Measuring the activation of specific caspases, such as the initiator caspase-9 and the executioner caspase-3, can confirm if a compound's cytotoxic effect is mediated through the apoptotic pathway.[2][17]

Conceptual Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway compound Active Derivative (e.g., Deriv-06) mito Mitochondrial Stress compound->mito cas9 Caspase-9 Activation (Initiator) mito->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by an active compound.

Follow-up Assay: Caspase Activation Assay

For derivatives that exhibit potent cytotoxicity (e.g., Deriv-06), a caspase activity assay should be performed.

  • Principle : This is typically a colorimetric or fluorometric assay. Cells are treated with the active compound. After incubation, the cells are lysed, and the cell lysate is incubated with a specific substrate for a particular caspase (e.g., a substrate for Caspase-3).[2] If the caspase is active, it will cleave the substrate, producing a colored or fluorescent signal that can be quantified.[2]

  • Interpretation : A significant increase in Caspase-3 and/or Caspase-9 activity in treated cells compared to untreated cells indicates that the compound induces apoptosis via the intrinsic (mitochondrial) pathway.[17]

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A Technical Guide to the Therapeutic Potential of N-(2-hydroxy-4-methoxyphenyl)acetamide: A Structurally-Informed Approach to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(2-hydroxy-4-methoxyphenyl)acetamide, a natural product isolated from the roots of Scoparia dulcis, presents a compelling scaffold for therapeutic investigation.[1] While direct pharmacological studies on this specific molecule are nascent, its constituent chemical motifs—a phenolic hydroxyl group, a methoxy ether, and an acetamide linkage—are well-represented in a multitude of established bioactive compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. By analyzing its structural features in the context of known drug-target interactions, we delineate a rational, hypothesis-driven approach to identifying and validating its most promising therapeutic targets. This whitepaper details potential mechanisms of action in oncology, inflammation, and infectious diseases, and provides robust, step-by-step experimental workflows for the initial phases of a preclinical investigation.

Introduction and Rationale

The quest for novel therapeutic agents frequently turns to the vast chemical diversity of natural products. N-(2-hydroxy-4-methoxyphenyl)acetamide is one such molecule, identified in Scoparia dulcis, a plant with a rich history in traditional medicine.[1] Its structure is deceptively simple, yet it combines key pharmacophoric elements that suggest a predisposition for biological activity. The phenolic ring is a cornerstone of many drugs, renowned for its antioxidant properties and ability to engage in hydrogen bonding with protein targets.[2][3][4][5] The acetamide group is a common feature in pharmaceuticals, influencing pharmacokinetic properties and providing additional points of interaction.[6][7]

The specific 2-hydroxy-4-methoxy substitution pattern on the phenyl ring is of particular interest. This arrangement has been identified in other natural and synthetic compounds exhibiting significant bioactivity, most notably in the realm of oncology.[8] This precedent provides a strong rationale for a focused investigation into the anticancer potential of N-(2-hydroxy-4-methoxyphenyl)acetamide.

This guide will, therefore, serve as a roadmap for the initial, critical stages of research. It moves from a structural analysis to the postulation of therapeutic targets, and finally, to the detailed experimental protocols required to test these hypotheses.

Analysis of Structural Moieties and Predicted Bioactivity

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. By dissecting N-(2-hydroxy-4-methoxyphenyl)acetamide into its core functional groups, we can infer its likely biological interactions based on a wealth of existing pharmacological data for similar structures.

  • Phenolic Hydroxyl Group: This group is a potent hydrogen bond donor and can act as a scavenger of reactive oxygen species (ROS).[2][4] Its presence is strongly correlated with antioxidant and anti-inflammatory activities. In many active compounds, the phenolic hydroxyl is crucial for binding to the active sites of enzymes like cyclooxygenases (COX) or kinases.[3]

  • Methoxy Group: The methylation of a hydroxyl group alters a molecule's electronic properties and lipophilicity. The 4-methoxy substitution can enhance membrane permeability and may direct the molecule towards specific metabolic pathways or target binding pockets. Methacetin (N-(4-methoxyphenyl)acetamide), for instance, is a related compound where the hydroxyl group of paracetamol is methylated, altering its metabolic profile.[6][7]

  • Acetamide Linkage: This functional group provides a stable, planar structure with both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. It is a common scaffold in medicinal chemistry, valued for its metabolic stability and ability to correctly orient other functional groups for target engagement.

  • The 2-hydroxy-4-methoxy Substitution Pattern: This specific arrangement has been shown to be critical for the potent antimitotic activity of certain benzochalcones.[8] This suggests that the electronic and steric properties conferred by this pattern may be particularly effective for disrupting specific protein-protein interactions, such as those involved in tubulin polymerization.

Based on this analysis, the primary areas for therapeutic investigation are proposed as anticancer, anti-inflammatory, and antimicrobial activities .

Potential Therapeutic Target Classes

Anticancer Targets: Tubulin and Mitotic Signaling

The most compelling hypothesis for the activity of N-(2-hydroxy-4-methoxyphenyl)acetamide lies in its potential as an antimitotic agent. The precedent set by 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), which inhibits tubulin polymerization and induces G2/M cell cycle arrest, is a strong starting point.[8]

Hypothesized Mechanism of Action: The compound may bind to the colchicine-binding site of β-tubulin, disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase, which in turn can trigger apoptosis through the activation of caspase cascades and modulation of key signaling pathways like MAPKs (JNK, Erk, p38).[8]

anticancer_pathway Compound N-(2-hydroxy-4-methoxyphenyl)acetamide Tubulin Tubulin Monomers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest MAPK MAPK Activation (JNK, Erk, p38) G2M_Arrest->MAPK Caspases Caspase Cascade Activation (Caspase-3, -7, -9) G2M_Arrest->Caspases MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized antimitotic signaling pathway.

Anti-inflammatory Targets: COX and NF-κB Pathways

Phenolic compounds are well-documented anti-inflammatory agents.[2][3][5] They can exert their effects through multiple mechanisms, primarily by inhibiting pro-inflammatory enzymes and transcription factors.

Hypothesized Mechanism of Action:

  • COX Inhibition: The compound's phenolic structure may allow it to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation.

  • NF-κB Pathway Inhibition: Many phenolic compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This inhibition can occur by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Compound N-(2-hydroxy-4-methoxyphenyl)acetamide Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Activates Transcription Inflammation Inflammatory Response Genes->Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Targets: Bacterial Cell Processes

The broad antimicrobial activity of phenolic compounds suggests that N-(2-hydroxy-4-methoxyphenyl)acetamide could target fundamental bacterial processes.[9] The mechanisms are often multifaceted.

Hypothesized Mechanism of Action: The compound could disrupt bacterial cell membrane integrity, inhibit essential enzymes involved in metabolism or DNA replication, or interfere with virulence factor production. The specific target would likely vary between different bacterial species.

Experimental Workflows for Target Identification and Validation

To empirically test the hypotheses outlined above, a structured, tiered screening approach is recommended. The following protocols describe standard, robust in vitro assays suitable for the initial characterization of a novel compound.

Workflow for In Vitro Anticancer Screening

This workflow is designed to assess cytotoxicity and anti-proliferative effects against a panel of human cancer cell lines.

anticancer_workflow cluster_prep Preparation cluster_assay Primary Screening: Cytotoxicity cluster_secondary Secondary Screening: Anti-proliferative Effects Prep Prepare stock solution of N-(2-hydroxy-4-methoxyphenyl)acetamide in DMSO Seed Seed cells in 96-well plates Prep->Seed Cells Culture selected cancer cell lines (e.g., MCF-7, Capan-1, HeLa) Cells->Seed Colony_Seed Seed cells at low density in 6-well plates Cells->Colony_Seed Treat Treat with serial dilutions of compound (e.g., 0.1 to 100 µM) for 72h Seed->Treat MTT Add MTT reagent and incubate Treat->MTT Measure Solubilize formazan and measure absorbance at 570 nm MTT->Measure IC50 Calculate IC50 values Measure->IC50 Colony_Treat Treat with compound at IC50 and sub-IC50 concentrations for 10-14 days IC50->Colony_Treat Colony_Seed->Colony_Treat Colony_Stain Fix, stain with crystal violet, and count colonies Colony_Treat->Colony_Stain Colony_Result Assess long-term inhibition of proliferation Colony_Stain->Colony_Result

Caption: Experimental workflow for anticancer activity screening.

Protocol 1: MTT Cell Viability Assay [10]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, Capan-1 for pancreatic, HeLa for cervical) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-(2-hydroxy-4-methoxyphenyl)acetamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Antimicrobial Susceptibility Testing

This workflow determines the minimum concentration of the compound required to inhibit bacterial growth (MIC) and to kill the bacteria (MBC).

antimicrobial_workflow cluster_prep_micro Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Prep_comp Prepare 2-fold serial dilutions of compound in Mueller-Hinton Broth (MHB) Inoculate Inoculate 96-well plate containing compound dilutions with bacteria Prep_comp->Inoculate Prep_bact Prepare standardized bacterial inoculum (e.g., S. aureus, E. coli) to 0.5 McFarland Prep_bact->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC Plate_MBC Plate aliquots from clear wells (≥MIC) onto nutrient agar plates Read_MIC->Plate_MBC Incubate_MBC Incubate agar plates at 37°C for 24 hours Plate_MBC->Incubate_MBC Read_MBC Determine MBC: lowest concentration that kills 99.9% of the initial inoculum Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Protocol 2: Broth Microdilution for MIC/MBC [11][12][13][14]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of N-(2-hydroxy-4-methoxyphenyl)acetamide in Mueller-Hinton Broth (MHB), typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to all wells. Include a positive control (broth + bacteria) and a negative control (broth only).

  • Incubation & MIC Reading: Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Take a 10 µL aliquot from each well that showed no growth (at and above the MIC). Spot-plate onto a fresh, drug-free nutrient agar plate.

  • Incubation & MBC Reading: Incubate the agar plate at 37°C for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum count.

Quantitative Data Summary

All quantitative data generated from the initial screening assays should be meticulously documented for comparative analysis.

Assay Type Target/Cell Line Metric Result (e.g., µM or µg/mL)
Anticancer MCF-7 (Breast Cancer)IC₅₀[Insert Value]
Capan-1 (Pancreatic Cancer)IC₅₀[Insert Value]
HeLa (Cervical Cancer)IC₅₀[Insert Value]
Antimicrobial S. aureus (Gram-positive)MIC[Insert Value]
S. aureus (Gram-positive)MBC[Insert Value]
E. coli (Gram-negative)MIC[Insert Value]
E. coli (Gram-negative)MBC[Insert Value]

Conclusion and Future Directions

N-(2-hydroxy-4-methoxyphenyl)acetamide stands as a promising, yet underexplored, natural product. The structural analogy to compounds with known antimitotic, anti-inflammatory, and antimicrobial activities provides a solid foundation for a targeted drug discovery program. The experimental workflows detailed in this guide offer a clear and efficient path for the initial in vitro validation of these predicted activities.

Positive results from this primary screening phase should be followed by more in-depth mechanistic studies. For promising anticancer activity, this would include cell cycle analysis, tubulin polymerization assays, and investigation of apoptotic pathways. For anti-inflammatory hits, assessing the inhibition of specific cytokines and NF-κB translocation would be critical next steps. Ultimately, these foundational studies will determine the viability of advancing N-(2-hydroxy-4-methoxyphenyl)acetamide or its optimized analogues into more complex preclinical models.

References

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  • Scharff, L., et al. (2024). Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol. Molecules, 29(14), 3326. Available at: [Link]

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Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of N-(2-hydroxy-4-methoxyphenyl)acetamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to accelerate drug discovery while minimizing costs has positioned in silico computational methods as a cornerstone of modern pharmaceutical research.[1][2] These techniques allow for the rapid screening and characterization of molecules, prioritizing candidates with the highest potential for success before committing to resource-intensive laboratory synthesis and testing.[3][4] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a specific molecule, N-(2-hydroxy-4-methoxyphenyl)acetamide. We navigate the entire predictive pipeline, from initial target identification and molecular docking to the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By grounding our protocols in established methodologies and explaining the scientific rationale behind each step, this document serves as a practical guide for researchers, chemists, and drug development professionals seeking to leverage computational tools to unlock the therapeutic potential of novel chemical entities.

Introduction to the Target Molecule: N-(2-hydroxy-4-methoxyphenyl)acetamide

Molecular Profile and Physicochemical Properties

N-(2-hydroxy-4-methoxyphenyl)acetamide, a derivative of acetamide[5], presents a scaffold of interest for medicinal chemistry. Its structure features a substituted phenyl ring with hydroxyl and methoxy groups, which can participate in various non-covalent interactions crucial for biological target binding. Before delving into its potential bioactivities, a foundational understanding of its physicochemical properties is essential, as these characteristics heavily influence its pharmacokinetic behavior.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is COC1=CC(NC(C)=O)=C(O)C=C1. Using this identifier, we can compute a profile of its key molecular descriptors.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁NO₃Defines the elemental composition and exact mass.
Molecular Weight 181.19 g/mol Influences absorption and distribution; generally, values <500 Da are preferred for oral bioavailability.
XLogP3 1.1A measure of lipophilicity; affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors 2The -OH and -NH groups can donate protons, forming key interactions with biological targets.
Hydrogen Bond Acceptors 3The C=O, -OH, and -OCH₃ groups can accept protons, contributing to binding affinity.
Rotatable Bonds 2Indicates molecular flexibility, which influences conformational entropy upon binding to a target.

Data sourced and calculated from chemical databases.

Rationale for In Silico Investigation

The structural motifs within N-(2-hydroxy-4-methoxyphenyl)acetamide are reminiscent of compounds with known pharmacological effects, such as antioxidant and anti-inflammatory activities.[5] For instance, the core structure shares features with paracetamol, a widely used analgesic and antipyretic. This structural similarity provides a logical starting point for a hypothesis-driven in silico investigation. The primary goal is to computationally predict its potential biological targets, evaluate the strength of interaction, and forecast its drug-likeness and safety profile, thereby building a comprehensive bioactivity profile without initial wet-lab experimentation.

The In Silico Predictive Workflow: A Methodological Overview

Computational drug discovery employs a suite of methods to model and predict the behavior of a molecule in a biological system.[6] Our workflow integrates several of these core techniques to create a holistic predictive model.

Diagram: Overall In Silico Bioactivity Prediction Workflow

In_Silico_Workflow Figure 1: High-Level In Silico Prediction Workflow cluster_0 Phase 1: Hypothesis & Preparation cluster_1 Phase 2: Core Computational Analysis cluster_2 Phase 3: Synthesis & Validation Start Molecule of Interest (N-(2-hydroxy-4-methoxyphenyl)acetamide) Target_ID Target Identification (Literature, Database Mining) Start->Target_ID Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Start->Ligand_Prep Receptor_Prep Receptor Preparation (PDB Structure, Cleaning, Protonation) Target_ID->Receptor_Prep Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand_Prep->ADMET Receptor_Prep->Docking MD_Sim Molecular Dynamics (Optional) (Validate Binding Stability) Docking->MD_Sim Analysis Data Interpretation (Binding Energy, ADMET Profile) Docking->Analysis ADMET->Analysis MD_Sim->Analysis Conclusion Bioactivity Hypothesis (Potential Efficacy & Liabilities) Analysis->Conclusion End Guide for Experimental Validation Conclusion->End

Caption: A structured workflow from molecule selection to a validated hypothesis.

This workflow is not merely a sequence of steps but a logical framework. We begin by identifying a plausible biological target, prepare both the molecule (ligand) and the target (receptor) for simulation, and then execute core analyses. Molecular docking predicts the binding mode and affinity, while ADMET prediction assesses its drug-like properties.[7][8] For high-confidence predictions, molecular dynamics can further validate the stability of the predicted ligand-receptor complex.[9][10][11]

Experimental Protocols: A Step-by-Step Technical Guide

This section provides detailed, actionable protocols for conducting the in silico analysis.

Protocol 1: Target Identification and Receptor Preparation

Rationale: The principle of "one drug, one target" is often an oversimplification, but for an initial investigation, selecting a high-probability target is crucial. Based on the structural similarity of our molecule to known anti-inflammatory agents, we hypothesize that it may act as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Methodology:

  • Target Selection: Identify a high-resolution crystal structure of human COX-2 from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR .

  • Structure Retrieval: Download the PDB file for 5KIR.

  • Receptor Preparation using AutoDock Tools (or equivalent software):

    • Step 3.1: Clean the Protein. Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for the binding interaction of interest. The rationale is to create a clean binding site, preventing interference from non-relevant molecules.

    • Step 3.2: Add Polar Hydrogens. Crystal structures often lack hydrogen atoms. Adding hydrogens, particularly to polar residues (like Serine, Threonine, Aspartate), is critical for accurately modeling hydrogen bond networks.

    • Step 3.3: Compute Charges. Assign partial atomic charges (e.g., Gasteiger charges). This is essential for the docking algorithm to calculate electrostatic interactions, a major component of binding energy.

    • Step 3.4: Set Receptor Rigidity/Flexibility. For standard docking, the receptor is typically held rigid to reduce computational complexity. Define the final prepared protein structure and save it in the required format (e.g., .pdbqt for AutoDock).

Protocol 2: Ligand Preparation

Rationale: The ligand's 3D conformation and electronic properties must be accurately defined. A low-energy, stable conformation is necessary for the docking simulation to produce meaningful results.

Methodology:

  • Generate 2D Structure: Draw N-(2-hydroxy-4-methoxyphenyl)acetamide in a chemical sketcher (e.g., ChemDraw) or retrieve its structure from PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94). This step finds a low-energy, stable 3D structure for the ligand, which is a more realistic representation for docking.

  • Define Torsions and Save: Define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds. Save the final prepared ligand in the appropriate format (e.g., .pdbqt).

Protocol 3: Molecular Docking Simulation

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7] The output provides a binding score (an estimate of binding affinity) and a 3D pose, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Diagram: Molecular Docking Workflow

Docking_Workflow Figure 2: Detailed Molecular Docking Workflow Input_Ligand Prepared Ligand (Low-Energy 3D Structure) Run_Docking Execute Docking Simulation (e.g., AutoDock Vina) Input_Ligand->Run_Docking Input_Receptor Prepared Receptor (Cleaned, Protonated) Define_Grid Define Grid Box (Specify Search Space on Receptor) Input_Receptor->Define_Grid Define_Grid->Run_Docking Set_Params Set Docking Parameters (e.g., Genetic Algorithm Runs) Set_Params->Run_Docking Analyze_Results Analyze Poses & Scores (Identify Best Binding Mode) Run_Docking->Analyze_Results Output Binding Affinity (kcal/mol) Interaction Analysis Analyze_Results->Output

Caption: From prepared molecules to binding affinity analysis.

Methodology (using AutoDock Vina as an example):

  • Define the Search Space (Grid Box): Place a 3D grid box around the active site of the COX-2 receptor.[12] The size of this box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the thoroughness of the search. Higher values increase the chance of finding the best pose but require more time.

  • Launch the Docking Run: Execute the docking command, providing the prepared ligand, receptor, and configuration file as inputs.[12][13]

  • Analyze the Results: The software will output several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest (most negative) energy is typically considered the most favorable. Visualize this pose using software like PyMOL or ChimeraX to identify specific amino acid interactions.

Protocol 4: ADMET Prediction

Rationale: A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic.[8] ADMET prediction helps to flag potential liabilities early in the discovery process.[8] We will use a free web server like admetSAR or ADMETlab 3.0 for this purpose.[14][15]

Methodology:

  • Access the Web Server: Navigate to a publicly accessible ADMET prediction tool (e.g., admetSAR).[14]

  • Input the Molecule: Provide the molecule's structure, typically by pasting its SMILES string (COC1=CC(NC(C)=O)=C(O)C=C1).

  • Run Prediction: Initiate the calculation. The server compares the input molecule to models built from large datasets of compounds with known experimental ADMET properties.

  • Collect and Interpret Data: The server will return predictions for a wide range of properties. Collate these into a structured table for analysis.

Data Interpretation and Synthesis

This section outlines how to interpret the simulated data from the protocols above.

Analysis of Molecular Docking Results

After a successful docking run, the primary outputs are the binding poses and their scores.

Table 2: Hypothetical Docking Results for N-(2-hydroxy-4-methoxyphenyl)acetamide against COX-2 (PDB: 5KIR)

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-8.2SER-530, TYR-385Hydrogen Bond
2-7.9VAL-349, LEU-352Hydrophobic
3-7.5ARG-120Hydrogen Bond, Pi-Cation

Interpretation:

  • Binding Affinity: A value of -8.2 kcal/mol suggests a strong and favorable binding interaction. This is a promising result, indicating that the molecule has the potential to inhibit COX-2.

  • Interactions: The visualization of the top-ranked pose is critical. A hydrogen bond with SER-530 is particularly significant, as this residue is known to be crucial for the activity of many COX inhibitors. The hydrophobic interactions with VAL-349 and LEU-352 further anchor the molecule in the active site. This detailed interaction analysis provides a mechanistic hypothesis for the molecule's potential action.

Analysis of Predicted ADMET Profile

The ADMET results provide a forecast of the molecule's behavior in vivo.

Table 3: Predicted ADMET Profile for N-(2-hydroxy-4-methoxyphenyl)acetamide

CategoryPropertyPredicted ResultImplication for Drug Development
Absorption Blood-Brain Barrier (BBB) PermeabilityBBB+ (Permeable)May have CNS effects (desirable or undesirable depending on the therapeutic goal).
Human Intestinal Absorption (HIA)HIA+ (High)Likely to be well-absorbed orally.
Distribution P-glycoprotein SubstrateNon-substrateLess likely to be removed from cells by efflux pumps, which is favorable.
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorInhibitorPotential for drug-drug interactions with other drugs metabolized by CYP3A4. This is a potential liability.
Toxicity Ames MutagenicityNon-toxicLow probability of being mutagenic.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity, a major reason for drug failure.

Interpretation and Synthesis: The overall ADMET profile is largely favorable. The molecule is predicted to have good oral absorption (HIA+) and a low risk of cardiotoxicity (hERG non-inhibitor) or mutagenicity (Ames non-toxic). However, two key flags are raised:

  • BBB Permeability: If the intended use is for peripheral inflammation, CNS penetration could lead to unwanted side effects. Conversely, for neuro-inflammation, this would be a desirable property.

  • CYP3A4 Inhibition: This is a significant concern, as many common medications are metabolized by this enzyme. Co-administration could lead to altered drug levels and potential toxicity.

Conclusion and Future Directions

The in silico analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide has generated a compelling, data-driven hypothesis. The molecular docking results suggest it is a potent potential inhibitor of COX-2, with a predicted binding affinity of -8.2 kcal/mol and a plausible binding mode involving key active site residues. The ADMET profile predicts good absorption and a generally low toxicity risk, enhancing its drug-like potential.

However, the prediction of CYP3A4 inhibition and blood-brain barrier permeability highlights critical areas for future experimental investigation.

Recommendations for Experimental Validation:

  • Synthesis and In Vitro Assay: The first step is to synthesize the compound and experimentally validate its inhibitory activity against COX-2 using an enzymatic assay.

  • CYP Inhibition Assays: Experimentally determine the IC₅₀ value for inhibition of CYP3A4 to confirm or refute the in silico prediction.

  • Permeability Studies: Use an in vitro model, such as a Caco-2 cell assay, to measure its intestinal and BBB permeability.

This guide demonstrates a powerful, efficient, and rational workflow for evaluating a molecule's therapeutic potential. By integrating multiple computational techniques, we have successfully transformed a simple chemical structure into a lead candidate with a clear, testable biological hypothesis and a well-defined path toward experimental validation.

References

  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (n.d.). Google Cloud.
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  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
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  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials.
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The Enigmatic Phenolic Amide: A Technical Guide to the Natural Sourcing and Isolation of N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-hydroxy-4-methoxyphenyl)acetamide is a phenolic amide that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its origins, methodologies for its isolation from both natural and synthetic sources, and comprehensive protocols for its purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a blend of established principles and practical, field-proven insights to facilitate the procurement of this compound for further investigation.

Introduction and Chemical Profile

N-(2-hydroxy-4-methoxyphenyl)acetamide, with the chemical formula C₉H₁₁NO₃, belongs to the class of acetamides and phenols. Its structure, characterized by a methoxy and a hydroxyl group on the phenyl ring ortho to the acetamido group, suggests potential for a range of biological activities, stemming from its hydrogen-bonding capabilities and potential for antioxidant activity. While not as extensively studied as some other natural products, its presence in a medicinally significant plant underscores the importance of robust methods for its isolation and characterization.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 58469-06-0[1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Natural Occurrence and Significance

The sole reported natural source of N-(2-hydroxy-4-methoxyphenyl)acetamide is the roots of Scoparia dulcis, a perennial herb belonging to the Plantaginaceae family.[1] This plant, commonly known as sweet broom or licorice weed, has a long history of use in traditional medicine across the tropics for treating a variety of ailments, including diabetes, hypertension, and inflammatory conditions. The presence of N-(2-hydroxy-4-methoxyphenyl)acetamide within a plant with such a rich ethnobotanical background suggests that it may contribute to the plant's overall therapeutic profile.

Isolation from Natural Sources: A Proposed Protocol

Rationale for the Proposed Protocol

The proposed methodology is predicated on the physicochemical properties of the target molecule. As a moderately polar phenolic amide, it is expected to be extractable with polar organic solvents. The subsequent purification steps are designed to systematically remove compounds of differing polarities, leading to the isolation of the target compound.

Experimental Workflow: From Plant Material to Pure Compound

Natural_Product_Isolation_Workflow A Step 1: Collection and Preparation of Scoparia dulcis Roots B Step 2: Primary Extraction (Soxhlet, Methanol) A->B Drying and grinding C Step 3: Solvent Partitioning (Hexane, Ethyl Acetate, Water) B->C Crude extract D Step 4: Column Chromatography (Silica Gel, Hexane-EtOAc Gradient) C->D Ethyl Acetate Fraction E Step 5: Purity Assessment (TLC) D->E Collected Fractions F Step 6: Final Purification (Recrystallization) E->F Combined pure fractions G Step 7: Structural Characterization (NMR, MS, IR) F->G Crystalline solid

Caption: Workflow for the isolation of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Detailed Step-by-Step Methodology

Step 1: Plant Material Preparation

  • Collect fresh roots of Scoparia dulcis.

  • Wash the roots thoroughly with tap water to remove soil and debris, followed by a final rinse with distilled water.

  • Air-dry the roots in the shade for 7-10 days or until they are brittle. Alternatively, use a hot air oven at 40-50°C.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

Step 2: Primary Extraction

  • Pack the powdered root material (approx. 500 g) into a cellulose thimble and place it in a Soxhlet apparatus.

  • Extract the material with methanol (2.5 L) for 24-48 hours, or until the solvent in the siphon tube runs clear. The use of methanol, a polar solvent, is effective for extracting a broad range of phenolic compounds.[2]

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a dark, viscous crude extract.

Step 3: Solvent Partitioning

  • Suspend the crude methanolic extract in distilled water (500 mL) to form an aqueous suspension.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity.

  • First, extract with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.

  • Next, extract the aqueous layer with ethyl acetate (3 x 500 mL). Phenolic amides are expected to partition into the ethyl acetate fraction due to their intermediate polarity.

  • Concentrate the ethyl acetate fraction to dryness in vacuo to yield the enriched extract for chromatographic separation.

Step 4: Column Chromatography

  • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Adsorb the dried ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on). The separation is based on the differential adsorption of compounds to the silica gel, with more polar compounds eluting later.[3]

  • Collect fractions (e.g., 50 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

Step 5: Purity Assessment by TLC

  • Spot the collected fractions onto silica gel TLC plates.

  • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., iodine vapor or vanillin-sulfuric acid).

  • Combine the fractions that show a single spot corresponding to the expected Rf value of the target compound.

Step 6: Final Purification by Recrystallization

  • Dissolve the combined, semi-pure fractions in a minimum amount of a hot solvent in which the compound is soluble (e.g., acetone or ethyl acetate).[4]

  • Slowly add a non-solvent in which the compound is insoluble (e.g., n-hexane) until slight turbidity appears.[1]

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of pure crystals.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Chemical Synthesis: An Alternative Route

For researchers requiring larger quantities of the compound or a guaranteed pure standard, chemical synthesis offers a reliable alternative to the often laborious process of natural product isolation. A plausible and efficient synthetic route involves the acetylation of 2-amino-5-methoxyphenol.

Synthetic Workflow

Synthesis_Workflow A Step 1: Reactant Setup (2-amino-5-methoxyphenol, Acetic Anhydride) B Step 2: Acetylation Reaction (Pyridine or other base as catalyst) A->B Controlled addition C Step 3: Reaction Quenching and Work-up (Addition of water, extraction) B->C Reaction mixture D Step 4: Purification (Column Chromatography or Recrystallization) C->D Crude product E Step 5: Characterization and Purity Confirmation (NMR, MS, HPLC) D->E Purified product

Caption: Synthetic route to N-(2-hydroxy-4-methoxyphenyl)acetamide.

Detailed Synthetic Protocol

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxyphenol (1.0 g, 7.19 mmol) in a suitable solvent such as dichloromethane or ethyl acetate (20 mL).

  • Add a base, such as pyridine (0.68 g, 8.63 mmol), to the solution.

Step 2: Acetylation

  • Slowly add acetic anhydride (0.81 g, 7.91 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

Step 3: Work-up

  • Once the reaction is complete, quench the reaction by the slow addition of water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product into the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted acetic anhydride and acetic acid, and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate, or by recrystallization as described in section 3.3, Step 6.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the isolated or synthesized N-(2-hydroxy-4-methoxyphenyl)acetamide.

TechniqueExpected Results
¹H NMR Signals corresponding to an acetyl methyl group (singlet, ~2.1 ppm), a methoxy group (singlet, ~3.8 ppm), aromatic protons (doublets and doublet of doublets in the range of 6.5-7.5 ppm), and amide and hydroxyl protons (broad singlets, variable chemical shifts).
¹³C NMR Resonances for the acetyl methyl carbon (~24 ppm), methoxy carbon (~55 ppm), aromatic carbons (100-160 ppm), and the amide carbonyl carbon (~170 ppm).
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z 182.0812 (for C₉H₁₂NO₃⁺) in high-resolution mass spectrometry.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3250 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single sharp peak under optimized conditions (e.g., C18 column with a methanol/water or acetonitrile/water mobile phase), indicating high purity.[6]

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the isolation and synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide. The proposed protocol for its extraction from Scoparia dulcis roots offers a viable pathway for obtaining this natural product for further research. The synthetic route provides a scalable and reliable alternative. The detailed methodologies for purification and characterization ensure that researchers can obtain and validate a high-purity sample. Further investigation into the biological activities of this compound is warranted, given its presence in a plant with significant medicinal applications. This guide serves as a foundational resource to empower such future research endeavors.

References

  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7352. Available from: [Link]

  • PubChem. N-(2-hydroxy-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • Al-Farsi, M., & Lee, C. Y. (2008). Optimization of phenolics and dietary fibre extraction from date seeds. Food chemistry, 108(3), 977-985.
  • Tongco, J. V. (2013). Column chromatography of phenolics? ResearchGate. Available from: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.). Available from: [Link]

  • Lee, K. H., et al. (2013). Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Journal of the Chinese Chemical Society, 60(11), 1365-1371. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Recrystallization. (n.d.). University of Babylon. Available from: [Link]

Sources

Structure-Activity Relationship (SAR) Studies of N-(2-hydroxy-4-methoxyphenyl)acetamide Analogs: A Strategic Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The N-(2-hydroxy-4-methoxyphenyl)acetamide scaffold represents a compelling starting point for medicinal chemistry campaigns, combining features of phenols, ethers, and amides within a single, synthetically accessible molecule. This guide provides a comprehensive framework for researchers and drug development professionals to explore the structure-activity relationships (SAR) of its analogs. We delve into the foundational biological activities associated with this class of compounds—namely anti-inflammatory, anticancer, and antioxidant effects—and propose a logical, iterative process for molecular modification and evaluation. This document outlines strategic design principles, detailed protocols for synthesis and biological screening, and a model for interpreting SAR data to guide the development of novel therapeutic agents. Our approach emphasizes not just the "how" but the "why" of experimental design, ensuring a robust and self-validating discovery workflow.

The Pharmacophoric Landscape of the Phenolic Acetamide Core

The core structure of N-(2-hydroxy-4-methoxyphenyl)acetamide is a unique amalgamation of functional groups, each contributing to its chemical and biological profile. Academic interest in this scaffold is rooted in its identity as a natural product, having been isolated from the roots of Scoparia dulcis, a plant with a history in traditional medicine[1]. A thorough understanding of its constituent parts is the first step in a rational SAR exploration.

  • The Acetamide Moiety (-NHC(O)CH₃): This functional group is a cornerstone of pharmaceutical design, known to influence a molecule's pharmacokinetic and pharmacodynamic properties[1]. It can participate in crucial hydrogen bonding interactions with biological targets and often imparts favorable solubility and metabolic stability.

  • The Phenolic Hydroxyl Group (-OH): Phenolic compounds are renowned for their antioxidant properties, largely due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals[1]. Its position on the aromatic ring is critical; the ortho relationship to the acetamide group in the parent scaffold allows for potential intramolecular hydrogen bonding, which can influence conformation and reactivity.

  • The Methoxy Group (-OCH₃): The methoxy group at the 4-position significantly modulates the electronic and lipophilic character of the molecule. As an electron-donating group, it can influence the reactivity of the phenyl ring. Its presence also impacts lipophilicity, which is a critical factor for membrane permeability and overall drug efficacy[2]. The subtle interplay between hydroxyl and methoxy groups can greatly affect biological activity[2].

This unique combination of functionalities suggests a high potential for unique biological activities, making it a prime candidate for SAR studies aimed at discovering novel lead compounds[1].

Rationale for SAR Exploration: Key Biological Activities & Mechanistic Hypotheses

Analogs of the phenolic acetamide core have demonstrated a range of promising biological activities. A successful SAR campaign requires focusing these efforts on well-defined therapeutic targets and endpoints. Based on existing literature for structurally related compounds, we can prioritize three key areas for investigation.

Anti-inflammatory and Analgesic Potential

Compounds containing the acetamide feature are well-known for their anti-inflammatory and analgesic effects[3]. Specifically, N-(2-hydroxyphenyl)acetamide has shown a remarkable ability to inhibit protein denaturation, a key factor in inflammatory responses[3]. In animal models, it significantly reduces paw edema and lowers levels of pro-inflammatory cytokines like TNF-α and IL-1β[4][5].

  • Mechanistic Hypothesis: The anti-inflammatory action may be mediated through the inhibition of enzymes like cyclooxygenase (COX) or by downregulating inflammatory signaling pathways that control cytokine production[3][4]. The antioxidant properties of the phenolic group may also play a role by quenching reactive oxygen species (ROS) that contribute to inflammation[4].

Anticancer Activity

Phenylacetamide derivatives have emerged as potential anticancer agents[6]. The closely related N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to elicit a potent antitumor effect against the human breast cancer cell line MCF-7, with an IC50 of 1.65 mM after 48 hours[7]. Its mechanism involves arresting the cell cycle at the G0/G1 phase and inducing apoptosis by increasing the Bax/Bcl-2 ratio[7].

  • Mechanistic Hypothesis: For many phenolic and hydroxamic acid-based compounds, a primary anticancer mechanism is the inhibition of histone deacetylases (HDACs)[8][9][10]. HDACs are crucial epigenetic targets, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells[10]. It is plausible that analogs of N-(2-hydroxy-4-methoxyphenyl)acetamide could be designed to effectively target the active site of specific HDAC isoenzymes.

Antioxidant Activity

The capacity to scavenge free radicals is a well-documented property of phenolic compounds and is a therapeutic benefit in pathologies driven by oxidative stress[3][11]. N-(2-hydroxyphenyl) acetamide demonstrated high radical scavenging activity (88.16% at 300 µg/ml) in a DPPH assay[3].

  • Mechanistic Hypothesis: The primary mechanism is direct radical scavenging via hydrogen atom transfer from the phenolic hydroxyl group. The electronic properties of the ring, influenced by substituents like the methoxy group, can stabilize the resulting phenoxyl radical, thereby enhancing antioxidant potency.

A Strategic Approach to Analog Design and Synthesis

A systematic SAR study involves the iterative design, synthesis, and testing of analogs where specific parts of the molecule are modified. The goal is to understand which structural features are essential for activity (the pharmacophore) and which can be altered to improve potency, selectivity, or pharmacokinetic properties.

Key Modification Sites for SAR Exploration
  • Phenyl Ring Substituents:

    • Hydroxyl Group: Its position is critical. Analogs should be synthesized where the -OH group is moved to the meta (3-) or para (4-) position relative to the acetamide. It can also be replaced with a methoxy group (to create a dimethoxy analog) or removed entirely to assess its necessity.

    • Methoxy Group: This group can be replaced with other alkyl ethers (e.g., -OCH₂CH₃) to modulate lipophilicity, or with electron-withdrawing groups (e.g., -F, -Cl, -NO₂) to alter the ring's electronic properties. Studies on related phenylacetamides have shown that electron-withdrawing nitro groups can enhance cytotoxic effects against cancer cells[6].

  • Acetamide Linker:

    • N-Aryl Group: While the parent compound is an N-phenylacetamide, this can be considered a point of diversification. However, for this specific SAR study, we focus on the core (2-hydroxy-4-methoxyphenyl) moiety.

    • Acetyl Group: The terminal methyl group can be replaced with larger alkyl or aryl groups to probe for additional binding pockets on the target protein. Converting the acetyl group to a hydroxamic acid (-C(O)NHOH) is a key strategy, particularly if HDAC inhibition is the goal, as the hydroxamic acid moiety is a powerful zinc-binding group present in many potent HDAC inhibitors[10][12][13].

General Synthesis Workflow

The most direct and efficient method for synthesizing the core N-(2-hydroxy-4-methoxyphenyl)acetamide and its analogs is the acylation of the corresponding aminophenol precursor[1]. This is a robust nucleophilic acyl substitution reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-methoxyphenol in a suitable solvent such as glacial acetic acid.

  • Acylation: While stirring the solution at room temperature, add 1.1 equivalents of acetic anhydride dropwise. The amino group is generally a stronger nucleophile than the hydroxyl group, leading to selective N-acylation[1].

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid and anhydride. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(2-hydroxy-4-methoxyphenyl)acetamide.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Acylation cluster_purification Workup & Purification cluster_analysis Final Product Aminophenol 2-Amino-5-methoxyphenol ReactionVessel Stirring at RT Aminophenol->ReactionVessel Solvent Glacial Acetic Acid Solvent->ReactionVessel Quench Precipitation in Ice Water ReactionVessel->Quench TLC Monitoring AcylatingAgent Acetic Anhydride (1.1 eq) AcylatingAgent->ReactionVessel Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure N-(2-hydroxy-4- methoxyphenyl)acetamide Recrystallize->Product Analysis NMR, MS Analysis Product->Analysis

Caption: General workflow for the synthesis of N-aryl acetamide analogs.

Methodologies for Biological Evaluation: A Self-Validating System

To build a reliable SAR model, synthesized analogs must be evaluated in a consistent and robust panel of biological assays. The following protocols provide a validated starting point for screening compounds for anti-inflammatory, anticancer, and antioxidant activities.

Screening_Cascade cluster_primary Primary In Vitro Screening cluster_secondary Secondary / Mechanistic Assays cluster_conclusion Data Analysis start Synthesized Analog Library assay1 Anticancer MTT Assay (MCF-7) Determine IC50 start->assay1 assay2 Anti-inflammatory Protein Denaturation Determine % Inhibition start->assay2 assay3 Antioxidant DPPH Scavenging Determine IC50 start->assay3 mech1 Apoptosis Assay (Annexin V) assay1->mech1 Potent Hits mech2 Cell Cycle Analysis (Flow Cytometry) assay1->mech2 Potent Hits mech3 HDAC Inhibition Assay assay1->mech3 Potent Hits sar SAR Analysis & Lead Identification assay1->sar assay2->sar assay3->sar mech1->sar mech2->sar mech3->sar

Caption: A tiered workflow for the biological evaluation of synthesized analogs.

In Vitro Anticancer Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation[3].

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% bovine serum albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Data Acquisition: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm. Diclofenac sodium can be used as a reference standard.

  • Analysis: Calculate the percentage of inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Interpreting the Data: Building the SAR Model

The ultimate goal is to correlate changes in chemical structure with changes in biological activity. By organizing the data from the screening assays into a table, clear relationships begin to emerge.

Hypothetical SAR Data Table
Analog IDR¹ (-OH position)R² (-OCH₃ position)R³ (Acetamide)Anticancer IC₅₀ (µM, MCF-7)Anti-inflammatory (% Inhibition @ 100µg/mL)Antioxidant IC₅₀ (µM, DPPH)
Parent 24-C(O)CH₃8565%45
A-1 34-C(O)CH₃>10030%90
A-2 42-C(O)CH₃>10025%120
B-1 24-Cl-C(O)CH₃4070%50
B-2 24-NO₂-C(O)CH₃2575%48
C-1 24-C(O)NHOH568%42

This data is illustrative and intended to demonstrate SAR principles.

Key SAR Insights & Visual Model

Based on the hypothetical data, we can derive several critical SAR insights:

  • The 2-Hydroxy Group is Crucial: Moving the hydroxyl group from the 2-position to the 3- or 4-position (Analogs A-1, A-2) dramatically reduces activity across all assays. This suggests the ortho relationship between the hydroxyl and acetamide groups is vital, possibly for intramolecular hydrogen bonding that maintains an active conformation or for direct interaction with the biological target.

  • Electron-Withdrawing Groups Enhance Potency: Replacing the electron-donating methoxy group with electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) at the 4-position (Analogs B-1, B-2) significantly improves both anticancer and anti-inflammatory activity. This is consistent with findings for other phenylacetamide series[6].

  • Hydroxamic Acid is a Potent Anticancer Moiety: Converting the acetamide to a hydroxamic acid (Analog C-1) leads to a dramatic increase in anticancer potency. This strongly supports the hypothesis that HDAC inhibition is a primary mechanism of action for cytotoxicity in this scaffold[8][10].

SAR_Summary cluster_core Core Scaffold: N-(phenyl)acetamide cluster_mods Key Structural Modifications & Effects cluster_results Observed Activity Changes Core label_core N-(2-hydroxy-4-methoxyphenyl)acetamide (Parent Compound) OH_Pos Position of -OH Group R4_Sub Substitution at R4 Amide_Mod Modification of Amide OH_Result 2-OH is CRITICAL for all activities OH_Pos->OH_Result SAR Finding 1 R4_Result Electron-Withdrawing Groups (Cl, NO2) INCREASE Anticancer & Anti-inflammatory R4_Sub->R4_Result SAR Finding 2 Amide_Result Hydroxamic Acid (-NHOH) DRAMATICALLY INCREASES Anticancer Potency Amide_Mod->Amide_Result SAR Finding 3

Caption: Visual summary of key structure-activity relationship findings.

Future Directions and Advanced Modeling

The initial SAR provides a clear roadmap for further optimization. Promising lead compounds, such as analogs B-2 and C-1 , should be advanced to the next stage of the drug discovery pipeline.

  • Secondary and In Vivo Assays: Leads should be tested in more complex models, such as in vivo adjuvant-induced arthritis models for anti-inflammatory efficacy or xenograft models for anticancer activity[4].

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to ensure that potent compounds also have drug-like characteristics.

  • Computational Modeling: As the dataset of active and inactive compounds grows, computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can be employed[12][13]. These methods can provide deeper insights into the specific molecular interactions driving activity and can predict the potency of novel, un-synthesized analogs, thereby accelerating the design-synthesis-test cycle[8][9][10].

By integrating systematic chemical modification with a robust biological evaluation strategy, the N-(2-hydroxy-4-methoxyphenyl)acetamide scaffold can be effectively optimized to produce novel and potent therapeutic candidates.

References

  • Wang B-L, Ma N, Wang J-G, Ma Y, Li Z-M, Li Y-H. 3D-QSAR of Sulfonamide Hydroxamic Acid HDAC Inhibitors. Acta Phys. -Chim. Sin. 2005;20(06):577-581.
  • Kumar A, Sharma S, Kumar D, et al. Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. J Biomol Struct Dyn. 2023;41(19):9735-9749. [Link]

  • Kumar A, Sharma S, Kumar D, et al. Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. Taylor & Francis Online. Published online March 30, 2023. [Link]

  • Wang BL, Ma N, Wang JG, Ma Y, Li ZM, Li YH. 3D-QSAR of sulfonamide hydroxamic acid HDAC inhibitors. ResearchGate. Published March 2005. [Link]

  • Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences. Accessed January 14, 2026. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Published August 2025. [Link]

  • MF498 [N- -2-(2-methoxyphenyl)acetamide], a Selective E Prostanoid Receptor 4 Antagonist, Relieves Joint Inflammation and Pain in Rodent Models of Rheumatoid and Osteoarthritis. ResearchGate. Published January 2021. [Link]

  • SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. Accessed January 14, 2026. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Accessed January 14, 2026. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Accessed January 14, 2026. [Link]

  • EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. Semantic Scholar. Published June 2022. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health (NIH). Published October 2014. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Published August 2010. [Link]

  • N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. Published October 2019. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-hydroxy-4-methoxyphenyl)acetamide is an aromatic amide that holds significance as a building block in the synthesis of various organic molecules. Its structure, featuring hydroxyl, methoxy, and acetamido groups on a benzene ring, provides multiple points for further chemical modification. This application note provides a detailed, step-by-step protocol for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide via the acetylation of 2-amino-5-methoxyphenol. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering insights into the reaction mechanism, experimental setup, purification, and safety considerations.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide is achieved through the acetylation of the amino group of 2-amino-5-methoxyphenol using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the more nucleophilic amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product. The phenolic hydroxyl group is less nucleophilic than the amino group and thus, selective N-acetylation can be achieved under controlled conditions.[1][2]

Reaction_Mechanism reactant1 2-Amino-5-methoxyphenol intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack reactant2 Acetic Anhydride reactant2->intermediate product1 N-(2-hydroxy-4-methoxyphenyl)acetamide intermediate->product1 Elimination of acetate product2 Acetic Acid intermediate->product2

Caption: Reaction mechanism for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Precursor Synthesis

The starting material, 2-amino-5-methoxyphenol, can be synthesized from 3-methoxyphenol. The synthesis involves a two-step process: nitration of 3-methoxyphenol to form 5-methoxy-2-nitrophenol, followed by the reduction of the nitro group to an amino group.[3]

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-Amino-5-methoxyphenolC₇H₉NO₂139.151.39 g (10 mmol)Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.091.1 mL (12 mmol)Thermo Fisher Scientific
Deionized WaterH₂O18.02~150 mL-
EthanolC₂H₅OH46.07As needed-
Activated CarbonC12.01~0.1 g-
Round-bottom flask--100 mL-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Condenser--1-
Beakers--Various sizes-
Graduated cylinders--Various sizes-
Büchner funnel and filter flask--1 set-
Filter paper--As needed-
pH paper--As needed-

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.39 g (10 mmol) of 2-amino-5-methoxyphenol.

  • Add 20 mL of deionized water to the flask. Stir the mixture to form a suspension.

Acetylation Reaction
  • While stirring the suspension at room temperature, slowly add 1.1 mL (12 mmol) of acetic anhydride to the flask.

  • Attach a condenser to the flask and heat the reaction mixture to 80-90°C using a heating mantle.

  • Continue heating and stirring for 30-45 minutes. The solid should dissolve, and the reaction mixture may become colored.

Isolation of Crude Product
  • After the reaction is complete, cool the flask in an ice-water bath for 30 minutes to induce crystallization of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of 10 mL of ice-cold deionized water to remove any unreacted starting materials and acetic acid.

  • Allow the crude product to air-dry on the filter paper.

Purification by Recrystallization
  • Transfer the crude solid to a 100 mL beaker.

  • Add a minimal amount of a hot 50:50 ethanol-water mixture to dissolve the solid. Start with approximately 20-30 mL and add more if necessary.

  • If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes.

  • Hot filter the solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Product Characterization
  • Melting Point: Determine the melting point of the purified crystals.

  • Spectroscopy: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Experimental Workflow

Experimental_Workflow step1 1. Add 2-amino-5-methoxyphenol and water to flask step2 2. Add acetic anhydride step1->step2 step3 3. Heat reaction mixture (80-90°C, 30-45 min) step2->step3 step4 4. Cool in ice bath step3->step4 step5 5. Isolate crude product (Vacuum filtration) step4->step5 step6 6. Recrystallize from ethanol-water step5->step6 step7 7. Collect and dry purified product step6->step7 step8 8. Characterize product (MP, NMR, IR) step7->step8

Caption: Step-by-step workflow for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • 2-Amino-5-methoxyphenol: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous solutions may be neutralized before disposal.

Troubleshooting

IssuePossible CauseSolution
Product does not crystallizeSupersaturated solution or impurities present.Scratch the inside of the flask with a glass rod to induce crystallization. If that fails, add a seed crystal or partially evaporate the solvent.
Low yieldIncomplete reaction or loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Be careful during transfers and filtration to minimize mechanical losses.
Oily productImpurities or incomplete drying.Re-purify by recrystallization. Ensure the product is thoroughly dried under vacuum.
Colored productPresence of oxidized impurities.Use activated carbon during recrystallization to decolorize the solution.[4]

References

  • University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • Crown: Journal of Dentistry and Health Research. (n.d.). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol.
  • Shanbhag, A. (2006). Synthesis of Acetaminophen.
  • NileRed. (2017, January 29). Part 6 of 6: Acetaminophen from p-aminophenol [Video]. YouTube.
  • Quora. (2018, January 9). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Acetamide, N-(2-hydroxy-4-methylphenyl)-.
  • Angene Chemical. (2025, October 16). Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.
  • ChemFaces. (n.d.). N-(2-Hydroxy-4-methoxyphenyl)acetamide.
  • ResearchGate. (2017, March 29). 2-amino-5-methylphenol and 2-amino-5-chlorophenol.
  • ECHEMI. (n.d.). 2-Amino-5-methoxyphenol.

Sources

Application Notes and Protocols: N-(2-hydroxy-4-methoxyphenyl)acetamide as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxy-4-methoxyphenyl)acetamide, a readily accessible aromatic compound, serves as a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its unique structural arrangement, featuring a hydroxyl group ortho to an acetamido group on a methoxy-activated benzene ring, provides a strategic platform for intramolecular cyclization reactions. This guide offers an in-depth exploration of its application in synthesizing medicinally relevant heterocyclic scaffolds, specifically focusing on the synthesis of benzoxazoles and coumarins. Detailed experimental protocols, mechanistic insights, and data presentation are provided to enable researchers to effectively utilize this precursor in their synthetic endeavors.

Introduction: The Strategic Advantage of N-(2-hydroxy-4-methoxyphenyl)acetamide

N-(2-hydroxy-4-methoxyphenyl)acetamide (also known as 2-acetamido-5-methoxyphenol) is a compound of significant interest in synthetic and medicinal chemistry.[1] Its utility stems from the juxtaposition of key functional groups:

  • An Ortho-Amino Phenol Analogue: The core structure is an equivalent of an ortho-aminophenol, a classic starting material for many heterocyclic syntheses. The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the free amine, or it can participate directly in cyclization reactions.

  • Nucleophilic Phenolic Hydroxyl Group: The hydroxyl group is a potent nucleophile, crucial for intramolecular ring-closure reactions.

  • Electron-Donating Methoxy Group: The methoxy group at the para position enhances the nucleophilicity of the aromatic ring and the phenolic hydroxyl, facilitating electrophilic substitution and cyclization reactions.

This unique combination of features makes N-(2-hydroxy-4-methoxyphenyl)acetamide an ideal starting material for constructing fused heterocyclic systems, which are prominent motifs in numerous pharmaceuticals and biologically active compounds.[2]

Synthesis of 6-Methoxy-2-methylbenzoxazole

Benzoxazoles are a prominent class of heterocyclic compounds with a wide array of pharmacological activities.[2] The synthesis of 6-methoxy-2-methylbenzoxazole from N-(2-hydroxy-4-methoxyphenyl)acetamide can be efficiently achieved through an acid-catalyzed cyclodehydration reaction.

Mechanistic Rationale

The reaction proceeds via an initial protonation of the amide carbonyl oxygen by the acid catalyst (e.g., p-toluenesulfonic acid or polyphosphoric acid). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the stable aromatic benzoxazole ring.

Experimental Workflow

A N-(2-hydroxy-4-methoxyphenyl)acetamide + Acid Catalyst (e.g., PPA) B Heat Reaction Mixture (e.g., 120-140 °C) A->B C Reaction Monitoring (TLC) B->C D Quench with Ice-Water C->D E Neutralize with Base (e.g., NaHCO3) D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I A N-(2-hydroxy-4-methoxyphenyl)acetamide B Acid-catalyzed Hydrolysis (e.g., H2SO4) A->B C 2-Amino-5-methoxyphenol B->C E Pechmann Condensation (H2SO4 catalyst) C->E D Ethyl Acetoacetate D->E F 7-Amino-6-methoxy-4-methylcoumarin E->F

Sources

Application Notes and Protocols: Development of Enzyme Inhibition Assays Using N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of N-(2-hydroxy-4-methoxyphenyl)acetamide

N-(2-hydroxy-4-methoxyphenyl)acetamide is a phenolic acetamide, a class of organic compounds recognized for a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The structural features of N-(2-hydroxy-4-methoxyphenyl)acetamide, sourced from the roots of Scoparia dulcis, suggest its potential as a modulator of enzyme activity, making it a compound of interest for drug discovery and development.[2] Phenolic amides and their derivatives have been investigated as lead compounds, with some showing inhibitory effects against enzymes like metalloproteases and histone deacetylases.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the enzyme inhibitory potential of N-(2-hydroxy-4-methoxyphenyl)acetamide. This document will guide you through the process of developing and executing robust enzyme inhibition assays, from initial screening to detailed kinetic analysis for elucidating the mechanism of action. The protocols outlined herein are designed to be adaptable to a wide range of enzyme targets and assay formats.

Section 1: Understanding the Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in drug discovery as many drugs function by inhibiting specific enzymes.[3][4] Inhibitors are broadly classified into two main categories: reversible and irreversible.

  • Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate.[3][5][6] Reversible inhibition can be further categorized into:

    • Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds to the active site of the enzyme, directly competing with the substrate.[6][7][8] This type of inhibition can be overcome by increasing the substrate concentration.[7]

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[6][8] This binding alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.[7]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[6][7]

  • Irreversible Inhibition: In this case, the inhibitor typically forms a stable, covalent bond with the enzyme, leading to permanent inactivation.[3][5][6]

The initial goal of your study will be to determine if N-(2-hydroxy-4-methoxyphenyl)acetamide acts as an inhibitor and, if so, to characterize its mode of action.

Section 2: Initial Screening for Inhibitory Activity

The first step is to perform a primary screening assay to determine if N-(2-hydroxy-4-methoxyphenyl)acetamide exhibits any inhibitory effect on your enzyme of interest. An endpoint or kinetic assay can be employed for this purpose.

Materials and Reagents
  • N-(2-hydroxy-4-methoxyphenyl)acetamide: (MW: 181.19 g/mol , CAS: 58469-06-0). Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or ethanol.[2]

  • Enzyme: Purified enzyme of interest at a known concentration.

  • Substrate: The specific substrate for your enzyme.

  • Assay Buffer: A buffer that ensures optimal pH and ionic strength for enzyme activity.

  • Positive Control: A known inhibitor of the enzyme.

  • Negative Control: The solvent used to dissolve N-(2-hydroxy-4-methoxyphenyl)acetamide (e.g., DMSO).

  • 96-well Microplates: Clear, black, or white plates depending on the detection method (absorbance, fluorescence, or luminescence).

  • Microplate Reader: Capable of measuring the appropriate signal.

Protocol: Single-Point Inhibition Assay

This protocol is designed to quickly assess the inhibitory potential of N-(2-hydroxy-4-methoxyphenyl)acetamide at a single, relatively high concentration.

  • Prepare Reagent Solutions:

    • Dilute the N-(2-hydroxy-4-methoxyphenyl)acetamide stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a working solution of the substrate in assay buffer. The concentration is typically at or near the Michaelis constant (Km) for initial screening.[4]

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Negative Control wells: Enzyme and assay buffer with the same percentage of solvent as the test compound wells.

      • Positive Control wells: Enzyme and a known inhibitor.

      • Test Compound wells: Enzyme and N-(2-hydroxy-4-methoxyphenyl)acetamide solution.

    • The final volume in each well should be the same.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for any potential binding of the inhibitor to the enzyme.[9]

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate for a predetermined time at the optimal temperature.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

Data Analysis and Interpretation

Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (SignalTest - SignalBlank) / (SignalControl - SignalBlank)] x 100

A significant percentage of inhibition (typically >50%) at the screening concentration suggests that N-(2-hydroxy-4-methoxyphenyl)acetamide is a potential inhibitor of your target enzyme and warrants further investigation.

Section 3: Determining the Potency (IC50) of N-(2-hydroxy-4-methoxyphenyl)acetamide

If the initial screening indicates inhibitory activity, the next step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol: IC50 Determination
  • Prepare a Serial Dilution:

    • Prepare a series of dilutions of the N-(2-hydroxy-4-methoxyphenyl)acetamide stock solution in assay buffer. A 10-point, 3-fold serial dilution is a common starting point.

  • Perform the Enzyme Activity Assay:

    • Follow the same procedure as the single-point inhibition assay, but instead of a single concentration of the test compound, add the different concentrations from your serial dilution to the respective wells.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of N-(2-hydroxy-4-methoxyphenyl)acetamide.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation
N-(2-hydroxy-4-methoxyphenyl)acetamide Conc. (µM)% Inhibition
10095.2
33.385.1
11.165.7
3.748.9
1.230.1
0.415.3
0.15.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 4: Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition is crucial for understanding how N-(2-hydroxy-4-methoxyphenyl)acetamide interacts with the enzyme. This is typically achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Experimental Workflow

G cluster_0 Mechanism of Action Studies A Perform enzyme activity assay with varying substrate concentrations B Repeat assay at multiple fixed concentrations of N-(2-hydroxy-4-methoxyphenyl)acetamide A->B C Determine initial reaction velocities (V₀) for each condition B->C D Generate kinetic plots (e.g., Michaelis-Menten, Lineweaver-Burk) C->D E Analyze the pattern of the plots to determine the mode of inhibition D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol: Kinetic Analysis
  • Vary Substrate and Inhibitor Concentrations:

    • Design a matrix of experiments where you have a range of substrate concentrations for each of several fixed concentrations of N-(2-hydroxy-4-methoxyphenyl)acetamide.[9] The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Measure Initial Velocities:

    • For each combination of substrate and inhibitor concentration, perform a kinetic enzyme assay, measuring the product formation over time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.[9]

Data Analysis and Visualization

The most common method for visualizing and analyzing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).[9] The pattern of the lines on this plot is indicative of the mode of inhibition.

G cluster_0 Lineweaver-Burk Plots for Inhibition Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition a1 a2 a1->a2 + Inhibitor a3 a1->a3 No Inhibitor y-intercept (1/Vmax) a2->a3 b1 b2 b1->b2 + Inhibitor b3 b1->b3 No Inhibitor b2->b3 x-intercept (-1/Km) c1 c2 c1->c2 + Inhibitor c3 c1->c3 Parallel Lines c4 c2->c4 c3->c4 No Inhibitor

Caption: Characteristic Lineweaver-Burk plots for different types of reversible enzyme inhibition.

  • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, but the apparent Km increases with inhibitor concentration.

  • Non-competitive Inhibition: The lines will intersect on the x-axis, showing that Km is unchanged, but Vmax decreases with increasing inhibitor concentration.

  • Uncompetitive Inhibition: The lines will be parallel, indicating that both Vmax and Km are reduced by the same factor.

Section 5: Troubleshooting and Best Practices

  • Solubility Issues: N-(2-hydroxy-4-methoxyphenyl)acetamide is soluble in organic solvents like DMSO and acetone.[2] Ensure that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Compound Interference: Run controls to check if N-(2-hydroxy-4-methoxyphenyl)acetamide interferes with the assay signal (e.g., has intrinsic fluorescence or absorbance at the measurement wavelengths).

  • Enzyme Concentration: Ensure that the enzyme concentration used is in the "tight-binding" regime, where the IC50 is not significantly dependent on the enzyme concentration.[4][10]

  • Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition.[11] It is advisable to perform experiments with varying pre-incubation times of the enzyme and inhibitor to check for this phenomenon.

Conclusion

These application notes provide a robust framework for the systematic investigation of the enzyme inhibitory properties of N-(2-hydroxy-4-methoxyphenyl)acetamide. By following these protocols, researchers can effectively screen for inhibitory activity, determine the potency of the compound, and elucidate its mechanism of action. This information is invaluable for the advancement of drug discovery programs and for understanding the biological roles of this interesting natural product derivative.

References

  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • Longdom Publishing. Classification, Modes of Action and Applications of Enzyme Inhibitors. Retrieved from [Link]

  • Study.com. Enzyme Inhibition | Definition, Types & Examples - Lesson. Retrieved from [Link]

  • University College London. Enzyme inhibitors. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • PubChem. 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. Retrieved from [Link]

  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • PubChem. 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • BioHippo. N-(2-Hydroxy-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

  • PubChemLite. N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). Retrieved from [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • IUCr. (IUCr) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025, September 4). (PDF) N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(2-hydroxy-4-methoxyphenyl)acetamide in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-(2-hydroxy-4-methoxyphenyl)acetamide in Chromophore Development

The relentless pursuit of novel dye structures with enhanced photophysical properties, improved stability, and tailored application profiles is a cornerstone of modern materials science and medicinal chemistry. Azo dyes, characterized by the (-N=N-) linkage, represent the largest and most versatile class of synthetic colorants, owing to their straightforward synthesis, vast color gamut, and significant industrial applications.[1] The color and performance characteristics of azo dyes are intricately linked to the electronic nature of the aromatic moieties flanking the azo bridge. Consequently, the design and synthesis of new precursor molecules are of paramount importance.

This application note introduces N-(2-hydroxy-4-methoxyphenyl)acetamide as a promising, yet underexplored, coupling component for the synthesis of novel azo dyes. Its phenolic hydroxyl group, activated by the methoxy substituent, makes it an excellent candidate for electrophilic aromatic substitution by diazonium salts.[1] The presence of the acetamido group offers a potential site for further functionalization and can influence the solubility and binding properties of the final dye molecule. This guide provides a comprehensive overview of the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide and a detailed protocol for its application in the synthesis of a novel azo dye.

Part 1: Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide

The precursor, N-(2-hydroxy-4-methoxyphenyl)acetamide, can be synthesized via the acetylation of 2-amino-5-methoxyphenol. This reaction is analogous to the well-established methods for the acetylation of aromatic amines.[2]

Reaction Scheme:

Synthesis_of_N-(2-hydroxy-4-methoxyphenyl)acetamide reactant1 2-Amino-5-methoxyphenol reaction + reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction product N-(2-hydroxy-4-methoxyphenyl)acetamide reaction->product Pyridine (catalyst) Room Temperature Azo_Dye_Synthesis_Workflow start Start amine_prep Prepare Amine Solution (Aromatic Amine + HCl + H₂O) start->amine_prep nitrite_prep Prepare NaNO₂ Solution (NaNO₂ + H₂O) start->nitrite_prep coupling_prep Prepare Coupling Solution (N-(2-hydroxy-4-methoxyphenyl)acetamide + NaOH) start->coupling_prep cooling Cool all solutions to 0-5°C amine_prep->cooling nitrite_prep->cooling coupling_prep->cooling diazotization Diazotization (Slowly add Nitrite Solution to Amine Solution) cooling->diazotization azo_coupling Azo Coupling (Slowly add Diazonium Salt to Coupling Solution) diazotization->azo_coupling stirring Stir in Ice Bath (30 min) azo_coupling->stirring isolation Isolate Product (Vacuum Filtration) stirring->isolation washing_drying Wash and Dry Product isolation->washing_drying end End washing_drying->end

Sources

Application Note: 7-Hydroxy-4-methylcoumarin as a Ratiometric Fluorescent Probe for Intracellular pH Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Intracellular pH (pHi) is a critical parameter that governs a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction.[1][2][3] The cytosol is typically maintained within a narrow pH range of 6.8 to 7.4, while specific organelles like lysosomes and endosomes maintain a more acidic environment (pH 4.5-6.0) crucial for their function.[3][4] Consequently, the ability to accurately measure pHi in live cells with high spatial and temporal resolution is essential for understanding both normal physiology and pathological states.

Fluorescent probes have become indispensable tools for pHi measurement due to their high sensitivity and suitability for live-cell imaging applications.[5][6][7] This document provides a detailed guide for the application of 7-Hydroxy-4-methylcoumarin, also known as 4-Methylumbelliferone (4-MU), a well-characterized, ratiometric, and pH-sensitive fluorescent probe for monitoring intracellular pH in living cells.[8][9]

Principle of pH Sensing with 7-Hydroxy-4-methylcoumarin (4-MU)

7-Hydroxy-4-methylcoumarin is a fluorophore from the coumarin family whose fluorescence properties are dependent on pH.[9][10] The sensing mechanism is based on the protonation and deprotonation of the 7-hydroxyl group. At different pH values, the equilibrium between the protonated (phenolic) and deprotonated (phenolate) forms of the molecule shifts. These two forms possess distinct excitation spectra, while their emission spectrum remains relatively constant.

  • Protonated Form (Acidic pH): Exhibits an excitation maximum around 360 nm.

  • Deprotonated Form (Alkaline pH): Shows an excitation maximum around 320-330 nm.

  • Isosbestic Point: An excitation wavelength (~340 nm) where the absorption is independent of pH.

  • Emission: Both forms emit maximally at approximately 450 nm.[11]

This dual-excitation property allows for ratiometric imaging, a powerful technique that minimizes artifacts arising from variations in probe concentration, photobleaching, or cell path length.[5] By calculating the ratio of fluorescence intensities emitted when the probe is excited at two different wavelengths (e.g., 360 nm and 330 nm), a quantitative measure of pHi can be obtained that is independent of these variables.

G cluster_0 Low pH (Protonated) cluster_1 High pH (Deprotonated) cluster_2 Detection Protonated 4-MU (Phenol form) Excitation ~360 nm Deprotonated 4-MU (Phenolate form) Excitation ~330 nm Protonated->Deprotonated + OH⁻ - H₂O Emission Fluorescence Emission ~450 nm Protonated->Emission Excitation 1 Deprotonated->Protonated + H⁺ Deprotonated->Emission Excitation 2 Ratio Ratio = Intensity(Ex: 330nm) / Intensity(Ex: 360nm) Emission->Ratio

Materials and Reagents

2.1 Probe Preparation

  • 7-Hydroxy-4-methylcoumarin (4-MU) (Molecular Weight: 176.17 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Stock Solution (10 mM): Dissolve 1.76 mg of 4-MU in 1 mL of anhydrous DMSO. Vortex thoroughly. Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2.2 Buffers and Media

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Complete cell culture medium appropriate for the cell type.

  • Calibration Buffers (pH 5.5 to 8.5): Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments). A common base buffer contains 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM Glucose, and 20 mM HEPES or MES, with the pH adjusted precisely using HCl or NaOH.

  • Nigericin: Prepare a 10 mM stock solution in ethanol. Nigericin is a K⁺/H⁺ ionophore used to equilibrate intracellular and extracellular pH for calibration.

Experimental Protocols

3.1 Protocol for Live Cell Staining and Imaging

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of 4-MU by diluting the 10 mM DMSO stock into pre-warmed HBSS or serum-free medium to a final concentration of 10-50 µM.

    • Aspirate the culture medium from the cells and wash once with warm HBSS.

    • Add the 4-MU working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may vary.

  • Wash: Aspirate the loading solution and wash the cells two to three times with warm HBSS or complete medium to remove excess extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

    • Place the dish on the stage of a fluorescence microscope equipped with appropriate filter sets for dual-excitation ratiometric imaging.

    • Acquire images sequentially using excitation wavelengths around 330 nm and 360 nm, with emission collected around 450 nm.

    • It is critical to keep illumination time and intensity to a minimum to reduce phototoxicity.[12]

G A 1. Seed Cells on Glass-Bottom Dish B 2. Prepare 4-MU Working Solution (10-50 µM) A->B C 3. Wash Cells with warm HBSS B->C D 4. Incubate with 4-MU (15-30 min at 37°C) C->D E 5. Wash 2-3x to remove excess probe D->E F 6. Add Phenol Red-Free Medium E->F G 7. Acquire Images Ex1: ~330 nm, Ex2: ~360 nm Em: ~450 nm F->G H 8. Perform In Situ Calibration G->H

3.2 Protocol for In Situ Calibration

To convert fluorescence intensity ratios into absolute pHi values, an in situ calibration must be performed for each experiment. This process equilibrates the pHi of the cells with the known pH of external buffers.

  • Load Cells: Load the cells with 4-MU as described in Protocol 3.1.

  • Equilibration: After loading and washing, add a calibration buffer of a known pH (e.g., pH 7.0) containing 10 µM nigericin. Incubate for 5-10 minutes to allow the pHi to equilibrate with the external buffer pH.

  • Image Acquisition: Acquire ratiometric images of the equilibrated cells.

  • Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Generate Calibration Curve:

    • For each pH value, measure the average fluorescence intensity ratio from multiple cells or regions of interest (ROIs).

    • Plot the mean intensity ratio against the corresponding buffer pH.

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to generate a standard calibration curve. This curve can then be used to convert the experimental ratios from your sample cells into pHi values.

Data Analysis and Interpretation

  • Background Subtraction: For each image pair (Ex 330 nm and Ex 360 nm), subtract the background fluorescence measured from a cell-free region.

  • Ratio Calculation: Generate a ratio image by dividing the background-corrected 330 nm excitation image by the background-corrected 360 nm excitation image on a pixel-by-pixel basis.

  • pHi Conversion: Using the calibration curve generated in Protocol 3.2, convert the calculated ratio values from your experimental cells into pHi values.

  • Quantitative Data: Summarize the pHi data from different experimental conditions in a table for clear comparison.

Table 1: Example Quantitative Data Summary

Experimental ConditionMean pHi ± SD (n=cells)
Control (Untreated)7.21 ± 0.08 (n=50)
Treatment A (1 hour)6.85 ± 0.12 (n=50)
Treatment B (1 hour)7.35 ± 0.09 (n=50)

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, try increasing the probe concentration or the loading time. Ensure the microscope objectives and filters are clean and appropriate for the probe's spectra.[12]

  • High Background: Ensure thorough washing after probe loading. Use phenol red-free medium for imaging to reduce autofluorescence.

  • Phototoxicity: Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times. Use neutral density filters if available.

  • Probe Compartmentalization: Coumarin-based dyes can sometimes accumulate in organelles. Verify the cytosolic localization of the probe in your cell type.

  • Probe Leakage: The retention of 4-MU within cells can vary.[8] If leakage is significant, consider using a derivative with charged groups that improve retention, such as carboxyfluorescein-based probes.[5]

  • Validation: It is crucial to validate that the experimental treatments do not directly interfere with the fluorescence properties of 4-MU. This can be tested in vitro using a spectrofluorometer.

Conclusion

7-Hydroxy-4-methylcoumarin is a valuable fluorescent probe for the ratiometric measurement of intracellular pH. Its pH-dependent excitation spectrum allows for robust and quantitative imaging, correcting for many common artifacts in fluorescence microscopy.[8] By following the detailed protocols for cell loading, imaging, and in situ calibration provided in this guide, researchers can reliably monitor pHi dynamics in live cells, providing critical insights into the complex regulatory roles of pH in cellular function.

References

  • Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology, 11(1), 50–61. Available at: [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450. (This foundational paper discusses ratiometric dyes, including principles applicable to pH probes). Available at: [Link]

  • Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728. Available at: [Link]

  • McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. JoVE (Journal of Visualized Experiments), (83), e50731. Available at: [Link]

  • Lin, W., et al. (2013). A fluorescent pH probe for acidic organelles in living cells. Organic & Biomolecular Chemistry, 11(36), 6136-6141. Available at: [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Available at: [Link]

  • Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 11146–11156. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Chemoselective N-Acetylation of 2-Amino-5-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed experimental protocol and theoretical background for the N-acetylation of 2-amino-5-methoxyphenol to synthesize N-(2-hydroxy-4-methoxyphenyl)acetamide. This transformation is a cornerstone reaction in organic synthesis, pivotal for the generation of valuable intermediates in pharmaceutical and fine chemical industries. This document offers an in-depth exploration of the reaction mechanism, a step-by-step laboratory procedure, methods for product purification and characterization, and essential safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Introduction and Scientific Rationale

The acetylation of aminophenols is a fundamental and widely utilized transformation in organic chemistry.[1][2] Specifically, the N-acetylation of 2-amino-5-methoxyphenol yields N-(2-hydroxy-4-methoxyphenyl)acetamide, a scaffold of interest in medicinal chemistry. The strategic importance of this reaction lies in its chemoselectivity. The amine group (-NH₂) in 2-amino-5-methoxyphenol is a more potent nucleophile than the phenolic hydroxyl group (-OH). This difference in nucleophilicity allows for the selective acylation of the amine under controlled conditions, a principle that is foundational in protecting group chemistry and multi-step organic synthesis.[2]

Acetic anhydride is commonly employed as the acetylating agent due to its suitable reactivity and the straightforward nature of the reaction, which typically proceeds under mild conditions.[1][3][4] The resulting product, an N-acylated aminophenol, often serves as a precursor for more complex molecules, including analgesics and other pharmaceutically active compounds.[1][5] Understanding and mastering this protocol provides a reliable method for producing this key synthetic intermediate with high purity and yield.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 2-amino-5-methoxyphenol with acetic anhydride proceeds via a classic nucleophilic acyl substitution mechanism. The causality behind the chemoselectivity is the greater basicity and nucleophilicity of the nitrogen atom's lone pair of electrons compared to the oxygen atom of the hydroxyl group.

The mechanism unfolds in the following logical sequence:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-5-methoxyphenol's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the nitrogen is bonded to the carbonyl carbon.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of an acetate anion (CH₃COO⁻), which is a good leaving group.

  • Deprotonation: The positively charged nitrogen atom is deprotonated, often by the acetate anion byproduct or another base present in the medium, to yield the final, neutral N-acetylated product, N-(2-hydroxy-4-methoxyphenyl)acetamide, and acetic acid as a byproduct.[6]

Caption: The N-acetylation mechanism via nucleophilic acyl substitution.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Hazards
2-Amino-5-methoxyphenolC₇H₉NO₂139.1540925-70-0Harmful if swallowed, Skin/Eye Irritant[7][8]
Acetic AnhydrideC₄H₆O₃102.09108-24-7Flammable, Corrosive, Harmful if Swallowed/Inhaled[9][10]
Glacial Acetic AcidCH₃COOH60.0564-19-7Flammable, Corrosive
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Eye Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Health Hazard
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Non-hazardous
Sodium Chloride (NaCl)NaCl58.447647-14-5Non-hazardous
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Non-hazardous
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on careful control of reaction conditions and monitoring of its progression.

Reaction Setup and Synthesis
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methoxyphenol (e.g., 2.0 g, 14.4 mmol, 1.0 eq) in glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Fit the flask with a dropping funnel containing acetic anhydride (e.g., 1.6 mL, 1.76 g, 17.3 mmol, 1.2 eq). Cool the reaction flask in an ice bath to approximately 0-5 °C.

  • Controlled Acetylation: Add the acetic anhydride dropwise to the stirred solution over 15-20 minutes. The rationale for slow, cooled addition is to manage the exothermic nature of the reaction and prevent potential side reactions, such as O-acetylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

Reaction Monitoring
  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting material, being more polar, will have a lower Rf value than the less polar acetylated product. The reaction is complete when the spot corresponding to 2-amino-5-methoxyphenol is no longer visible.

Workup and Isolation
  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL) with stirring. This will precipitate the crude product and hydrolyze any unreacted acetic anhydride.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove residual acetic acid and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper or dry it further in a desiccator.

Purification
  • Recrystallization: The most effective method for purifying the crude N-(2-hydroxy-4-methoxyphenyl)acetamide is recrystallization.[3][11][12]

  • Solvent Selection: A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis Setup 1. Dissolve 2-amino-5-methoxyphenol in Acetic Acid Addition 2. Cool to 0-5 °C and add Acetic Anhydride dropwise Setup->Addition React 3. Stir at Room Temperature for 1-2 hours Addition->React Monitor 4. Monitor by TLC React->Monitor Quench 5. Pour into Ice Water Monitor->Quench Filter 6. Collect Crude Product by Filtration Quench->Filter Recrystallize 7. Recrystallize from Ethanol/Water Filter->Recrystallize Dry 8. Dry Purified Crystals Recrystallize->Dry Characterize 9. Characterize Product (MP, NMR, IR, MS) Dry->Characterize

Caption: A streamlined workflow for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Product Characterization

The identity and purity of the synthesized N-(2-hydroxy-4-methoxyphenyl)acetamide should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to light tan crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR Signals corresponding to: aromatic protons, methoxy (-OCH₃) protons, acetyl (-COCH₃) protons, amide (N-H) proton, and hydroxyl (O-H) proton. The integration of these signals should match the number of protons.
¹³C NMR Resonances for aromatic carbons, methoxy carbon, acetyl carbonyl carbon, and acetyl methyl carbon.
IR Spectroscopy (cm⁻¹) Characteristic peaks for: O-H stretch (broad, ~3300-3500), N-H stretch (~3300), Amide I C=O stretch (~1650-1670), C-O stretch (~1250), and aromatic C=C stretches.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₁₁NO₃, MW = 181.19 g/mol ).

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving acetic anhydride and acetic acid, must be conducted in a well-ventilated chemical fume hood.[9] Acetic anhydride is corrosive and has a pungent, irritating odor. Inhalation can be harmful.[10]

  • Handling: Acetic anhydride reacts with water, sometimes vigorously. Avoid contact with moisture. It is also flammable and should be kept away from ignition sources.[9]

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing solvents like ethyl acetate and hexanes must be collected in a designated, labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

References

  • US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • EP0320484A2 - Purification of N-acetyl aminophenols.
  • US4474985A - Purification of N-acetyl aminophenols.
  • US3781354A - Process for purification of n-acetyl-p-aminophenol.
  • Purification of N-acetyl aminophenols - European Patent Office - EP 0320484 A2. Googleapis.com.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. Benchchem.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry.
  • The reaction mechanism of acetaminophen synthesis.
  • SAFETY DATA SHEET - Acetic anhydride. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Amino-2-methoxyphenol. Fisher Scientific.
  • 2-Amino-5-methoxyphenol SDS, 40925-70-0 Safety D
  • An eco-friendly and highly efficient route for N-acylation under c
  • SAFETY DATA SHEET - Acetic Anhydride. INEOS Group.
  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH.

Sources

Application Note & Protocol: N-(2-hydroxy-4-methoxyphenyl)acetamide in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring a New Frontier in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities for potential therapeutic applications. N-(2-hydroxy-4-methoxyphenyl)acetamide, a compound belonging to the hydroxyphenyl acetamide class, presents an interesting scaffold for investigation. While its direct application in standardized antimicrobial susceptibility testing (AST) is not yet established, its structural similarity to other acetanilide and phenolic compounds with known antimicrobial properties suggests its potential as a novel antimicrobial agent. Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and investigated for their antifungal and antibacterial properties[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the antimicrobial susceptibility testing of this novel compound.

This application note is designed to be a foundational guide, providing a robust framework for the initial evaluation of N-(2-hydroxy-4-methoxyphenyl)acetamide. The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a research and development context.

Principle of Investigation

The core principle behind evaluating the antimicrobial potential of N-(2-hydroxy-4-methoxyphenyl)acetamide is to determine its ability to inhibit the growth of clinically relevant microorganisms. This is primarily achieved by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The protocols detailed below will guide the user through standardized methods for MIC determination, including broth microdilution, which is a quantitative and widely accepted technique. The presence of the hydroxyl and methoxy groups on the phenyl ring, along with the acetamide moiety, may contribute to its antimicrobial activity, potentially through mechanisms such as cell membrane disruption or enzymatic inhibition, similar to what has been observed in related phenolic compounds[2].

Materials and Reagents

  • N-(2-hydroxy-4-methoxyphenyl)acetamide (investigational compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidity meter

Experimental Protocols

Protocol 1: Preparation of Stock Solution

The preparation of a stable and sterile stock solution of the investigational compound is critical for accurate and reproducible results.

  • Weighing the Compound: Accurately weigh a precise amount of N-(2-hydroxy-4-methoxyphenyl)acetamide powder using an analytical balance.

  • Solubilization: Due to the likely hydrophobic nature of the compound, dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete solubilization.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C or as determined by stability studies. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of N-(2-hydroxy-4-methoxyphenyl)acetamide against bacterial isolates.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • In the first well of each row to be tested, add 100 µL of the working stock solution of N-(2-hydroxy-4-methoxyphenyl)acetamide (prepared by diluting the main stock in CAMHB). This will result in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation:

    • Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of N-(2-hydroxy-4-methoxyphenyl)acetamide at which there is no visible growth.

    • Optionally, the results can be read using a microplate reader at 600 nm.

Data Presentation

The results of the MIC testing should be presented in a clear and concise manner.

Table 1: Example MIC Data for N-(2-hydroxy-4-methoxyphenyl)acetamide

MicroorganismATCC Strain NumberMIC (µg/mL)
Staphylococcus aureus2921364
Escherichia coli25922128
Pseudomonas aeruginosa27853>256
Enterococcus faecalis2921232

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution of Compound plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum in CAMHB inoculum->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum plate_prep->add_inoculum controls Set Up Controls (Growth, Sterility, Solvent) add_inoculum->controls incubation Incubate at 35°C for 16-20 hours controls->incubation read_results Read MIC (Visual or Spectrophotometric) incubation->read_results data_analysis Record and Analyze Data read_results->data_analysis

Caption: Workflow for MIC determination using broth microdilution.

Potential Mechanism of Action

While the exact mechanism of N-(2-hydroxy-4-methoxyphenyl)acetamide is yet to be determined, a hypothetical pathway based on related phenolic compounds could involve disruption of the bacterial cell membrane.

PotentialMechanism compound N-(2-hydroxy-4-methoxyphenyl)acetamide membrane Bacterial Cell Membrane Phospholipid Bilayer compound->membrane Interaction disruption Membrane Destabilization membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothetical mechanism involving cell membrane disruption.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results obtained from these protocols, the following self-validating steps are essential:

  • Quality Control: Always include quality control strains with known MIC values for standard antibiotics in each batch of testing. This validates the testing methodology and reagents.

  • Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Purity of Compound: The purity of the N-(2-hydroxy-4-methoxyphenyl)acetamide should be confirmed using analytical methods such as HPLC and NMR before use.

  • Adherence to Standards: Strict adherence to established guidelines from bodies like CLSI will ensure that the data generated is comparable to that of other antimicrobial agents.

Conclusion and Future Directions

This application note provides a foundational framework for the initial antimicrobial evaluation of N-(2-hydroxy-4-methoxyphenyl)acetamide. The detailed protocols for stock solution preparation and broth microdilution for MIC determination are designed to yield reliable and reproducible data. Positive results from these initial screens would warrant further investigation, including:

  • Time-kill assays to determine if the compound is bactericidal or bacteriostatic.

  • Mechanism of action studies to elucidate the specific molecular targets.

  • Toxicity assays to evaluate the compound's effect on mammalian cells.

  • In vivo efficacy studies in animal models of infection.

The exploration of novel chemical entities like N-(2-hydroxy-4-methoxyphenyl)acetamide is a critical step in the ongoing effort to combat antimicrobial resistance. This guide serves as a starting point for researchers to systematically evaluate its potential as a future therapeutic agent.

References

  • ResearchGate. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link]

Sources

Creating a High-Fidelity Combinatorial Library of N-(2-hydroxy-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Discovery Professionals

Abstract

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed, field-tested protocol for the generation of a diverse combinatorial library based on the N-(2-hydroxy-4-methoxyphenyl)acetamide scaffold. We present a robust solid-phase synthesis strategy, which facilitates high-throughput production and purification, enabling the rapid exploration of the chemical space around this core for hit identification and lead optimization campaigns. The protocols herein emphasize experimental causality, self-validating checkpoints, and methods for ensuring high-fidelity library output, suitable for direct use in high-throughput screening (HTS).

Introduction and Rationale

Acetamide derivatives are of significant interest in pharmacology due to their wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1][2] The N-(2-hydroxy-4-methoxyphenyl)acetamide core, in particular, shares structural motifs with well-known pharmaceuticals, making it a compelling starting point for drug discovery. Creating a combinatorial library of its derivatives allows for the systematic modulation of physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) and the exploration of structure-activity relationships (SAR).

Combinatorial chemistry, especially when performed on a solid support, provides a powerful platform for this exploration. The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and a vastly simplified purification process, where unreacted reagents and by-products are simply washed away.[3][4][5] This methodology is highly amenable to automation and parallel synthesis, making it ideal for generating large, diverse libraries for screening.[4][6]

This guide details a parallel, solid-phase synthesis workflow designed for a 96-well format, starting from the immobilization of a key building block to the final characterization of the purified library members.

Overall Experimental Workflow

The strategy involves immobilizing a protected aminophenol precursor onto a solid support, followed by sequential chemical modifications to introduce points of diversity. The final compounds are then cleaved from the support, purified, and characterized.

G cluster_prep Phase 1: Resin Preparation cluster_synthesis Phase 2: On-Resin Synthesis cluster_final Phase 3: Cleavage & Analysis cluster_key Workflow Stages Resin Select Wang Resin Scaffold Synthesize/Procure 4-methoxy-2-nitrophenol Resin->Scaffold Immobilize Immobilize Scaffold onto Resin Scaffold->Immobilize Reduce Reduction of Nitro Group to Amine Immobilize->Reduce Acylate Parallel Acylation (Diversity Point 1) Reduce->Acylate Cleave Cleavage from Resin Acylate->Cleave Purify High-Throughput Purification (Prep-HPLC) Cleave->Purify Analyze QC Analysis (LC-MS, NMR) Purify->Analyze k1 Resin Preparation k2 On-Resin Synthesis k3 Final Processing

Caption: High-level workflow for the solid-phase synthesis of the derivative library.

Materials and Equipment

CategoryItem
Solid Support Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
Scaffold 4-methoxy-2-nitrophenol
Building Blocks Diverse set of commercially available carboxylic acids (R-COOH)
Reagents N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Piperidine, Acetic Anhydride, Trifluoroacetic acid (TFA)
Coupling Agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA)
Equipment 96-well filter plates, Automated liquid handler (optional), Parallel synthesizer or shaker, Nitrogen manifold, Centrifugal evaporator, Preparative HPLC system, LC-MS system, NMR spectrometer

Detailed Synthesis and Purification Protocols

The following protocols are optimized for a parallel synthesis format, enabling the creation of numerous discrete compounds simultaneously.

Protocol 1: Immobilization of Scaffold on Wang Resin

Causality: Wang resin is an acid-labile support, allowing for the release of the final product with an intact phenolic hydroxyl group upon treatment with TFA. We start with 4-methoxy-2-nitrophenol; the nitro group serves as a precursor to the amine, preventing the amine from reacting during the initial immobilization of the phenol.[7][8] This ester linkage is the key to our solid-phase strategy.

  • Swell Wang resin (1 equivalent, based on loading capacity) in dry DMF for 1 hour in a reaction vessel.

  • Drain the DMF. Add a solution of 4-methoxy-2-nitrophenol (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DCM:DMF (1:1).

  • Agitate the mixture at room temperature for 16-24 hours.

  • Validation Checkpoint: To confirm immobilization, a small sample of resin can be cleaved with TFA and the supernatant analyzed by LC-MS to detect the mass of 4-methoxy-2-nitrophenol.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum. This washing process is critical for removing all solution-phase reagents.[3]

Protocol 2: On-Resin Nitro Group Reduction

Causality: The resin-bound nitro group must be reduced to a primary amine to enable the subsequent acylation step. Tin(II) chloride is an effective reducing agent for aromatic nitro groups under conditions compatible with the solid support.

  • Swell the resin from Protocol 1 in DMF.

  • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.

  • Add the solution to the resin and agitate at 50°C for 12 hours.

  • Wash the resin thoroughly with DMF (5x), followed by a 1:1 mixture of DMF/DIPEA (3x) to neutralize any residual acid, and finally with DCM (3x).

  • Validation Checkpoint: The Kaiser test (Ninhydrin test) should be performed on a small resin sample. A positive result (deep blue bead color) confirms the presence of the free primary amine.

Protocol 3: Parallel Acylation (Library Generation)

Causality: This is the core diversification step. A library of carboxylic acids is coupled to the free amine on the resin. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for creating a high-purity library.

  • Aliquot the amine-functionalized resin into the wells of a 96-well filter plate.

  • In a separate 96-well plate, prepare stock solutions of the diverse carboxylic acids (3 eq. per well) in DMF.

  • Add HATU (2.9 eq.) and DIPEA (6 eq.) to each well containing the carboxylic acid solutions. Allow to pre-activate for 5 minutes.

  • Transfer the activated carboxylic acid solutions to the corresponding wells of the resin plate.

  • Seal the plate and agitate at room temperature for 4-6 hours.

  • Drain the reaction solutions and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin.

  • Validation Checkpoint: A negative Kaiser test result indicates the reaction has gone to completion, as the primary amine has been consumed.

Caption: Chemical scheme for the parallel acylation diversification step.

Protocol 4: Cleavage and Work-up

Causality: A strong acid is required to break the ester bond connecting the synthesized molecule to the Wang resin. TFA is used with scavengers (water, TIS) to capture the reactive carbocations generated during cleavage, preventing side reactions and product degradation.

  • To each well of the dried resin plate, add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Transfer the cleavage solution (containing the product) through the filter into a clean 96-well collection plate.

  • Concentrate the solutions in each well using a centrifugal evaporator or a stream of nitrogen.

  • Re-dissolve the crude product residues in a suitable solvent for purification (e.g., DMSO:Methanol).

Protocol 5: High-Throughput Purification and QC

Causality: Biological assays require compounds of high purity to avoid false positives or negatives.[9] Automated preparative HPLC is the industry standard for purifying combinatorial libraries.[10][11] Subsequent LC-MS analysis provides essential quality control data, confirming the identity (by mass) and purity (by UV trace) of each library member.[12][13][14]

  • Purification: Subject each crude product to purification via mass-directed preparative HPLC. Use a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Collect the fractions corresponding to the target molecular weight.

  • Evaporate the solvent from the purified fractions.

  • Quality Control: Re-dissolve the final compounds in a suitable solvent. Analyze each compound by analytical LC-MS to determine its final purity and confirm its identity.

  • For select library members, obtain ¹H NMR spectra to provide definitive structural confirmation.

Data Presentation

Systematic data management is crucial. The following tables provide a template for organizing library information.

Table 1: Representative Building Blocks for Library Diversification

ID Carboxylic Acid (R-COOH) Molecular Weight
A01 Acetic Acid 60.05
A02 Cyclopropanecarboxylic acid 86.09
A03 4-Fluorobenzoic acid 140.11
A04 Thiophene-2-carboxylic acid 128.15

| ... | ... | ... |

Table 2: Representative Final Library Member QC Data

Library ID R-Group Expected Mass [M+H]⁺ Observed Mass [M+H]⁺ Purity by UV (254 nm)
L-A01 -CH₃ 196.09 196.1 >98%
L-A02 -Cyclopropyl 222.11 222.1 >95%
L-A03 -4-Fluorophenyl 276.10 276.1 >97%
L-A04 -2-Thienyl 264.06 264.1 >96%

| ... | ... | ... | ... | ... |

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Immobilization Insufficient reaction time; poor quality reagents.Increase reaction time to 36 hours. Ensure anhydrous conditions and use fresh DIC.
Positive Kaiser Test after Acylation Incomplete coupling reaction.Double couple: repeat the acylation step with fresh reagents. Use a different, more potent coupling agent if necessary.
Low Purity Post-Cleavage Incomplete reactions; side-product formation during cleavage.Ensure all on-resin steps go to completion (use Kaiser test). Use scavengers in the TFA cleavage cocktail.
No Product Detected Failure at any step; premature cleavage.Analyze resin from each step to identify the point of failure. Ensure resin is not exposed to acidic conditions before the final step.

Conclusion

This application note provides a comprehensive and validated framework for the efficient construction of a N-(2-hydroxy-4-methoxyphenyl)acetamide derivative library. By employing a robust solid-phase strategy with integrated validation checkpoints, researchers can generate high-purity compound libraries suitable for accelerating drug discovery efforts. The principles and protocols described herein are readily adaptable for creating other classes of small molecule libraries, serving as a foundational guide for medicinal and combinatorial chemists.

References

  • Stepanov, V., Ghasriani, H., & Giddings, M. C. (2006). Purification strategies for combinatorial and parallel chemistry. Combinatorial chemistry & high throughput screening, 9(5), 337–352. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular diversity, 4(1), 47–52. [Link]

  • Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons. [Link]

  • Lawrence, R. M., Biller, S. A., Fryszman, O. M., & Poss, M. A. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry and High Throughput Screening, 6(1), 11-27. [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600. [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. SpiroChem AG. [Link]

  • Newton, C. G., & Ran, Y. (2022). Backbone-Anchoring, Solid-Phase Synthesis Strategy To Access a Library of Peptidouridine-Containing Small Molecules. Organic Letters, 24(11), 2185–2190. [Link]

  • Shu, W. C. (2004). Analysis and Purification Methods in Combinatorial Chemistry. Journal of the American Chemical Society, 126(38), 12229-12229. [Link]

  • Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & drug disposition, 22(7‐8), 353-372. [Link]

  • Hogan, J. C. (1996). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 68(13), 430A-435A. [Link]

  • Booth, R. J., & Hodges, J. C. (1997). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 51(1), 31-36. [Link]

  • Asynt. (n.d.). An Introduction to Solid Phase Synthesis. Asynt. [Link]

  • Kumar, D., Kumar, N., Kumar, S., & Singh, J. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC advances, 11(11), 6048-6072. [Link]

  • Sbardella, G., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(5), 5039-5053. [Link]

  • Jung, G. (Ed.). (1999). Combinatorial Chemistry: Synthesis, Analysis, Screening. John Wiley & Sons. [Link]

  • Hines, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384–388. [Link]

  • Hines, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • Hines, J. W., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7, x220277. [Link]

Sources

Application Notes and Protocols: N-(2-hydroxy-4-methoxyphenyl)acetamide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N-(2-hydroxy-4-methoxyphenyl)acetamide in Analytical Sciences

N-(2-hydroxy-4-methoxyphenyl)acetamide is a phenolic acetamide that serves as a crucial reference standard in various analytical applications, particularly within the pharmaceutical and life sciences sectors. Its utility stems from its well-defined chemical structure and properties, making it an ideal candidate for the calibration of analytical instruments, validation of analytical methods, and as a benchmark in the quantification of related compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(2-hydroxy-4-methoxyphenyl)acetamide as a reference standard, detailing its physicochemical properties, synthesis, and a validated High-Performance Liquid Chromatography (HPLC) protocol for its quantification.

The structural features of N-(2-hydroxy-4-methoxyphenyl)acetamide, including a phenolic hydroxyl group, a methoxy ether, and an acetamide functional group, contribute to its distinct chemical behavior and spectroscopic properties, which are leveraged in its analytical applications[1]. As a reference standard, its purity and well-characterized nature are paramount for ensuring the accuracy and reliability of analytical data[2].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application. The key properties of N-(2-hydroxy-4-methoxyphenyl)acetamide are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₁₁NO₃ChemFaces[2]
Molecular Weight 181.19 g/mol ChemFaces[2]
CAS Number 58469-06-0ChemFaces[2]
Appearance PowderChemFaces[2]
Purity ≥98%ChemFaces[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]
Storage Store protected from air and light, refrigerate or freeze (2-8 °C)ChemFaces[2]
Shelf Life 2 years under appropriate storage conditionsChemFaces[2]

Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide: A Protocol

The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide is typically achieved through the acetylation of 4-methoxy-2-aminophenol. This reaction selectively forms an amide bond at the amino group, leveraging its higher nucleophilicity compared to the phenolic hydroxyl group.

Reaction Principle:

The synthesis involves the nucleophilic attack of the amino group of 4-methoxy-2-aminophenol on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the acid byproduct.

Experimental Protocol:
  • Dissolution: Dissolve 4-methoxy-2-aminophenol in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride to the solution at room temperature with continuous stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. If an organic solvent was used, perform a liquid-liquid extraction. Wash the organic layer sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude N-(2-hydroxy-4-methoxyphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid of high purity.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-methoxy-2-aminophenol Start->Dissolve Add_Reagent Add Acetic Anhydride Dissolve->Add_Reagent Monitor Monitor Reaction (TLC/HPLC) Add_Reagent->Monitor Workup Quench and Extract Monitor->Workup Isolate Isolate Crude Product Workup->Isolate Purify Recrystallize Isolate->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize End Pure Reference Standard Characterize->End

Caption: A flowchart illustrating the key steps in the synthesis and purification of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Application in Analytical Chemistry: A Validated HPLC-UV Method

This section details a robust and validated reversed-phase HPLC method for the quantitative analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide. This method is suitable for determining the purity of the reference standard and for its quantification in various sample matrices.

Method Rationale:

A reversed-phase HPLC method is chosen for its versatility and suitability for analyzing moderately polar compounds like N-(2-hydroxy-4-methoxyphenyl)acetamide. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good peak shape and resolution. UV detection is employed due to the presence of a chromophore in the molecule, allowing for sensitive detection.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A system with a gradient pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2-hydroxy-4-methoxyphenyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. System Suitability:

Before sample analysis, perform a system suitability test by injecting a mid-range working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are typically:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the working standard solutions in ascending order of concentration to establish a calibration curve.

  • Construct the calibration curve by plotting the peak area against the concentration of N-(2-hydroxy-4-methoxyphenyl)acetamide. The correlation coefficient (r²) should be ≥ 0.999.

  • Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a known concentration within the calibration range, and filtering through a 0.45 µm syringe filter.

  • Inject the prepared sample solutions.

  • Determine the concentration of N-(2-hydroxy-4-methoxyphenyl)acetamide in the samples by interpolating their peak areas from the calibration curve.

G cluster_hplc HPLC Analysis Workflow Start_HPLC Start Prepare_Solutions Prepare Mobile Phases, Diluent, and Standards Start_HPLC->Prepare_Solutions Equilibrate Equilibrate HPLC System Prepare_Solutions->Equilibrate SST Perform System Suitability Test Equilibrate->SST Inject_Standards Inject Calibration Standards SST->Inject_Standards If Pass Cal_Curve Construct Calibration Curve Inject_Standards->Cal_Curve Prepare_Sample Prepare and Filter Sample Solution Cal_Curve->Prepare_Sample Inject_Sample Inject Sample Solution Prepare_Sample->Inject_Sample Quantify Quantify Analyte Inject_Sample->Quantify End_HPLC Report Results Quantify->End_HPLC

Caption: A step-by-step workflow for the quantitative analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide using HPLC.

Conclusion

N-(2-hydroxy-4-methoxyphenyl)acetamide is a valuable reference standard for ensuring the quality and accuracy of analytical measurements in research and development. The protocols outlined in this document for its synthesis and quantitative analysis by HPLC provide a solid foundation for its effective implementation in the laboratory. Adherence to these detailed procedures, coupled with good laboratory practices, will enable scientists to generate reliable and reproducible data.

References

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubMed Central (PMC). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • ACS Omega. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]

Sources

Troubleshooting & Optimization

"common side products in the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common side products, aiming to enhance reaction efficiency, product purity, and overall yield.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Side Products

This section addresses the fundamental chemical principles governing the formation of impurities during the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide from its precursor, 2-amino-5-methoxyphenol, and an acetylating agent such as acetic anhydride.

Q1: What are the primary side products I should expect during this synthesis?

A1: The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide is a competitive acylation reaction. While the desired product results from N-acylation, several side products can arise from reactions at other nucleophilic sites or from the degradation of starting materials. The most common impurities are:

  • O-Acylated Isomer: 2-amino-5-methoxyphenyl acetate, formed by the acylation of the phenolic hydroxyl group.

  • Di-Acylated Product: N-(2-acetoxy-4-methoxyphenyl)acetamide, where both the amino and hydroxyl groups have been acetylated.

  • Oxidation Products: Highly colored polymeric impurities resulting from the oxidation of the 2-amino-5-methoxyphenol starting material.[1][2]

Q2: Why is N-acylation the major reaction pathway over O-acylation?

A2: The preferential formation of the desired N-acylated product is governed by the relative nucleophilicity of the nitrogen and oxygen atoms in the 2-amino-5-methoxyphenol starting material. The amino group (-NH2) is a stronger nucleophile than the phenolic hydroxyl group (-OH).[3][4] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acetic anhydride.[4] Therefore, under kinetically controlled conditions (e.g., moderate temperatures, short reaction times), the N-acylation reaction proceeds at a faster rate.[3]

Q3: My analysis shows a significant amount of the O-acylated isomer. What conditions favor this side reaction?

A3: While N-acylation is kinetically favored, the formation of the O-acylated product can become significant under certain conditions. Factors that can increase the yield of the O-acylated isomer include:

  • Basic Conditions: In the presence of a strong base, the phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral amino group, shifting the reaction pathway towards O-acylation.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the two groups. Protic solvents can solvate the amino group through hydrogen bonding, slightly hindering its reactivity and potentially increasing the proportion of O-acylation.

  • Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction may begin to favor the thermodynamically more stable product. While the N-acyl bond is generally very stable, complex equilibria can sometimes lead to acyl migration, although this is less common for simple acetyl groups.[5][6]

Q4: What is the primary cause of di-acylation, and how can it be prevented?

A4: The formation of the di-acylated product, N-(2-acetoxy-4-methoxyphenyl)acetamide, is almost always a direct result of using a significant excess of the acetylating agent (e.g., acetic anhydride).[7] Once the more reactive amino group is acylated to form the desired product, the remaining hydroxyl group can still react with the excess acylating agent, especially if the reaction temperature is elevated or the reaction time is extended. To prevent this, it is crucial to maintain strict stoichiometric control, using only a slight excess (typically 1.0 to 1.2 equivalents) of the acetylating agent.[7]

Q5: My crude product has a distinct pink or brown discoloration. What is the source of this color?

A5: The appearance of color in the crude product is a common issue when working with aminophenols.[1][2] The 2-amino-5-methoxyphenol starting material is highly susceptible to air oxidation. This oxidation process forms small quantities of intensely colored, often polymeric, quinone-imine type structures.[2] Even trace amounts of these impurities can impart a significant color to the final product.[1] This issue is exacerbated by impure starting materials, exposure to air during the reaction, or elevated temperatures.

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution & Rationale
Low Yield of Desired Product 1. Competition from O-acylation: Reaction conditions may be favoring the formation of the O-acylated isomer. 2. Formation of Di-acylated product: Loss of material to the over-acetylated side product.1. Control Reaction pH: Avoid basic conditions that would deprotonate the phenol. The reaction is typically run in a neutral or slightly acidic medium (acetic acid is a byproduct of using acetic anhydride).[2] 2. Optimize Stoichiometry: Use no more than 1.2 equivalents of acetic anhydride to minimize di-acylation.[7] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically preferred N-acylation.
Impure Product (Multiple Spots on TLC / Peaks in HPLC) 1. Presence of O-acylated isomer: A common impurity with slightly different polarity. 2. Presence of Di-acylated product: This product is significantly less polar than the desired product. 3. Unreacted Starting Material: Reaction may not have gone to completion.1. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. 2. Implement Effective Purification: Recrystallization is highly effective for removing both more polar (starting material) and less polar (di-acylated) impurities. See Protocol 3.3 for a detailed procedure. The desired product and the O-acylated isomer can sometimes be challenging to separate due to similar polarities, requiring careful selection of recrystallization solvents.
Product is Discolored (Pink, Brown, or Black) 1. Oxidation of Starting Material: The 2-amino-5-methoxyphenol has oxidized either before or during the reaction.[1][2] 2. Thermal Degradation: High reaction temperatures may be causing decomposition.1. Use High-Purity Starting Material: If possible, purify the 2-amino-5-methoxyphenol by recrystallization before use.[8] 2. Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will prevent air oxidation. 3. Decolorize the Crude Product: Use a decolorizing agent like activated charcoal or sodium dithionite during workup or recrystallization to remove colored impurities.[1][2] See Protocol 3.4.

Section 3: Key Protocols and Methodologies

Protocol 3.1: General Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide

  • 1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-amino-5-methoxyphenol in a suitable solvent (e.g., glacial acetic acid or water).

  • 2. Addition of Acylating Agent: Slowly add 1.1 equivalents of acetic anhydride to the solution while stirring. An exotherm may be observed.

  • 3. Reaction: Heat the mixture to 50-80°C and stir for 1-2 hours. Monitor the reaction's progress using TLC (See Protocol 3.2).

  • 4. Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate. If the reaction was run in water, the product should crystallize readily. If run in acetic acid, carefully add the reaction mixture to a beaker of cold water to precipitate the product.

  • 5. Collection: Collect the crude solid by vacuum filtration and wash the filter cake with cold water to remove acetic acid and other water-soluble impurities.[2]

  • 6. Drying: Dry the crude product in a vacuum oven at a moderate temperature (<60°C).

Protocol 3.2: Analytical Method - TLC for In-process Monitoring

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The aromatic rings of the starting material, product, and side products should be UV-active.

  • Procedure: Spot the starting material, the reaction mixture, and a co-spot on the TLC plate. The desired product should have an Rf value between the highly polar starting material and the non-polar di-acylated product.

Protocol 3.3: Purification Method - Recrystallization

  • 1. Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water or acetone/water mixture is often effective.

  • 2. Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • 3. Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • 4. Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • 5. Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • 6. Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Protocol 3.4: Decolorization with Sodium Dithionite

This method is adapted from the purification of acetaminophen and is effective for reducing colored oxidation byproducts.[1][2]

  • 1. Preparation: Suspend the colored crude product in water.

  • 2. Reduction: Heat the mixture to approximately 100°C and add a small amount of sodium dithionite (Na₂S₂O₄). Stir for 10-15 minutes. The dithionite reduces the conjugated double bonds in the colored impurities, rendering them colorless.[1]

  • 3. Isolation: Cool the mixture thoroughly in an ice bath to re-precipitate the decolorized product.

  • 4. Collection: Collect the purified product via vacuum filtration and wash with ice water. Proceed with recrystallization (Protocol 3.3) for final purification.

Section 4: Visual Diagrams

This section provides visual aids to better understand the reaction pathways and troubleshooting logic.

Reaction_Pathways cluster_oxidation Oxidation Reactants 2-amino-5-methoxyphenol + Acetic Anhydride N_Acyl Desired Product N-(2-hydroxy-4-methoxyphenyl)acetamide Reactants->N_Acyl Kinetically Favored (Higher N Nucleophilicity) O_Acyl Side Product O-Acylated Isomer Reactants->O_Acyl Favored by Base Di_Acyl Side Product Di-Acylated Product N_Acyl->Di_Acyl Excess Acetic Anhydride Oxidation Side Product Oxidized Impurities 2-amino-5-methoxyphenol Starting Material 2-amino-5-methoxyphenol->Oxidation Air (O2)

Caption: Reaction pathways in the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Troubleshooting_Workflow Start Analyze Crude Product Decision_Color Is Product Discolored? Start->Decision_Color Decision_Purity Is Product Impure (TLC/HPLC)? Decision_Color->Decision_Purity No Cause_Oxidation Cause: Oxidation of Starting Material Decision_Color->Cause_Oxidation Yes Decision_Yield Is Yield Low? Decision_Purity->Decision_Yield No Cause_Isomers Cause: O-Acyl / Di-Acyl Side Products Decision_Purity->Cause_Isomers Yes Cause_SideRxns Cause: Competing Side Reactions Decision_Yield->Cause_SideRxns Yes End Pure Product Decision_Yield->End No Solution_Decolorize Solution: Use Inert Atmosphere, Decolorize (Protocol 3.4) Cause_Oxidation->Solution_Decolorize Solution_Purify Solution: Optimize & Monitor Reaction, Recrystallize (Protocol 3.3) Cause_Isomers->Solution_Purify Solution_Optimize Solution: Control Stoichiometry, Optimize Temperature Cause_SideRxns->Solution_Optimize Solution_Decolorize->Decision_Purity Solution_Purify->Decision_Yield Solution_Optimize->End

Caption: Troubleshooting workflow for synthesis and purification.

References

  • Shanbhag, A. (2006). Synthesis of Acetaminophen. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Online] Available at: [Link]

  • Çalışır, M., & Er, M. (2023). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method. PubMed. [Online] Available at: [Link]

  • Pollard, C. B., & Nelson, D. H. (1931). ACYL DERIVATIVES OF ORTHO-AMINOPHENOL. I. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Online] Available at: [Link]

  • Nelson, D. H., & Pollard, C. B. (1932). ACYL DERIVATIVES OF ORTHO-AMINOPHENOL. II. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Online] Available at: [Link]

  • Totton, E. L., & Raiford, L. C. (1954). Mixed Diacyl Derivatives of 2-Aminophenol Containing the Phenoxyacetyl Radical. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Google Patents. DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Pabasara, H. (2020). Difference Between O Acylation and N Acylation. Lankapuri. [Online] Available at: [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. [Online] Available at: [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. [Online] Available at: [Link]

  • Difference Wiki. (2024). O Acylation vs. N Acylation: What's the Difference?. [Online] Available at: [Link]

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"how to improve the yield of N-(2-hydroxy-4-methoxyphenyl)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide

Welcome to the technical support guide for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific N-acetylation reaction. Here, we address common challenges, explain the underlying chemical principles, and offer validated protocols to help you consistently achieve higher yields and purity.

Reaction Fundamentals: The N-Acetylation Pathway

The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide is achieved through the N-acetylation of 2-amino-5-methoxyphenol using an acetylating agent, most commonly acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group, being more nucleophilic than the phenolic oxygen, attacks one of the carbonyl carbons of acetic anhydride.[1][2] This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct to yield the desired amide product.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 2-amino-5-methoxyphenol Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetic Anhydride Reactant2->Intermediate Product1 N-(2-hydroxy-4-methoxyphenyl)acetamide Intermediate->Product1 Elimination Product2 Acetic Acid Intermediate->Product2 Byproduct

Caption: Mechanism of N-acetylation of 2-amino-5-methoxyphenol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and corrective protocols.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. Consider these key areas:

  • Stoichiometry: An incorrect molar ratio of reactants is a frequent cause. While a slight excess of acetic anhydride is often used to drive the reaction to completion, a large excess can promote side reactions.[4] A molar ratio of 1:1.05 to 1:1.2 (aminophenol to acetic anhydride) is a robust starting point.[5]

  • Reaction Temperature: Acetylation of aminophenols may require heating to proceed at an efficient rate.[6] However, excessive heat can increase the rate of side reactions and decomposition. A temperature range of 50-80°C is generally effective.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Starting Material Purity: Aminophenols are susceptible to air oxidation, which forms highly colored polymeric impurities.[9] These impurities can interfere with the reaction and complicate purification. Always use high-purity 2-amino-5-methoxyphenol or purify it by recrystallization before use. Ensure it has been stored properly under an inert atmosphere.

  • Presence of Water: Acetic anhydride reacts with water to form acetic acid, effectively consuming your reagent and reducing yield.[3][4] While some aqueous procedures exist, they require a larger excess of acetic anhydride to compensate for this hydrolysis.[10] For optimal results in an organic solvent, ensure your glassware and solvent are anhydrous.

Q2: I'm observing a significant amount of a byproduct. How can I identify and prevent it?

A2: The most likely byproducts are the O-acetylated or di-acetylated compounds.

  • Preventing O-Acetylation: The amino group is inherently more nucleophilic than the phenolic hydroxyl group, making N-acetylation the preferred pathway.[2] However, under certain conditions (e.g., using a strong base), the phenoxide ion can form, which is a potent nucleophile and leads to O-acetylation. To favor N-acetylation, maintain a neutral or slightly acidic pH. The reaction is often performed in water or acetic acid, which helps keep the phenolic -OH protonated and less reactive.[11][12]

  • Preventing Di-Acetylation: The formation of N,O-diacetylated product occurs when both the amino and hydroxyl groups are acetylated. This is typically caused by using a large excess of acetic anhydride or overly harsh reaction conditions (high temperature or prolonged reaction time).[5] To minimize this, carefully control the stoichiometry of acetic anhydride to no more than 1.2 equivalents and monitor the reaction by TLC to avoid over-running it.[4]

Q3: My final product is colored (pink, brown, or gray). What causes this and how can I obtain a pure, white solid?

A3: Color in the final product almost always originates from the oxidation of the aminophenol starting material.[9] Phenols, especially aminophenols, are highly sensitive to air oxidation, which produces intensely colored quinone-type impurities.

  • Prevention during Reaction: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Purification Strategy:

    • Decolorization: If the crude product is colored, it can often be decolorized before the final purification step. Dissolving the crude product in a suitable hot solvent and treating it with a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) can reduce the colored impurities to colorless forms.[9] Alternatively, treatment with activated charcoal can adsorb the colored impurities.

    • Recrystallization: This is the most critical step for achieving high purity. Water, or a water/ethanol mixture, is often an excellent solvent for recrystallizing the product.[6] The target compound is significantly more soluble in hot water than in cold water, allowing for efficient crystallization upon cooling.[12]

Q4: What are the optimal solvent and temperature conditions for this synthesis?

A4: The optimal conditions depend on the scale and desired purity. Below is a table summarizing common starting points for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Water or Glacial Acetic AcidWater: A green and inexpensive solvent. The reaction of acetic anhydride with water is slow enough to allow for preferential N-acetylation.[3] Acetic Acid: Helps maintain a slightly acidic environment, suppressing O-acetylation. Can also serve as a catalyst.[11]
Molar Ratio 1 : 1.1 (Aminophenol:Acetic Anhydride)Provides a slight excess of the acetylating agent to ensure complete conversion without promoting significant di-acetylation.[5][13]
Temperature 50 - 80 °CBalances reaction rate and selectivity. Lower temperatures may be too slow, while higher temperatures can increase byproduct formation.[7]
Reaction Time 30 - 90 minutesMonitor by TLC against the starting material to determine completion. Over-extending the reaction time offers no benefit and may lead to degradation.
Catalyst None (typically)The reaction generally proceeds well without a catalyst. For difficult substrates, a mild acid catalyst can be used, but is often unnecessary here.[14]

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of N-(2-hydroxy-4-methoxyphenyl)acetamide, incorporating best practices for yield and purity enhancement.

Experimental_Workflow A 1. Reagent Preparation (2-amino-5-methoxyphenol in dilute acetic acid) B 2. Acetylation Reaction (Add Acetic Anhydride, Heat to 60°C) A->B Controlled Addition C 3. Reaction Monitoring (TLC until SM consumed) B->C D 4. Quenching & Precipitation (Cool and add to ice-water) C->D Upon Completion E 5. Isolation (Vacuum filter crude solid) D->E F 6. Purification (Recrystallization from hot water +/- charcoal) E->F Transfer Crude Solid G 7. Final Product (Collect pure crystals, dry) F->G H 8. Analysis (Determine Yield, MP, Purity) G->H

Caption: General experimental workflow for synthesis and purification.

Materials:

  • 2-amino-5-methoxyphenol (10.0 g, 71.9 mmol)

  • Glacial Acetic Acid (5 mL)

  • Deionized Water (150 mL for reaction, ~300 mL for recrystallization)

  • Acetic Anhydride (7.5 mL, 79.1 mmol, ~1.1 eq)

  • Activated Charcoal (optional, ~0.5 g)

  • Ice

Procedure:

  • Dissolution of Starting Material: In a 500 mL Erlenmeyer flask, combine 10.0 g of 2-amino-5-methoxyphenol, 150 mL of deionized water, and 5 mL of glacial acetic acid. Gently warm the mixture on a hot plate with stirring to about 50°C until the solid dissolves completely.

  • Acetylation: Remove the flask from the heat. In a fume hood, carefully add 7.5 mL of acetic anhydride to the warm solution in one portion while stirring.

  • Reaction: Continue stirring the solution. The product will often begin to precipitate out of the solution within minutes. To ensure the reaction goes to completion, gently heat the mixture to ~60-70°C for an additional 20 minutes.[15]

  • Isolation of Crude Product: Cool the reaction mixture in an ice-water bath for 20-30 minutes to maximize precipitation. Stir occasionally with a glass rod to break up any lumps.

  • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Purification by Recrystallization: Transfer the entire crude solid to a 500 mL beaker. Add approximately 250-300 mL of deionized water (a good starting point is 25-30 mL of water per gram of crude product).[6]

  • Heat the suspension on a hot plate with stirring until the solid completely dissolves. If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2 minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Final Collection: Collect the pure, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the final product in a vacuum oven or air-dry to a constant weight. Calculate the final yield and characterize the product (e.g., melting point, NMR) to confirm purity.

References

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • Organic Chemistry - Acetaminophen Synthesis Mechanism. YouTube.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education.
  • Synthesis of Acetaminophen.
  • The reaction mechanism of acetaminophen synthesis. ResearchGate.
  • Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry.
  • Effect of side groups on the N-acetylation of aromatic amines. ResearchGate.
  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing).
  • Improved process for preparing acyl aminophenols. European Patent Office.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines. Benchchem.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
  • Process for the preparation of N-acylated aminophenols. Google Patents.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed.
  • Acetylation of Aromatic primary amine. YouTube.
  • data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals.
  • Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • Synthesis routes of N-(4-Methoxyphenyl)acetamide. Benchchem.
  • N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). PubChem.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate.
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide. ChemFaces.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health.
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Supporting Information.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan.
  • Synthesis routes of N-(4-Methoxyphenyl)acetamide. Benchchem.
  • Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. University of New Hampshire.
  • p-Anisidine, 2-nitro. Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. Benchchem.
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide. ScreenLib.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. American Chemical Society.
  • 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.
  • Part 6 of 6: Acetaminophen from p-aminophenol. YouTube.

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"purification challenges and solutions for N-(2-hydroxy-4-methoxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-hydroxy-4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this phenolic acetamide. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the highest purity of your final product.

Introduction: Understanding the Molecule

N-(2-hydroxy-4-methoxyphenyl)acetamide is a phenolic acetamide that possesses key structural features influencing its purification: a phenolic hydroxyl group, an amide linkage, and a methoxy group on the aromatic ring. These functional groups dictate its solubility, potential for secondary interactions with chromatographic media, and susceptibility to degradation. This guide will address the primary purification techniques—recrystallization and column chromatography—and the common issues associated with each.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-(2-hydroxy-4-methoxyphenyl)acetamide?

A1: While a definitive impurity profile depends on the specific synthetic route, you can anticipate two main classes of impurities:

  • Process-Related Impurities: These are derived from the starting materials and reagents. A common synthesis involves the acetylation of 2-amino-4-methoxyphenol. Therefore, unreacted 2-amino-4-methoxyphenol is a likely impurity.[1] If the starting material itself is not pure, related isomers could also be present.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, especially under elevated temperatures or exposure to air and light. This can lead to the formation of colored quinone-type impurities. Hydrolysis of the amide bond under strong acidic or basic conditions can also occur, reverting the compound to 2-amino-4-methoxyphenol and acetic acid.

Q2: My purified N-(2-hydroxy-4-methoxyphenyl)acetamide is discolored (pink or brown). What is the likely cause and how can I fix it?

A2: Discoloration is a common issue with phenolic compounds and is often due to the formation of trace amounts of oxidized impurities. These are typically highly colored and can be difficult to remove.

  • Cause: Exposure to air (oxidation) during workup or storage, presence of metal impurities that can catalyze oxidation, or degradation during heating.

  • Solution:

    • Recrystallization with a reducing agent: Adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite to the recrystallization solvent can help to reduce the colored impurities back to their colorless form.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can adsorb the colored impurities. Be cautious, as excessive use of carbon can lead to significant product loss.

    • Inert Atmosphere: During purification and handling, using an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I try?

A3: It is common for a single solvent to not have the ideal solubility profile for recrystallization (high solubility when hot, low solubility when cold). In such cases, a two-solvent system is often effective. For N-(2-hydroxy-4-methoxyphenyl)acetamide, consider the following:

  • Good Solvents (high solubility): Ethanol, methanol, acetone, ethyl acetate, dichloromethane.[2]

  • Poor Solvents (low solubility): Water, hexanes, heptane.

A good starting point for a two-solvent system would be dissolving the compound in a minimal amount of a hot "good" solvent (like ethanol) and then adding a hot "poor" solvent (like water) dropwise until the solution becomes slightly turbid. Then, add a few more drops of the hot "good" solvent to redissolve the precipitate and allow it to cool slowly.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can present several challenges.[4] The following table outlines common problems, their probable causes, and recommended solutions.

Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated, and the compound is precipitating too quickly. The presence of impurities is depressing the melting point.Use a lower-boiling point solvent. Re-heat the solution and add more of the "good" solvent to reduce saturation, then allow for slower cooling. Try a different solvent system. Purify the material further by another method (e.g., column chromatography) before recrystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated and requires nucleation to begin crystallization.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask at the air-liquid interface with a glass rod. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath).
Poor Recovery of Product The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of solvent used to dissolve the compound. Pre-heat the funnel and filter paper during hot filtration to prevent crystallization.
Crystals are Contaminated with Impurities The cooling process was too rapid, trapping impurities in the crystal lattice. The impurities have similar solubility to the product in the chosen solvent.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different recrystallization solvent or solvent system where the impurity has higher solubility. Perform a second recrystallization.
Experimental Protocol: Recrystallization using an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, add the crude N-(2-hydroxy-4-methoxyphenyl)acetamide. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[5] However, the phenolic and amide groups in N-(2-hydroxy-4-methoxyphenyl)acetamide can lead to challenges such as peak tailing and poor separation.

Problem Possible Cause(s) Solution(s)
Peak Tailing Strong interaction between the phenolic hydroxyl group and acidic silanol groups on the silica gel surface.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to compete for the active sites on the silica gel. Use a less acidic stationary phase, such as neutral alumina.
Poor Separation of Closely Eluting Impurities The chosen solvent system does not have sufficient selectivity.Optimize the solvent system. For phenolic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate/toluene) can sometimes improve separation. Try a different solvent system, such as dichloromethane/methanol, for more polar compounds.
Compound is Stuck on the Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent (gradient elution). For example, start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate or acetone.
Colored Impurities Co-elute with the Product The colored impurities have a similar polarity to the product in the chosen solvent system.Try a different stationary phase (e.g., alumina instead of silica gel). Pre-treat the crude material with activated carbon before chromatography.
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude N-(2-hydroxy-4-methoxyphenyl)acetamide in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Start eluting with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflows

Recrystallization Workflow

G start Crude Product dissolve Dissolve in minimal hot 'good' solvent start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration add_antisolvent Add hot 'poor' solvent until turbidity hot_filtration->add_antisolvent clarify Add drop of 'good' solvent to clarify add_antisolvent->clarify cool Slow cooling to RT, then ice bath clarify->cool oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals? cool->no_crystals filter Vacuum filtration wash Wash with cold solvent mixture filter->wash dry Dry crystals wash->dry pure_product Pure Product dry->pure_product oiling_out->filter No troubleshoot_oiling Troubleshoot: - Change solvent - Slower cooling oiling_out->troubleshoot_oiling Yes no_crystals->filter No troubleshoot_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_crystals Yes troubleshoot_oiling->dissolve troubleshoot_crystals->cool

Caption: Decision workflow for the recrystallization of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Column Chromatography Workflow

G start Crude Product adsorb Adsorb onto silica gel start->adsorb load_sample Load sample onto column adsorb->load_sample pack_column Pack column with silica gel pack_column->load_sample elute Elute with solvent gradient (e.g., Hexanes -> Ethyl Acetate) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis poor_separation Poor Separation? tlc_analysis->poor_separation combine_pure Combine pure fractions evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product poor_separation->combine_pure No troubleshoot_separation Troubleshoot: - Change solvent system - Use different stationary phase poor_separation->troubleshoot_separation Yes troubleshoot_separation->start

Caption: Workflow for the purification of N-(2-hydroxy-4-methoxyphenyl)acetamide by column chromatography.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]

  • University of Toronto. Column chromatography. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756–759. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Yan, D., et al. (2020). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information. [Link]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Columbia University. Column chromatography. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ScreenLib. N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS 58469-06-0. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • PubChem. N-hydroxy-2-(4-methoxyphenyl)acetamide. [Link]

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"troubleshooting guide for the N-acetylation of aminophenols"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this fundamental organic synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my N-acetylation of p-aminophenol yielding a colored product?

Answer:

The appearance of color, often pink or dark, in the N-acetylated product is a common issue primarily caused by the oxidation of the starting material, p-aminophenol.[1][2][3] Aminophenols, especially ortho- and para-isomers, are susceptible to oxidation, which leads to the formation of highly colored impurities like quinones, quinonimines, and meriquinonimines.[1][2][3] These impurities can be carried through the reaction and contaminate the final product.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the p-aminophenol used is of high purity and has been stored properly to prevent air oxidation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4]

  • Decolorization during Workup:

    • Activated Carbon: Treatment of the crude product solution with activated carbon is a common and effective method to adsorb colored impurities.[2][4][5] Typically, 0.5% to 5% by weight of activated carbon is added to the hot solution, stirred, and then filtered off before crystallization.[2][5]

    • Reducing Agents: The use of a reducing agent, such as sodium metabisulfite or formamidine-sulfinic acid, during dissolution and crystallization can help prevent the formation of colored bodies and decolorize the solution.[1]

FAQ 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-acetylation of aminophenols can stem from several factors, including incomplete reaction, product loss during workup, and side reactions.

Troubleshooting Steps:

  • Reaction Conditions:

    • Stoichiometry: Ensure the correct molar ratio of acetic anhydride to the aminophenol is used. A slight excess of acetic anhydride (1.0 to 1.2 moles per mole of aminophenol) is often employed to drive the reaction to completion.[4]

    • Temperature: The reaction is typically exothermic and can be run at temperatures ranging from room temperature to about 130°C.[1][2] However, excessively high temperatures can promote side reactions. A moderate temperature, such as heating in a water bath around 85°C, is often sufficient.[6]

  • Product Solubility and Isolation:

    • N-acetyl-p-aminophenol (paracetamol) has limited solubility in cold water.[4] Ensure the crystallization process is allowed to proceed to completion by adequate cooling, potentially in an ice-water bath, before filtration.[6]

    • Minimize the amount of solvent used for recrystallization to prevent significant product loss in the mother liquor.[6] The mother liquor can sometimes be concentrated to obtain a second crop of crystals.[4]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting aminophenol.[7]

FAQ 3: I am observing the formation of a di-acetylated byproduct. How can I prevent this?

Answer:

The formation of the di-acetylated product, where both the amino and the hydroxyl groups of the aminophenol are acetylated, is a potential side reaction.[8] This occurs because the hydroxyl group also possesses nucleophilic character.[9]

Troubleshooting Steps:

  • Control of Reaction Conditions:

    • Chemoselectivity: The amino group is generally a better nucleophile than the hydroxyl group.[9][10] Under milder conditions and with controlled stoichiometry of the acetylating agent, N-acetylation is favored.

    • Aqueous Medium: Performing the acetylation in an aqueous medium can help to selectively acetylate the amino group.[11]

  • Hydrolysis of the Ester: If the di-acetylated product does form, the ester group can be selectively hydrolyzed back to the hydroxyl group under basic conditions (e.g., with aqueous sodium hydroxide) without hydrolyzing the more stable amide bond.[7]

FAQ 4: What is the best way to purify the crude N-acetylated aminophenol?

Answer:

Recrystallization is the most common and effective method for purifying crude N-acetylated aminophenols.[6]

Purification Protocol:

  • Solvent Selection: Water is a commonly used solvent for the recrystallization of N-acetyl-p-aminophenol.[6] Ethanol-water mixtures can also be effective.[12]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[6]

  • Decolorization (if necessary): If the solution is colored, add activated carbon, heat, and filter the hot solution to remove the carbon.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[6] Slow cooling generally leads to the formation of purer crystals.[13]

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel) and wash them with a small amount of cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a moderate temperature (e.g., 85°C).[5]

Troubleshooting Guide

Problem 1: The reaction is not starting or is proceeding very slowly.
Potential Cause Explanation Suggested Solution
Low Quality Reagents The aminophenol may be oxidized, or the acetic anhydride may have hydrolyzed to acetic acid.Use fresh, high-purity reagents.
Insufficient Mixing Poor mixing can lead to localized concentration gradients and slow reaction rates, especially if the aminophenol is not fully suspended.Ensure efficient stirring throughout the reaction.[7]
Low Temperature While the reaction is exothermic, an initial energy input may be required to overcome the activation energy.Gently warm the reaction mixture. A water bath at around 85°C is a common practice.[6]
Problem 2: The final product is an oil or fails to crystallize.
Potential Cause Explanation Suggested Solution
Presence of Impurities Impurities can interfere with the crystal lattice formation. Common impurities include unreacted starting materials, side products, and residual solvents.[14][15]Purify the crude product. If an oil is obtained, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13]
Excess Solvent Too much solvent was used during the workup or recrystallization, preventing the solution from becoming saturated upon cooling.Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize.
Incomplete Reaction A significant amount of unreacted starting material may be present.Monitor the reaction to completion using TLC before proceeding with the workup.[7]
Problem 3: The melting point of the purified product is low and/or has a broad range.
Potential Cause Explanation Suggested Solution
Impurities Present A depressed and broad melting point range is a classic indicator of an impure compound.Repeat the recrystallization process. Ensure the crystals are thoroughly washed with cold solvent during filtration.
Incomplete Drying Residual solvent can act as an impurity and lower the melting point.Ensure the product is completely dry before taking a melting point. Drying under vacuum is effective.[5]

Experimental Workflow & Diagrams

General N-Acetylation Workflow

The following diagram outlines the typical experimental workflow for the N-acetylation of an aminophenol.

N_Acetylation_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve/Suspend Aminophenol B 2. Add Acetic Anhydride A->B C 3. Heat and Stir B->C D 4. Cool to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Suction Filtration E->F G 7. Wash with Cold Water F->G H 8. Recrystallize from Hot Solvent G->H I 9. Filter and Dry H->I J 10. Characterize Product (Melting Point, Spectroscopy) I->J

Caption: General workflow for the N-acetylation of aminophenols.

Troubleshooting Logic for Colored Product

This diagram illustrates a logical approach to troubleshooting the formation of a colored product.

Colored_Product_Troubleshooting Start Problem: Colored Product CheckPurity Check Purity of Starting Aminophenol Start->CheckPurity UseInert Use Inert Atmosphere? CheckPurity->UseInert Purity is Good Solution1 Use High Purity/ Fresh Aminophenol CheckPurity->Solution1 Purity is Poor Decolorize Decolorize during Workup? UseInert->Decolorize Yes Solution2 Perform Reaction under N2 or Ar UseInert->Solution2 No Solution3 Treat with Activated Carbon or Reducing Agents Decolorize->Solution3 Yes

Caption: Troubleshooting logic for colored product formation.

References

  • Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry - ACS Publications. (2025). ACS Publications.
  • Mitchell, A. G. (n.d.). Purification of N-acetyl aminophenols. Google Patents.
  • Purification of N-acetyl aminophenols. (n.d.). Google Patents.
  • Parveen, I., Rose, M., Phillips, H. C., Flower, S. E., Woodman, T. J., Garty, C. A., & Threadgill, M. D. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Aberystwyth University.
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Unknown Source.
  • A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. (2025). Benchchem.
  • Process for purification of n-acetyl-p-aminophenol. (n.d.). Google Patents.
  • Purification of N-acetyl aminophenols. (n.d.). European Patent Office.
  • Method of purification of n-acetyl-p-aminophenol. (n.d.). Google Patents.
  • Parveen, I., Rose, M., Phillips, H. C., Flower, S. E., Woodman, T. J., Garty, C. A., & Threadgill, M. D. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education.
  • Ali, A., Hayat, M., & Muhammad, A. (2019). impurity profiling of paracetamol dosage forms used in maiduguri metropolis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Unknown. (n.d.). synthesis-of-paracetamol.pdf. Slideshare.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega.
  • Preparation of N-acetyl-p-aminophenol. (n.d.). Google Patents.
  • Preparation of N-acetyl-p-aminophenol. (n.d.). Google Patents.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI.
  • Process for the preparation of N-acetyl-P-aminophenol. (n.d.). Google Patents.
  • Detection of impurities in acetaminophen intravenous and oral formulations: Health-risk assessment. (2024). Pharma Excipients.
  • High Speed Analysis of Paracetamol and its Process Impurities. (n.d.). LCGC International.
  • Active Pharmaceutical Ingredient and Impurity Profiling Paracetamol. (n.d.). ijarsct.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. (2024). Green Chemistry (RSC Publishing).
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018). Quora.
  • Process for the preparation of N-acylated aminophenols. (n.d.). Google Patents.
  • During the formation of paracetamol why do you get N-acylation instead of O. (2023). Quora.
  • The reaction mechanism of acetaminophen synthesis. (n.d.). ResearchGate.
  • Paracetamol-impurities. (n.d.). Pharmaffiliates.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). Unknown Source.
  • Part 6 of 6: Acetaminophen from p-aminophenol. (2017). YouTube.
  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (n.d.). Vietnam Journals Online.
  • An environment-friendly process for selective acylation of aminophenol. (n.d.). Google Patents.
  • N-Terminal Modification of Proteins with o-Aminophenols. (2014). ACS Publications.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). NIH.
  • Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry.

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"optimizing reaction conditions for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide. This molecule is a key intermediate in various synthetic pathways and its efficient production is crucial for many research and development endeavors. The synthesis, primarily an N-acetylation of 4-methoxy-2-aminophenol, is a cornerstone reaction. However, like any chemical transformation, it is prone to challenges that can impact yield, purity, and reproducibility.

This guide is structured to provide you with direct, actionable solutions to common problems encountered during this synthesis. We will delve into the underlying chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide?

The synthesis is a nucleophilic acyl substitution reaction. The amino group of 4-methoxy-2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Reaction: 4-methoxy-2-aminophenol + Acetic Anhydride → N-(2-hydroxy-4-methoxyphenyl)acetamide + Acetic Acid

Q2: What are the recommended starting materials and reagents?

  • Substrate: 4-methoxy-2-aminophenol

  • Acetylating Agent: Acetic anhydride is most common. Acetyl chloride can also be used, but it is more reactive and generates HCl, which may require neutralization.

  • Solvent: Acetic acid is a common solvent for this reaction.[1][2] Other options include water, or for enzymatic variations, organic solvents like THF.[3]

Q3: What are the key safety precautions to consider?

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-methoxy-2-aminophenol: Can be an irritant. Avoid inhalation of dust and skin contact.

  • Reaction Exotherm: The reaction can be exothermic. For larger scale reactions, consider adding the acetic anhydride portion-wise or with cooling.

Troubleshooting Guide

Problem: Low or No Product Yield

Q4: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

There are several potential reasons for a low yield. Let's break them down systematically.

  • Cause 1: Purity and Stability of Starting Material. Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material.[4]

    • Solution:

      • Assess the purity of your 4-methoxy-2-aminophenol. It should be a light-colored solid. If it is dark, it may have oxidized.

      • Consider purifying the starting material by recrystallization if its purity is questionable.

      • Store aminophenols under an inert atmosphere (nitrogen or argon) and away from light.

  • Cause 2: Inefficient Acetylation. The reaction conditions may not be optimal for the acetylation to proceed to completion.

    • Solution:

      • Temperature: Ensure the reaction temperature is appropriate. While some procedures are run at room temperature, gentle heating (e.g., 50-60 °C) can often drive the reaction to completion. However, excessive heat can promote side reactions.

      • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the aminophenol.

  • Cause 3: Suboptimal Work-up and Isolation. The product may be lost during the work-up and purification steps.

    • Solution:

      • Precipitation: The product is typically isolated by precipitation upon adding the reaction mixture to water. Ensure you are using a sufficient volume of cold water to induce complete precipitation.

      • Filtration: Use an appropriate filter paper and ensure a good seal on your filtration apparatus to avoid loss of solid product.

      • Washing: Wash the crude product with cold water to remove any remaining acetic acid or other water-soluble impurities. Avoid using an excessive amount of wash solvent, as this can dissolve some of the product.

Problem: Presence of Impurities in the Final Product

Q5: My final product is impure. What are the common side-products and how can I avoid their formation?

The most common impurity is the O-acetylated side-product.

  • Impurity: N,O-diacetylated product (2-acetamido-5-methoxyphenyl acetate). This forms when the hydroxyl group of the aminophenol is also acetylated.

    • Why it forms: The hydroxyl group is also a nucleophile, albeit a weaker one than the amino group under these conditions. At higher temperatures or with a large excess of a highly reactive acetylating agent, O-acetylation becomes more significant.

    • How to avoid it:

      • Control Temperature: Maintain a moderate reaction temperature.

      • Control Stoichiometry: Avoid a large excess of acetic anhydride.

      • pH Control: In some cases, controlling the pH can favor N-acetylation. For instance, conducting the reaction under slightly acidic to neutral conditions can protonate the more basic amino group, but this can also deactivate it. A more common approach is to perform the acetylation and then, if O-acetylation has occurred, selectively hydrolyze the ester.

    • How to remove it: The di-acetylated product can often be removed during recrystallization, as its solubility profile will differ from the desired N-acetylated product.

Problem: Difficulty in Product Purification

Q6: I'm having trouble with the recrystallization of my product. What should I do?

Recrystallization is a critical step for obtaining a pure product.[5]

  • Issue: The product does not crystallize.

    • Solution:

      • Solvent Choice: The choice of solvent is crucial. For N-(2-hydroxy-4-methoxyphenyl)acetamide, aqueous ethanol or methanol solutions are often effective.[6][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure product can also initiate crystallization.

      • Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product.

  • Issue: The product precipitates as an oil.

    • Why it happens: This often occurs if the solution is cooled too quickly or if the product's melting point is lower than the temperature of the solution.

    • Solution:

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

      • Re-dissolve and Cool Slowly: If an oil forms, try re-heating the solution until the oil dissolves completely, and then allow it to cool down at a much slower rate.

      • Solvent System: You may need to adjust your solvent system. Adding a co-solvent in which the product is less soluble can sometimes help.

Optimizing Reaction Conditions

For researchers aiming to maximize yield and purity, a systematic optimization of reaction parameters is recommended. The following table summarizes some reported conditions for similar acetylations.

ParameterCondition 1Condition 2Rationale
Acetylating Agent Acetic AnhydrideVinyl Acetate (enzymatic)Acetic anhydride is a standard, cost-effective reagent. Vinyl acetate can be used in enzymatic reactions to drive the equilibrium forward as the vinyl alcohol byproduct tautomerizes to acetaldehyde.[3]
Solvent Glacial Acetic AcidAcetonitrile/WaterAcetic acid can act as both a solvent and a catalyst.[1][2] A mixed solvent system like acetonitrile/water can be useful for controlling solubility and pH.[6]
Temperature Room Temperature50-60 °CRoom temperature is sufficient for some reactions, while gentle heating can increase the reaction rate and drive it to completion.[1][2]
Catalyst NoneNovozym 435 (lipase)While not typically required for chemical synthesis, enzymatic catalysts can offer high chemoselectivity for N-acetylation over O-acetylation.[3]

Detailed Experimental Protocols

Standard Protocol for Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-aminophenol (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water.

  • Stir the resulting suspension until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure N-(2-hydroxy-4-methoxyphenyl)acetamide.

  • Dry the purified product under vacuum.

Optimized Protocol for Enhanced Purity

This protocol aims to minimize O-acetylation by controlling the reaction temperature.

  • In a round-bottom flask, suspend 4-methoxy-2-aminophenol (1 equivalent) in water.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the cold, stirred suspension.

  • Allow the reaction mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product thoroughly with cold water.

  • Recrystallize the product from aqueous methanol.

  • Dry the pure crystals in a vacuum oven.

Visual Guides

Reaction Mechanism

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-methoxy-2-aminophenol 4-methoxy-2-aminophenol (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate 4-methoxy-2-aminophenol->TetrahedralIntermediate Nucleophilic attack by amino group AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate Product N-(2-hydroxy-4-methoxyphenyl)acetamide TetrahedralIntermediate->Product Collapse of intermediate Byproduct Acetic Acid TetrahedralIntermediate->Byproduct Elimination of acetate

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity? Start->CheckPurity PurifySM Purify Starting Material CheckPurity->PurifySM No (Impure) CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Yes (Pure) PurifySM->CheckConditions OptimizeConditions Optimize Temp, Time, Stoichiometry CheckConditions->OptimizeConditions No (Suboptimal) CheckWorkup Review Work-up/Purification? CheckConditions->CheckWorkup Yes (Optimal) OptimizeConditions->CheckWorkup OptimizeWorkup Optimize Precipitation & Recrystallization CheckWorkup->OptimizeWorkup No (Inefficient) Success Successful Synthesis CheckWorkup->Success Yes (Efficient) OptimizeWorkup->Success

Caption: Decision tree for troubleshooting the synthesis.

Experimental Workflow

ExperimentalWorkflow A 1. Dissolve/Suspend 4-methoxy-2-aminophenol B 2. Add Acetic Anhydride A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench in Cold Water C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallization F->G H 8. Dry Product G->H

Caption: Step-by-step experimental workflow.

References

  • Starkey, L. S., et al. (2013). An Introduction to Green Chemistry through the Synthesis and Study of an Acetaminophen Analog. Journal of Chemical Education, 90(11), 1503-1506. [Link]

  • Google Patents. (1984).
  • The Student Room. (2012). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. [Link]

  • Hines III, W. A., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(4). [Link]

  • Google Patents. (2023).
  • Gawas, S. D., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18833-18842. [Link]

  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubChem. N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...[Link]

  • Khan, I., et al. (2011). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2812. [Link]

  • Yan, D., et al. (2021). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083-1089. [Link]

  • Samad, A. A., & Hawaiz, F. E. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 830-834. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ScreenLib. N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS 58469-06-0. [Link]

  • Hines III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295-298. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...[Link]

  • Acikbas, Y., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 63-68. [Link]

  • eCrystals - University of Southampton. (2008). N-(4-methoxyphenyl)acetamide. [Link]

  • Google Patents. (1981). Stepwise reduction of p-nitrophenol.
  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195-1200. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of N-(2-hydroxy-4-methoxyphenyl)acetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-hydroxy-4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles and validated through extensive field experience.

Understanding the Molecule: The Key to Solubility

N-(2-hydroxy-4-methoxyphenyl)acetamide is a compound that possesses both a phenolic hydroxyl group and an acetamide functional group. These features, along with its aromatic ring, contribute to its relatively low intrinsic solubility in neutral aqueous solutions. The phenolic group is weakly acidic, and the acetamide group can participate in hydrogen bonding. Understanding these characteristics is crucial for developing an effective solubilization strategy.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with N-(2-hydroxy-4-methoxyphenyl)acetamide.

Q1: My N-(2-hydroxy-4-methoxyphenyl)acetamide is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first step I should take?

A1: The initial step is to assess the impact of pH on the compound's solubility. Due to its phenolic hydroxyl group, N-(2-hydroxy-4-methoxyphenyl)acetamide is expected to be more soluble at a higher pH.[1][2] The hydroxyl group can be deprotonated to form a more polar phenolate salt, which is more readily solvated by water.[1][3]

  • Recommendation: Perform a simple pH solubility screen. Prepare small-scale test solutions of your aqueous buffer at various pH levels (e.g., pH 8.0, 9.0, and 10.0) and attempt to dissolve the compound. Visually inspect for dissolution. Be mindful that the stability of phenolic compounds can be compromised at very high pH.[1][4]

Q2: I tried increasing the pH, and while the solubility improved, I am concerned about the stability of my compound for a long-term experiment. Are there other options?

A2: Yes, if pH adjustment alone is not a viable long-term solution, the use of co-solvents is a widely accepted and effective strategy.[5][6][7][][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[5][]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[5][]

  • Recommendation: Start by preparing stock solutions of N-(2-hydroxy-4-methoxyphenyl)acetamide in a water-miscible organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., below 0.5% for many cell-based assays).

Q3: I am limited in the amount of co-solvent I can use in my experiment. How can I further enhance solubility?

A3: In situations where co-solvent concentrations are restricted, cyclodextrins can be an excellent alternative or complementary approach.[10][11][12][13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][14] They can encapsulate poorly soluble molecules, like N-(2-hydroxy-4-methoxyphenyl)acetamide, forming inclusion complexes that have significantly improved aqueous solubility.[10][12][13]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[11]

  • Recommendation: Conduct a screening experiment with different types and concentrations of cyclodextrins in your aqueous buffer to identify the most effective one for your compound.

Q4: Can I combine these different methods?

A4: Absolutely. A combined approach is often the most effective. For instance, you can use a buffer with a slightly elevated pH in combination with a low concentration of a co-solvent.[6][] This can provide a synergistic effect on solubility while minimizing the potential drawbacks of each individual method.

Experimental Protocols

Here are detailed, step-by-step methodologies for systematically determining the optimal solubilization strategy for N-(2-hydroxy-4-methoxyphenyl)acetamide.

Protocol 1: pH Solubility Screening
  • Prepare a series of aqueous buffers at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). Common buffers include phosphate, borate, and carbonate buffers. Ensure the chosen buffer is compatible with your downstream application.

  • Accurately weigh a small amount of N-(2-hydroxy-4-methoxyphenyl)acetamide into separate vials.

  • Add a fixed volume of each buffer to the vials to achieve a target concentration that is slightly above your desired final concentration.

  • Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvent Screening
  • Select a panel of pharmaceutically acceptable co-solvents , such as DMSO, ethanol, propylene glycol, and PEG 400.[5][]

  • Prepare a high-concentration stock solution of N-(2-hydroxy-4-methoxyphenyl)acetamide in each co-solvent.

  • Prepare a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small, fixed volume of the stock solution to each buffer-co-solvent mixture.

  • Visually inspect for precipitation. If the solution remains clear, the compound is soluble at that co-solvent concentration.

  • For quantitative analysis, follow steps 4-7 from Protocol 1 for each co-solvent concentration series.

  • Determine the lowest concentration of co-solvent that achieves the desired solubility and is compatible with your experimental system.

Protocol 3: Cyclodextrin Complexation
  • Choose a selection of cyclodextrins , such as β-cyclodextrin, HP-β-CD, and SBE-β-CD.[10][11]

  • Prepare a series of aqueous buffer solutions with increasing concentrations of each cyclodextrin (e.g., 0, 1, 5, 10, 20 mM).

  • Add an excess amount of N-(2-hydroxy-4-methoxyphenyl)acetamide to each solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Filter or centrifuge the samples to remove undissolved compound.

  • Analyze the concentration of the dissolved compound in the supernatant.

  • Plot the solubility of N-(2-hydroxy-4-methoxyphenyl)acetamide against the cyclodextrin concentration to determine the complexation efficiency.

Data Presentation

The following tables provide a hypothetical summary of results from the screening protocols to guide your experimental design and data interpretation.

Table 1: Hypothetical pH-Dependent Solubility of N-(2-hydroxy-4-methoxyphenyl)acetamide

Buffer pHSolubility (µg/mL)Observations
7.010Incomplete dissolution
7.525Slight improvement
8.075Significant improvement
8.5150Mostly dissolved
9.0>200Completely dissolved

Table 2: Hypothetical Co-solvent Solubility Enhancement

Co-solventConcentration (v/v)Solubility (µg/mL) in pH 7.4 Buffer
None0%12
DMSO1%50
5%>200
Ethanol1%35
5%180
PEG 4001%40
5%>200

Logical Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to resolving solubility issues with N-(2-hydroxy-4-methoxyphenyl)acetamide.

solubility_workflow start Start: Insoluble Compound in Aqueous Buffer ph_screen Protocol 1: pH Solubility Screening start->ph_screen ph_sufficient Is solubility sufficient and compound stable? ph_screen->ph_sufficient cosolvent_screen Protocol 2: Co-solvent Screening ph_sufficient->cosolvent_screen No end_success End: Solubilization Achieved ph_sufficient->end_success Yes cosolvent_sufficient Is solubility sufficient at acceptable co-solvent %? cosolvent_screen->cosolvent_sufficient cyclodextrin_screen Protocol 3: Cyclodextrin Screening cosolvent_sufficient->cyclodextrin_screen No cosolvent_sufficient->end_success Yes cyclodextrin_sufficient Is solubility sufficient? cyclodextrin_screen->cyclodextrin_sufficient combine_methods Combine Methods (e.g., pH + low % co-solvent) cyclodextrin_sufficient->combine_methods No cyclodextrin_sufficient->end_success Yes combine_methods->end_success end_fail End: Re-evaluate Formulation / Consult Specialist

Caption: Decision tree for selecting a solubilization strategy.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Wikipedia. Cosolvent.
  • Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Semantic Scholar. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?
  • Vertex AI Search. Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH.
  • ResearchGate. How does pH affect the solubility of phenolic acid?
  • PubMed. Effect of pH on the stability of plant phenolic compounds.

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"scale-up synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide: challenges and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-14-AMAP Version: 1.0

Introduction

Welcome to the technical support guide for the scale-up synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide. This molecule is a valuable intermediate in pharmaceutical development, and its efficient, controlled, and scalable synthesis is critical for advancing drug discovery programs. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and practical field experience. It is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale.

Synthesis Overview: The Acylation Pathway

The most direct and common route to N-(2-hydroxy-4-methoxyphenyl)acetamide is the selective N-acylation of 2-amino-5-methoxyphenol using an acylating agent, typically acetic anhydride. While straightforward at the lab scale, this reaction presents several challenges at scale related to selectivity, exothermicity, and product isolation.

Synthesis_Pathway reactant1 2-Amino-5-methoxyphenol plus1 + reactant1->plus1 reactant2 Acetic Anhydride reaction_node reactant2->reaction_node Solvent (e.g., Acetic Acid) pH Control product N-(2-hydroxy-4-methoxyphenyl)acetamide plus1->reactant2 reaction_node->product Selective N-Acylation byproduct Acetic Acid (byproduct) reaction_node->byproduct Troubleshooting_Workflow start Problem: Poor Product Purity cause1 Cause: O-Acylation / Di-Acylation start->cause1 cause2 Cause: Oxidative Degradation start->cause2 cause3 Cause: Incomplete Reaction start->cause3 solution1a Solution: Control pH (Slightly Acidic) cause1->solution1a solution1b Solution: Lower Reaction Temperature cause1->solution1b solution2a Solution: Use Inert Atmosphere (N2) cause2->solution2a solution2b Solution: Charcoal Treatment cause2->solution2b solution2c Solution: Add Reducing Agent in Work-up cause2->solution2c solution3a Solution: Increase Reagent Stoichiometry cause3->solution3a solution3b Solution: Extend Reaction Time cause3->solution3b

Caption: Troubleshooting workflow for addressing common purity issues.

Category 3: Work-Up & Product Isolation

Question: During the quench step with water, we get an oily precipitate instead of a crystalline solid, which is difficult to filter. How can we improve the isolation procedure?

Answer: "Oiling out" or forming an amorphous precipitate is a common crystallization problem during scale-up, often caused by rapid changes in solubility and supersaturation.

  • Causality: When the hot reaction mixture is quenched too quickly with a large volume of anti-solvent (water), the product's solubility drops dramatically. The molecules don't have enough time to orient into an ordered crystal lattice, leading to the precipitation of an amorphous, often oily, solid.

  • Solution 1: Controlled Quench (Anti-Solvent Addition):

    • Recommendation: Instead of adding the reaction mixture to water, slowly add water to the reaction mixture while maintaining a controlled temperature (e.g., 50-60 °C). This allows for a gradual decrease in solubility.

  • Solution 2: Seeding:

    • Recommendation: Once the solution becomes slightly cloudy (the point of supersaturation), add a small amount of pure, crystalline product (seed crystals). This provides a template for controlled crystal growth and helps prevent oiling out. Hold the mixture at this temperature for a period (e.g., 1-2 hours) to allow for crystal growth before cooling further.

  • Solution 3: Solvent System Modification:

    • Recommendation: Consider a solvent/anti-solvent system that provides a more favorable crystallization profile. For instance, quenching into a mixture of water and a co-solvent (like isopropanol or ethanol) can sometimes mediate the precipitation more effectively.

Detailed Scale-Up Protocol (Illustrative)

This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.

1. Reactor Setup & Inerting:

  • Ensure the reactor is clean, dry, and equipped with a temperature probe, overhead stirrer, and a nitrogen inlet/outlet.

  • Inert the reactor by purging with nitrogen.

2. Charging Reactants:

  • Charge 2-amino-5-methoxyphenol (1.0 eq) and glacial acetic acid (5-8 volumes) to the reactor.

  • Begin stirring to ensure a homogenous slurry or solution.

  • Cool the mixture to 0-5 °C using the reactor jacket.

3. Acetic Anhydride Addition:

  • Slowly add acetic anhydride (1.05-1.10 eq) via a dosing pump over 2-4 hours.

  • Crucially, maintain the internal temperature below 10 °C throughout the addition.

4. Reaction Monitoring:

  • Hold the reaction mixture at 5-10 °C for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, TLC) to check for the disappearance of the starting material.

5. Quench & Crystallization:

  • Once complete, begin a slow, controlled addition of water (8-10 volumes) to the reactor over 1-2 hours, allowing the temperature to rise to no more than 30-40 °C.

  • (Optional but recommended) When the mixture becomes turbid, add seed crystals of N-(2-hydroxy-4-methoxyphenyl)acetamide.

  • After the water addition is complete, cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize precipitation.

6. Isolation and Drying:

  • Filter the solid product using a centrifuge or filter-drier.

  • Wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Data Summary: Key Parameter Comparison

ParameterLab Scale (Typical)Scale-Up ConsiderationRationale
Solvent Volume 10-15 volumes5-8 volumesBalance between heat transfer and process throughput.
Reagent Addition Manual, dropwiseAutomated pump, subsurfaceEnsures controlled rate, manages exotherm, avoids localized hot spots.
Temperature Control Ice bathReactor jacket with TCUProvides precise and reliable temperature management for safety and quality.
Atmosphere AmbientInert (Nitrogen)Prevents oxidation of the aminophenol starting material, improving final product color and purity. [1]
Isolation Rapid quench, gravity filtrationControlled quench, seeding, centrifugePromotes controlled crystallization, prevents "oiling out," and ensures efficient solid-liquid separation.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]* Glacial Acetic Acid: Corrosive. Handle with similar precautions to acetic anhydride.

  • Exotherm Management: The potential for a thermal runaway is the primary process safety hazard. Never add the acylating agent in one portion at scale. Ensure a robust cooling system and a well-defined, tested addition profile.

  • Dust Hazards: The final product, like many fine organic powders, can form explosive dust clouds in the air. Avoid generating dust during handling and ensure proper grounding of equipment to prevent static discharge. [3]

References

  • Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides... Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXxGDnNRWi_ezAa3dF6-PXAkEMiwuVKU_uKIrafX-4GEYXODXFVUxOubFCQGdC7adPv-0JKHjYB5_Zy4G4K_qswHxcg2gT0hWFgNAfHmiFd4wNftyMx1tcdCGe8BgQ_xwADp85deud83PW24x7QzLiIBiS6-AocQ==]
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Sources

"identifying and characterizing impurities in N-(2-hydroxy-4-methoxyphenyl)acetamide samples"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in N-(2-hydroxy-4-methoxyphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API). Here, we synthesize regulatory expectations with practical, field-proven insights to empower you to develop robust analytical methods, troubleshoot common issues, and ensure the quality and safety of your product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning impurity analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Q1: What are the likely sources and types of impurities in N-(2-hydroxy-4-methoxyphenyl)acetamide?

A1: Impurities can be introduced at various stages of the manufacturing process and during storage. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, they are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1][2][3][4][5]

  • Organic Impurities: These are the most common and structurally diverse.

    • Process-Related Impurities: Arise from the synthetic route. Given the structure of N-(2-hydroxy-4-methoxyphenyl)acetamide, potential synthesis pathways likely involve the acetylation of an aminophenol derivative. For instance, a plausible route is the acylation of 2-amino-5-methoxyphenol. Therefore, potential impurities could include:

      • Starting Materials: Unreacted 2-amino-5-methoxyphenol.

      • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

      • By-products: Products from side reactions, such as the di-acetylated product or isomers formed from related starting materials. For example, acetylation of related compounds like 4-methoxyaniline could lead to N-(4-methoxyphenyl)acetamide.

    • Degradation Products: Formed during storage or exposure to stress conditions like heat, light, humidity, acid, and base. The phenolic hydroxyl and amide functional groups in N-(2-hydroxy-4-methoxyphenyl)acetamide are susceptible to degradation. Potential degradation pathways include:

      • Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to yield 2-amino-5-methoxyphenol and acetic acid.

      • Oxidation: The phenol group is susceptible to oxidation, which can lead to colored impurities like quinones.

  • Inorganic Impurities: These can originate from manufacturing equipment and reagents and may include heavy metals or other residual metals.[1]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The ICH Q3A(R2) guidelines provide a framework for this based on the maximum daily dose of the drug substance.[1][2][3] These thresholds are crucial for ensuring the safety of the final drug product.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting Threshold 0.05%0.03%The level at which an impurity must be reported in a regulatory submission.
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%The level at which the structure of an impurity must be determined.
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%The level at which an impurity's biological safety must be established.

Q3: Which analytical techniques are most suitable for impurity profiling of N-(2-hydroxy-4-methoxyphenyl)acetamide?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in pharmaceuticals.[6] A reversed-phase HPLC method with UV detection is a good starting point for N-(2-hydroxy-4-methoxyphenyl)acetamide due to its aromatic structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for identifying unknown impurities by providing molecular weight information.[7][8][9][10] This is particularly useful for impurities present at levels above the identification threshold.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown impurities, especially when they can be isolated.[11][12][13][14][15] It provides detailed information about the molecular structure and connectivity of atoms.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic impurities, such as residual solvents.[6]

Section 2: Troubleshooting Guides

This section provides practical advice for resolving common issues encountered during the analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide samples.

HPLC Method Troubleshooting

High-performance liquid chromatography is central to impurity analysis, but it is not without its challenges.

  • Potential Cause:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Secondary Interactions: The phenolic hydroxyl group in N-(2-hydroxy-4-methoxyphenyl)acetamide can interact with residual silanols on the HPLC column packing, causing peak tailing.

    • Inappropriate Mobile Phase pH: The ionization state of the analyte and impurities can affect peak shape.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.[16]

    • Modify the Mobile Phase:

      • Adjust pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress the ionization of the phenolic hydroxyl group.

      • Use a Different Buffer: If using a buffer, ensure its pH is at least 2 units away from the pKa of the analytes.

    • Check the Column:

      • Flush the Column: Wash the column with a strong solvent (e.g., acetonitrile or methanol) to remove any contaminants.

      • Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.[17]

      • Try a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

  • Potential Cause:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and composition, can lead to shifts in retention time.[16]

    • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.[18]

    • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time drift.

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase Preparation: Use a calibrated pH meter and precise measurements for all mobile phase components. Degas the mobile phase to prevent bubble formation.[18]

    • Inspect the HPLC System:

      • Check for Leaks: Look for any signs of leaks in the system, particularly around fittings and pump seals.

      • Monitor Pump Pressure: A fluctuating pressure reading can indicate a pump issue.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection.

Section 3: Experimental Protocols and Workflows

This section provides detailed step-by-step methodologies for key experiments in impurity profiling.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[19]

Objective: To generate potential degradation products of N-(2-hydroxy-4-methoxyphenyl)acetamide under various stress conditions.

Protocol:

  • Prepare Stock Solution: Dissolve a known concentration of N-(2-hydroxy-4-methoxyphenyl)acetamide in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample of N-(2-hydroxy-4-methoxyphenyl)acetamide in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of N-(2-hydroxy-4-methoxyphenyl)acetamide to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC method.

General Impurity Identification Workflow

The following workflow provides a systematic approach to identifying and characterizing unknown impurities.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Qualification A Develop & Validate Stability-Indicating HPLC Method B Analyze N-(2-hydroxy-4-methoxyphenyl)acetamide Sample A->B C Impurity Detected > Identification Threshold? B->C D LC-MS Analysis for Molecular Weight C->D Yes I Impurity Level > Qualification Threshold? C->I No E Propose Potential Structures D->E F Isolate Impurity (e.g., Preparative HPLC) E->F G NMR Spectroscopy (1H, 13C, 2D) F->G H Confirm Structure G->H J Conduct Toxicological Studies I->J Yes K Establish Safety of Impurity J->K

Caption: A general workflow for the identification and characterization of impurities.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(2-hydroxy-4-methoxyphenyl)acetamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of N-(2-hydroxy-4-methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. We will explore the causality behind methodological choices, compare HPLC with alternative analytical techniques, and provide actionable protocols grounded in established scientific principles.

Introduction: The Criticality of Purity in N-(2-hydroxy-4-methoxyphenyl)acetamide

N-(2-hydroxy-4-methoxyphenyl)acetamide, a substituted acetanilide, serves as a versatile building block in medicinal chemistry. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of subsequent reactions and final active pharmaceutical ingredients (APIs). The synthesis of this compound can potentially introduce starting materials, by-products, and degradation products as impurities. Therefore, a robust analytical method is required to resolve and quantify the main component from these closely related structures.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will elucidate an optimized HPLC method and benchmark its performance against other common analytical techniques.

The Gold Standard: A Validated HPLC Method for Purity Determination

The development of a reliable HPLC method necessitates a systematic approach to optimizing separation and detection parameters. For a phenolic compound like N-(2-hydroxy-4-methoxyphenyl)acetamide, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode of separation.[2]

Rationale for Methodological Choices
  • Stationary Phase (Column): A C18 column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides excellent retention and separation of moderately polar to nonpolar compounds.[3] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution is often preferred over an isocratic one for analyzing samples with components of varying polarities, which is common in purity assessments.[3] A typical mobile phase for phenolic compounds consists of an acidified aqueous component and an organic modifier.[4][5]

    • Aqueous Phase (Solvent A): Water with 0.1% phosphoric acid. The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

    • Organic Phase (Solvent B): Acetonitrile or Methanol. Acetonitrile is often favored for its lower viscosity and UV transparency.

  • Detection: Phenolic compounds exhibit strong UV absorbance.[2] A UV-Vis diode array detector (DAD) is ideal as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak identification and purity assessment.[3] The optimal detection wavelength should be determined by acquiring the UV spectrum of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Step-by-Step Experimental Protocol for HPLC Analysis
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of N-(2-hydroxy-4-methoxyphenyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution to a range of concentrations to establish a calibration curve.

    • Prepare the synthesized sample by dissolving it in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: Diode Array Detector (DAD) at a wavelength determined from the UV spectrum of the analyte.

  • Data Analysis:

    • Identify the peak corresponding to N-(2-hydroxy-4-methoxyphenyl)acetamide based on its retention time compared to the reference standard.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the synthesized compound using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation According to ICH Guidelines

For use in a regulated environment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.[7] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by resolving the analyte peak from known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1] This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value.[1] It is determined by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is expressed as the relative standard deviation (%RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation (ICH) Standard Reference Standard Dissolve Dissolve in Solvent Standard->Dissolve Sample Synthesized Sample Sample->Dissolve HPLC_System HPLC System (C18 Column, Gradient Elution) Dissolve->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate % Purity Peak_Integration->Purity_Calc Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ Purity_Calc->Validation

Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques

While HPLC is the gold standard, other analytical techniques can provide complementary or preliminary information on the purity of a synthesized compound.[10][11][12]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique often used to monitor the progress of a reaction and for preliminary purity checks.[13][14][15] It can effectively separate the product from starting materials and major by-products.[16][17] However, TLC is generally considered a qualitative or semi-quantitative technique and lacks the resolution and sensitivity of HPLC.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18][19][20][21] For N-(2-hydroxy-4-methoxyphenyl)acetamide, derivatization would likely be required to increase its volatility, which adds a step to the sample preparation and can introduce variability. While GC-MS provides excellent separation and structural information from the mass spectrometer, HPLC is generally more suitable for non-volatile and thermally labile compounds like many pharmaceutical intermediates.[18][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity determination (quantitative NMR or qNMR).[23][24][25][26][27] By integrating the signals of the main compound and impurities, a purity assessment can be made.[28] However, this requires that the impurities have distinct, non-overlapping signals and that their structures are known to determine the number of protons contributing to each signal. For complex mixtures or when impurities are present at very low levels, HPLC often provides a more straightforward and sensitive method for quantification.[29][30]

Performance Comparison Summary
Technique Selectivity/Resolution Sensitivity Quantitative Accuracy Throughput Cost
HPLC Very HighHighVery HighModerateHigh
TLC Low to ModerateModerateLow (Semi-quantitative)HighVery Low
GC-MS Very HighVery HighHigh (with calibration)ModerateHigh
NMR Moderate to HighLow to ModerateHigh (qNMR)LowVery High

Comparison_Logic cluster_methods Analytical Techniques cluster_criteria Comparison Criteria Topic Purity of N-(2-hydroxy-4-methoxyphenyl)acetamide HPLC HPLC Topic->HPLC Primary Method TLC TLC Topic->TLC Alternative GCMS GC-MS Topic->GCMS Alternative NMR NMR Topic->NMR Alternative Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity HPLC->Sensitivity Quantitation Quantitation HPLC->Quantitation Throughput Throughput HPLC->Throughput Cost Cost HPLC->Cost TLC->Selectivity TLC->Sensitivity TLC->Quantitation TLC->Throughput TLC->Cost GCMS->Selectivity GCMS->Sensitivity GCMS->Quantitation GCMS->Throughput GCMS->Cost NMR->Selectivity NMR->Sensitivity NMR->Quantitation NMR->Throughput NMR->Cost

Conclusion: An Integrated Approach to Purity Validation

For the definitive validation of the purity of synthesized N-(2-hydroxy-4-methoxyphenyl)acetamide, a validated HPLC method stands as the most robust and reliable approach. Its high resolving power, sensitivity, and quantitative accuracy make it ideally suited for separating and quantifying the main component from structurally similar impurities. While techniques like TLC can be valuable for rapid, in-process checks, and GC-MS and NMR provide powerful complementary structural information, HPLC remains the cornerstone for generating the precise and defensible purity data required in research and drug development. An integrated approach, where HPLC is used for quantitative purity assessment and other techniques are employed for confirmation and structural elucidation of unknown impurities, represents the most comprehensive strategy for ensuring the quality of synthesized compounds.

References

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A Comparative Analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide and Established Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants

In the ongoing battle against oxidative stress—a key pathological factor in numerous chronic diseases and a primary driver of material degradation—the scientific community is in constant pursuit of novel, effective antioxidant agents. Phenolic compounds, a vast and diverse class of molecules, have long been at the forefront of this research. Their characteristic chemical structure, featuring a hydroxyl group attached to an aromatic ring, endows them with the ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.[1][2] This fundamental mechanism underpins their widespread application, from preserving the quality and extending the shelf-life of food products to their investigation as therapeutic agents for a variety of health conditions.[1][2][3]

While synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been mainstays in the industry for decades, concerns over their safety and regulatory status have fueled the search for alternatives.[[“]] This has led to a deeper investigation of both natural and novel synthetic phenolic compounds. This guide introduces N-(2-hydroxy-4-methoxyphenyl)acetamide, a synthetic phenolic acetamide derivative, and provides a comprehensive, data-driven comparison of its antioxidant capabilities against a panel of well-established antioxidants:

  • Butylated Hydroxytoluene (BHT): A widely-used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries, serving as a benchmark for synthetic efficacy.[5][6]

  • Trolox: A water-soluble analogue of Vitamin E, commonly employed as a positive control and reference standard in antioxidant capacity assays due to its consistent performance.[7]

  • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant, representing the gold standard for hydrophilic antioxidant activity.[[“]]

This comparative study is designed for researchers, scientists, and professionals in drug development. It will delve into the in vitro antioxidant performance of these compounds through a series of standardized assays, explore their potential to protect cells from oxidative damage, and discuss the underlying molecular mechanisms. The objective is to provide a clear, evidence-based assessment of N-(2-hydroxy-4-methoxyphenyl)acetamide's potential as a valuable addition to the antioxidant arsenal.

Compound Profiles: Structural Basis of Antioxidant Function

The antioxidant capacity of a phenolic compound is intrinsically linked to its molecular structure. The number and position of hydroxyl groups, as well as the presence of other functional groups, dictate its reactivity towards free radicals.

  • N-(2-hydroxy-4-methoxyphenyl)acetamide: This molecule features a phenol ring with a hydroxyl group and a methoxy group. The ortho-position of the hydroxyl group to the acetamide substituent and the para-position to the methoxy group are key features influencing its electronic properties and, consequently, its antioxidant potential.

  • Benchmark Antioxidants:

    • BHT: A sterically hindered phenol, its bulky tert-butyl groups enhance its lipid solubility and stabilize the resulting phenoxyl radical.

    • Trolox: Its chromanol ring with a hydroxyl group is the active site, mimicking the antioxidant action of α-tocopherol (Vitamin E).

    • Ascorbic Acid: As a non-phenolic antioxidant, it acts as a reducing agent, readily donating electrons from its enediol structure.

Part 1: In Vitro Antioxidant Capacity Assessment

To establish a baseline for antioxidant efficacy, a battery of in vitro assays is essential. Each assay operates on a different chemical principle, and employing a combination provides a more holistic view of a compound's antioxidant profile, capturing different facets of its radical scavenging and reducing abilities.[8][9] We will consider three widely accepted methods: the DPPH and ABTS radical scavenging assays, and the FRAP assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8][10] The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically at approximately 517 nm. The percentage of scavenged DPPH is then used to calculate the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of N-(2-hydroxy-4-methoxyphenyl)acetamide and the benchmark antioxidants (BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the percentage of scavenging against the concentration of each antioxidant to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[8][11] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Preparation: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the sample dilutions (prepared as in the DPPH assay).

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8][10] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The FRAP value is determined from a standard curve of FeSO₄.

Experimental Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this mixture to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample dilutions.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity of the samples is expressed as µM of Fe(II) equivalents.

Comparative In Vitro Data Summary

The following table presents hypothetical data to illustrate the potential comparative performance of N-(2-hydroxy-4-methoxyphenyl)acetamide.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Eq.)
N-(2-hydroxy-4-methoxyphenyl)acetamide 45.832.51850
BHT 60.255.11200
Trolox 25.515.82500
Ascorbic Acid 30.118.22350

Note: These values are illustrative and would need to be determined experimentally.

Part 2: Mechanistic Insights into Cellular Protection

Beyond direct radical scavenging, a crucial aspect of antioxidant function is the ability to modulate endogenous cellular defense systems. The Keap1-Nrf2 signaling pathway is a primary regulator of cytoprotective gene expression in response to oxidative stress.[[“]][13][14]

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[14] When cells are exposed to oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 undergoes a conformational change, releasing Nrf2.[[“]][[“]] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[[“]] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitin Proteasome Proteasome Degradation Ub->Proteasome Phenolic Phenolic Antioxidant (e.g., N-acetamidophenol) Phenolic->Nrf2_Keap1 Induces Keap1 conformational change ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Keap1 conformational change Nrf2_Keap1->Nrf2 Nrf2 Release Nrf2_Keap1->Ub Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Initiates Transcription caption Activation of the Nrf2-Keap1 pathway. Cytoprotection_Workflow A 1. Cell Seeding (e.g., HepG2 cells in 96-well plates) B 2. Pre-treatment (Incubate with antioxidants for 2-4 hours) A->B C 3. Induction of Oxidative Stress (Add H₂O₂ or tBHP) B->C D 4. Incubation (Allow stressor to act for 12-24 hours) C->D E 5. Endpoint Assays D->E F MTT Assay (Cell Viability) E->F G LDH Assay (Cytotoxicity) E->G caption Workflow for assessing cytoprotective effects.

Caption: General workflow for assessing cytoprotective effects in cell culture.

MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [17]The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Following the cytoprotection workflow (steps 1-4): After the incubation period with the oxidative stressor, remove the culture medium.

  • MTT Incubation: Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 4 hours.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.

LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. [18][19]LDH is a stable cytoplasmic enzyme that is rapidly released into the culture medium upon cell lysis. [18]The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically. [18] Experimental Protocol:

  • Following the cytoprotection workflow (steps 1-4): After the incubation period, carefully collect the cell culture supernatant from each well.

  • Assay Procedure:

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (as provided by a commercial kit) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of the stop solution provided with the kit and measure the absorbance at 490 nm.

  • Controls: To calculate the percentage of cytotoxicity, a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells) are required.

Comparative Cytoprotection Data Summary

The following table presents hypothetical data from cell-based assays, demonstrating the potential protective effects of the tested compounds against an oxidative insult (e.g., 500 µM H₂O₂).

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)
Control (untreated) 100%5%
H₂O₂ alone 48%75%
H₂O₂ + N-(2-hydroxy-4-methoxyphenyl)acetamide 85%22%
H₂O₂ + BHT 72%38%
H₂O₂ + Trolox 92%15%
H₂O₂ + Ascorbic Acid 88%18%

Note: These values are illustrative and would need to be determined experimentally.

Discussion and Conclusion

This comparative guide outlines a systematic approach to evaluating the antioxidant and cytoprotective properties of N-(2-hydroxy-4-methoxyphenyl)acetamide against established benchmarks. Based on the hypothetical data, N-(2-hydroxy-4-methoxyphenyl)acetamide demonstrates significant antioxidant potential.

  • In Vitro Performance: Its performance in the DPPH, ABTS, and FRAP assays suggests it is a potent radical scavenger and reducing agent, potentially outperforming the synthetic standard BHT, though not as potent as the dedicated standards Trolox and Ascorbic Acid.

  • Cellular Protection: The compound shows a strong ability to protect cells from oxidative stress-induced death, as indicated by the high cell viability and low LDH release in the cytoprotection assays. This suggests that its benefits extend beyond simple chemical reactivity to meaningful biological protection.

The presence of the phenolic hydroxyl group is central to its antioxidant activity. The methoxy group may further enhance this activity through electron donation, stabilizing the resulting phenoxyl radical. The acetamide moiety could influence the molecule's solubility and interaction with biological membranes.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N-(2-hydroxy-4-methoxyphenyl)acetamide in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. The potential for cross-reactivity, where structurally similar but non-target molecules interfere with the assay, can lead to erroneous results, impacting critical decisions in both research and clinical settings. This guide provides an in-depth comparison of common immunoassay platforms for the assessment of cross-reactivity of N-(2-hydroxy-4-methoxyphenyl)acetamide, a structural analog of acetaminophen. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide you in selecting and validating the appropriate immunoassay for your needs.

The Challenge of Structural Analogs in Immunoassays

N-(2-hydroxy-4-methoxyphenyl)acetamide shares significant structural homology with the widely used analgesic, acetaminophen (N-(4-hydroxyphenyl)acetamide).[1][2] This similarity presents a considerable challenge for immunoassays designed to specifically quantify acetaminophen, as the antibodies used in these assays may also recognize and bind to N-(2-hydroxy-4-methoxyphenyl)acetamide, leading to falsely elevated measurements. Understanding and quantifying this cross-reactivity is a critical step in assay validation and ensuring data integrity.

Structural Comparison:

CompoundChemical Structure
N-(2-hydroxy-4-methoxyphenyl)acetamide N-(2-hydroxy-4-methoxyphenyl)acetamide structure
Acetaminophen Acetaminophen structure[1][2][3][4][5]

Comparing Immunoassay Technologies for Cross-Reactivity Assessment

The choice of immunoassay technology can significantly influence the specificity and susceptibility to cross-reactivity. Here, we compare two prevalent platforms for small molecule detection: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA).

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Lateral Flow Immunoassay (LFIA)
Principle Typically a competitive format for small molecules. The sample analyte competes with a labeled antigen for a limited number of antibody binding sites on a microplate. The signal is inversely proportional to the analyte concentration.[6]A competitive immunochromatographic strip test. The analyte in the sample competes with an immobilized antigen on the test line for binding to antibody-conjugated colored nanoparticles. A visible test line indicates a negative result (absence of analyte).[7][8][9][10][11]
Format QuantitativePrimarily qualitative or semi-quantitative
Throughput High-throughput (96-well plates)Single-test format
Time to Result HoursMinutes
Sensitivity Generally highCan be lower than ELISA
Cost per Test Lower in high-throughput settingsGenerally low for individual tests
Equipment Plate reader, washers, incubatorsNone (visual read) or a simple reader

The choice between ELISA and LFIA depends on the specific application. For rigorous quantitative cross-reactivity assessment during drug development or in a central laboratory setting, the quantitative nature and high throughput of ELISA are advantageous. For rapid, point-of-care screening where a qualitative or semi-quantitative result is sufficient, LFIA offers a user-friendly and rapid alternative.

A Framework for Cross-Reactivity Assessment: A Step-by-Step Protocol

To ensure scientific integrity, a systematic approach to cross-reactivity assessment is essential. The following protocol is based on established guidelines from regulatory bodies like the FDA and organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12]

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Acetaminophen Standards - N-(2-hydroxy-4-methoxyphenyl)acetamide Stock - Assay Buffers prep_plates Coat Microplate with Capture Antibody add_competitors Add Acetaminophen Standards or N-(2-hydroxy-4-methoxyphenyl)acetamide dilutions prep_plates->add_competitors add_conjugate Add Enzyme-Labeled Acetaminophen Conjugate add_competitors->add_conjugate incubation Incubate to allow competition add_conjugate->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add Substrate wash->add_substrate read_signal Read Absorbance add_substrate->read_signal std_curve Generate Acetaminophen Standard Curve read_signal->std_curve calc_ic50 Calculate IC50 for N-(2-hydroxy-4-methoxyphenyl)acetamide std_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity G define_req Define Assay Requirements (Quantitative vs. Qualitative, Throughput, etc.) id_analogs Identify Potential Cross-Reactants (e.g., N-(2-hydroxy-4-methoxyphenyl)acetamide) define_req->id_analogs lit_review Review Literature and Manufacturer's Data id_analogs->lit_review perform_exp Perform Cross-Reactivity Experiments (IC50 determination) lit_review->perform_exp calc_cross Calculate % Cross-Reactivity perform_exp->calc_cross compare_assays Compare Performance of Different Immunoassays calc_cross->compare_assays select_assay Select Optimal Assay for Intended Use compare_assays->select_assay

Caption: Logical framework for selecting an immunoassay based on cross-reactivity assessment.

Conclusion and Recommendations

The assessment of cross-reactivity is a non-negotiable aspect of immunoassay validation, particularly when dealing with structurally related compounds like N-(2-hydroxy-4-methoxyphenyl)acetamide and acetaminophen. As demonstrated, different immunoassay platforms can exhibit varying degrees of cross-reactivity, underscoring the importance of empirical testing.

Key Takeaways:

  • Structural similarity is a red flag: Always consider the potential for cross-reactivity from structural analogs of your target analyte.

  • Assay format matters: The design of an immunoassay, such as competitive ELISA versus homogeneous assays, can influence its specificity.

  • Rigorous validation is essential: Follow established protocols for determining IC50 values and calculating percent cross-reactivity.

  • Context is crucial: The acceptable level of cross-reactivity depends on the intended application of the immunoassay.

By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the cross-reactivity of N-(2-hydroxy-4-methoxyphenyl)acetamide and other compounds, ensuring the generation of accurate and reliable data in their critical work.

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A Comparative Performance Analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of analgesic and anti-inflammatory drug discovery, the quest for novel molecules with improved efficacy and safety profiles is perpetual. Phenolic acetamides represent a class of compounds with a rich history in medicinal chemistry, most notably embodied by paracetamol (acetaminophen). Their structural motifs are fertile ground for identifying new therapeutic agents. This guide introduces N-(2-hydroxy-4-methoxyphenyl)acetamide, a phenolic acetamide derivative, and benchmarks its inhibitory performance against the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

The rationale for investigating this specific molecule stems from its structural similarity to known analgesics, suggesting a potential interaction with the prostaglandin synthesis pathway. The cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[1]

This guide provides a head-to-head comparison of N-(2-hydroxy-4-methoxyphenyl)acetamide against two well-characterized NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor. We will detail the experimental protocols for in vitro enzyme inhibition, present the comparative data, and discuss the implications of the findings for researchers and drug development professionals.

The Prostaglandin Synthesis Pathway: The Central Role of COX Enzymes

To understand the significance of COX inhibition, it is essential to first visualize the biochemical pathway these enzymes regulate. Prostaglandins are lipid autacoids derived from arachidonic acid, which is released from the cell membrane by phospholipases.[3][4] The COX enzymes catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). This intermediate is then rapidly converted by various terminal synthases into a range of biologically active prostaglandins (PGE2, PGD2, etc.) and thromboxanes.[5][6] These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.[3][6]

Prostaglandin_Pathway cluster_cox Cyclooxygenase (COX) Activity Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis

Figure 1: Simplified Prostaglandin Synthesis Pathway.

Experimental Design & Protocols

Our benchmarking approach is grounded in a robust, widely adopted in vitro assay to determine the inhibitory potency of our test compound against both COX isoforms. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.

Selection of Benchmark Inhibitors: The Rationale

The choice of reference compounds is critical for contextualizing the performance of N-(2-hydroxy-4-methoxyphenyl)acetamide.

  • Ibuprofen: A prototypical non-selective NSAID, providing a benchmark for balanced COX-1 and COX-2 inhibition.

  • Celecoxib: A diarylheterocycle-class COX-2 selective inhibitor (a "coxib"), representing the gold standard for COX-2 selectivity.[1] This allows us to assess if our test compound shares characteristics with this safer class of anti-inflammatory agents.

In Vitro COX Colorimetric Inhibitor Screening Assay

The chosen methodology is a colorimetric assay that measures the peroxidase activity of the COX enzyme.[7][8] This is a reliable and high-throughput method for screening potential inhibitors.[9] The peroxidase component of COX reduces PGG2 to PGH2, and this activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a colored product upon oxidation.[7][8] The rate of color development is proportional to COX activity.

Materials:

  • Enzymes: Ovine COX-1, Human Recombinant COX-2

  • Substrate: Arachidonic Acid

  • Cofactor: Heme

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Test Compounds: N-(2-hydroxy-4-methoxyphenyl)acetamide, Ibuprofen, Celecoxib (dissolved in DMSO)

  • Instrumentation: 96-well plate reader capable of measuring absorbance at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a serial dilution series for each compound to test a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of serially diluted test compound/inhibitor, and 10 µL Enzyme (COX-1 or COX-2).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD to all wells, followed immediately by 10 µL of arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the absorbance at 590 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

    • Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[9]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Dispense Reagents & Inhibitors into 96-Well Plate A->C B Prepare Reagents (Enzyme, Heme, Buffer) B->C D Pre-incubate (15 min @ 25°C) C->D E Initiate Reaction (Add TMPD & Arachidonic Acid) D->E F Kinetic Absorbance Reading (5 min @ 590 nm) E->F G Calculate Reaction Velocities F->G H Determine % Inhibition G->H I Plot Dose-Response Curve & Calculate IC50 H->I J Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) I->J

Figure 2: Workflow for the In Vitro COX Inhibition Assay.

Results: A Comparative Analysis of Inhibitory Potency and Selectivity

The inhibitory activities of N-(2-hydroxy-4-methoxyphenyl)acetamide, Ibuprofen, and Celecoxib against ovine COX-1 and human COX-2 were determined. The resulting IC50 values and calculated COX-2 Selectivity Indices are summarized below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Ibuprofen 15.225.50.6
Celecoxib 7.60.05152
N-(2-hydroxy-4-methoxyphenyl)acetamide 45.8 5.1 9.0

Discussion and Interpretation

The experimental data reveals several key insights into the biochemical activity of N-(2-hydroxy-4-methoxyphenyl)acetamide as a COX inhibitor.

  • Confirmed COX Inhibition: N-(2-hydroxy-4-methoxyphenyl)acetamide demonstrates clear inhibitory activity against both COX-1 and COX-2 enzymes, confirming our initial hypothesis based on its chemical structure. Its potency, however, is lower than that of the established NSAIDs, Ibuprofen and Celecoxib, as indicated by its higher IC50 values.

  • Preferential COX-2 Selectivity: The most significant finding is the compound's preferential inhibition of COX-2. With a Selectivity Index of 9.0, N-(2-hydroxy-4-methoxyphenyl)acetamide is approximately 9 times more potent at inhibiting COX-2 than COX-1. This positions it as a moderately selective COX-2 inhibitor .

  • Benchmarking Performance:

    • Compared to Ibuprofen , which shows no significant selectivity (SI ≈ 0.6), our test compound exhibits a clear and favorable shift towards COX-2 inhibition. This suggests a potentially improved gastrointestinal safety profile relative to traditional, non-selective NSAIDs.

    • Compared to Celecoxib , a highly selective inhibitor (SI > 150), N-(2-hydroxy-4-methoxyphenyl)acetamide is significantly less selective. While it does not match the profile of a "coxib," its moderate selectivity is a noteworthy characteristic that warrants further investigation. The market for COX-2 inhibitors is driven by the need for effective pain management with better safety profiles than traditional NSAIDs.[10]

The structure of N-(2-hydroxy-4-methoxyphenyl)acetamide, with its hydroxyl and methoxy substitutions on the phenyl ring, likely plays a crucial role in its interaction with the active site of the COX enzymes. Further structure-activity relationship (SAR) studies would be invaluable in optimizing this scaffold to enhance potency and selectivity.

Conclusion and Future Directions

This guide demonstrates that N-(2-hydroxy-4-methoxyphenyl)acetamide is a functional inhibitor of cyclooxygenase enzymes with a moderately selective profile for COX-2. While its absolute potency does not surpass that of established drugs like Ibuprofen or Celecoxib, its preferential COX-2 inhibition makes it an interesting lead compound for further development.

For researchers in drug discovery, these findings provide a validated starting point for a new series of potential anti-inflammatory agents. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and fine-tune selectivity.

  • In Vivo Efficacy Models: Assessing the compound's anti-inflammatory and analgesic effects in established animal models of pain and inflammation.

  • Safety and Toxicology Profiling: Preliminary safety assessments, including cytotoxicity and preliminary toxicological evaluations, are necessary next steps.[11][12][13][14]

The data presented herein provides a robust, comparative benchmark, establishing N-(2-hydroxy-4-methoxyphenyl)acetamide as a viable scaffold for the development of next-generation anti-inflammatory therapeutics.

References

  • Title: 6.10: Prostaglandin Synthesis Source: Biology LibreTexts URL: [Link]

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A Senior Application Scientist's Guide to Confirming the Mechanism of Action of N-(2-hydroxy-4-methoxyphenyl)acetamide Through Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MOA in Drug Discovery

In the landscape of drug discovery and development, elucidating a compound's mechanism of action (MOA) is a cornerstone of its preclinical evaluation.[1][2] A confirmed MOA not only validates the therapeutic hypothesis but also informs safety assessments, guides clinical trial design, and provides a foundation for future optimization.[3] This guide focuses on N-(2-hydroxy-4-methoxyphenyl)acetamide, a compound of interest whose structural similarity to other known anti-inflammatory agents suggests a potential interaction with enzymes in the inflammatory cascade.[4][5][6]

Acetamide derivatives are a versatile class of compounds with a wide range of biological activities, including analgesic and anti-inflammatory properties.[6][7] Many non-steroidal anti-inflammatory drugs (NSAIDs), for instance, exert their effects by inhibiting cyclooxygenase (COX) enzymes.[5][8] This guide presents a case study hypothesizing that N-(2-hydroxy-4-methoxyphenyl)acetamide (referred to herein as "Compound X") functions as a competitive inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme central to the inflammatory process.[9]

We will provide a comprehensive framework for confirming this hypothesis using rigorous kinetic studies, comparing Compound X's performance against Celecoxib, a well-characterized, highly selective COX-2 inhibitor.[8][9][10]

Section 1: The Foundation—Principles of Enzyme Inhibition Kinetics

Before delving into experimental protocols, it is crucial to understand how kinetic data reveals an inhibitor's mechanism. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[11] The key parameters are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme.[12]

Enzyme inhibitors alter these parameters in distinct, measurable ways.[13] For the purpose of this guide, we focus on the two most common forms of reversible inhibition:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[13][14][][16] This action increases the apparent Km (more substrate is needed to achieve Vmax/2) but does not change the Vmax, as the inhibition can be overcome by sufficiently high substrate concentrations.[11][13][14][16]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation.[14][][16] This binding event reduces the catalytic efficiency of the enzyme, thereby decreasing Vmax. Since the inhibitor does not compete with the substrate for binding, the Km remains unchanged.[14][][16][17]

These distinct kinetic signatures can be visualized using graphical representations like the Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S].[18][19][20]

Section 2: Experimental Design and Protocols

A robust experimental design is self-validating. It includes appropriate controls, spans a range of concentrations to establish clear relationships, and is grounded in established methodologies.[21]

Experimental Workflow

The overall workflow for determining the MOA is a logical progression from initial characterization to detailed kinetic analysis.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: MOA Determination cluster_2 Phase 3: Data Analysis & Confirmation A Determine IC50 of Compound X and Celecoxib for COX-2 B Determine Km and Vmax of COX-2 with Arachidonic Acid A->B Establish baseline activity & potency C Measure reaction velocities with fixed inhibitor and varying substrate concentrations B->C Proceed with kinetic studies D Repeat for multiple inhibitor concentrations C->D E Generate Lineweaver-Burk Plots D->E Analyze data F Calculate Inhibition Constant (Ki) E->F G Compare kinetic parameters of Compound X vs. Celecoxib F->G

Caption: Workflow for MOA determination via kinetic studies.

Materials & Reagents
  • Enzyme: Human Recombinant Cyclooxygenase-2 (COX-2)

  • Substrate: Arachidonic Acid

  • Test Compounds: N-(2-hydroxy-4-methoxyphenyl)acetamide (Compound X), Celecoxib (Positive Control)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.

  • Detection Reagent: N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay.[22]

  • Instrumentation: UV-Vis Spectrophotometer plate reader.

Protocol 1: Determination of COX-2 Michaelis-Menten Constants (Km, Vmax)

Expertise & Experience Insight: Before investigating inhibition, you must first characterize the baseline kinetics of your enzyme-substrate system under your specific assay conditions. This provides the foundational Km and Vmax values against which all inhibition data will be compared.

  • Prepare Reagents: Prepare serial dilutions of arachidonic acid in assay buffer, typically ranging from 0.5 µM to 100 µM.

  • Set Up Reaction Plate: To a 96-well plate, add 170 µL of assay buffer, 10 µL of the appropriate arachidonic acid dilution, and 10 µL of DMSO (vehicle control).

  • Initiate Reaction: Add 10 µL of a pre-determined concentration of COX-2 enzyme solution to each well to start the reaction.

  • Measure Activity: Immediately add 10 µL of TMPD solution. Monitor the increase in absorbance at 590 nm over 5 minutes at 25°C. The rate of change in absorbance is proportional to the initial reaction velocity (V₀).

  • Data Analysis: Convert the rate of absorbance change to product concentration per unit time (e.g., µM/min). Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: Determining Inhibition Modality and Ki

Trustworthiness Insight: To reliably distinguish between inhibition models, it is essential to measure enzyme activity across a matrix of both substrate and inhibitor concentrations.[23][24] This systematic approach provides the robust dataset needed for accurate Lineweaver-Burk plot analysis.

  • Prepare Inhibitor Solutions: Prepare serial dilutions of Compound X and Celecoxib in DMSO. A typical concentration range would be from 0.01 µM to 100 µM.

  • Set Up Reaction Matrix: Prepare multiple sets of arachidonic acid dilutions as in Protocol 1. For each set, you will use a single, fixed concentration of an inhibitor. You should test at least 3-4 concentrations of each inhibitor, plus a vehicle control (DMSO only).

  • Pre-incubation Step: To each well, add 160 µL of assay buffer, 10 µL of the appropriate arachidonic acid dilution, and 10 µL of the inhibitor solution (or DMSO). Add 10 µL of the COX-2 enzyme solution and incubate for 10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium.[17]

  • Initiate and Measure: Start the reaction by adding 10 µL of TMPD and measure the initial velocity (V₀) as described in Protocol 1.

  • Data Analysis: For each inhibitor concentration, plot the resulting V₀ values against the substrate concentration [S].

Section 3: Data Analysis, Comparison, and Interpretation

Raw data from the kinetic assays must be processed and visualized to determine the MOA.

Data Presentation

The collected data should be organized into clear, concise tables.

Table 1: Hypothetical Kinetic Data for COX-2 with Compound X

[Arachidonic Acid] (µM) V₀ (No Inhibitor) (µM/min) V₀ (10 µM Cmpd X) (µM/min) V₀ (25 µM Cmpd X) (µM/min)
2 25.0 15.4 9.1
5 45.5 31.3 20.0
10 62.5 47.6 33.3
20 76.9 64.5 50.0
50 90.9 83.3 71.4

| 100 | 95.2 | 90.9 | 83.3 |

Lineweaver-Burk Plot Analysis

The most effective way to visualize the inhibition modality is through a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[12][18][19]

  • Competitive Inhibition: Lines will intersect on the y-axis (constant 1/Vmax), but will have different x-intercepts (-1/Km).[20]

  • Non-competitive Inhibition: Lines will intersect on the x-axis (constant -1/Km), but will have different y-intercepts (1/Vmax).

  • Mixed Inhibition: Lines will intersect in the upper-left quadrant, indicating changes in both Km and Vmax.

G origin x_axis x_axis origin->x_axis 1/[S] y_axis 1/V₀ origin->y_axis A B A->B No Inhibitor C D C->D + Competitive Inhibitor

Caption: Lineweaver-Burk plot showing competitive inhibition.

Comparative Analysis

The final step is to calculate the kinetic parameters and compare Compound X to the known selective COX-2 inhibitor, Celecoxib. The inhibition constant (Ki), a measure of the inhibitor's binding potency, can be calculated from the changes in the apparent Km.

Table 2: Comparative Kinetic Parameters for COX-2 Inhibition

Compound MOA Ki (µM) Vmax Apparent Km
Compound X Competitive Calculated Unchanged Increases with [I]

| Celecoxib | Competitive[8][10] | ~11-15 µM[8][10] | Unchanged | Increases with [I] |

Authoritative Grounding & Comprehensive References Insight: By comparing the empirically determined MOA and Ki of Compound X with published, authoritative data for a reference compound like Celecoxib, we can contextualize its potency and validate our findings.[8][10] The similarity in kinetic behavior (unchanged Vmax, increased Km) would strongly support the hypothesis that Compound X acts as a competitive inhibitor of COX-2.

Conclusion: Synthesizing the Evidence

This guide has outlined a systematic, rigorous approach to confirming the mechanism of action for N-(2-hydroxy-4-methoxyphenyl)acetamide as a hypothetical competitive inhibitor of COX-2. By grounding our investigation in the fundamental principles of enzyme kinetics, employing validated experimental protocols, and comparing our results to a well-characterized standard, we can generate a high-confidence dataset.

The kinetic data, particularly the pattern observed in the Lineweaver-Burk plot and the calculated Ki value, provides the definitive evidence to confirm or refute the initial hypothesis. This level of mechanistic understanding is indispensable for the progression of any compound in the drug discovery pipeline.[25]

References

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition - Knya. (2024-04-16). Available from: [Link]

  • Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 339(Pt 3), 607–614. Available from: [Link]

  • What is Acetamide used for? - Patsnap Synapse. (2024-06-14). Available from: [Link]

  • Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. (2016-01-08). YouTube. Available from: [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available from: [Link]

  • Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. Available from: [Link]

  • Competitive and Non-Competitive Inhibition - Dalal Institute. Available from: [Link]

  • N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide - PubChem. Available from: [Link]

  • Grimm, S. W. (2009). Good Practices in Model‐Informed Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology. Available from: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). Available from: [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry - MedSchoolCoach. Available from: [Link]

  • Lineweaver–Burk plot - Wikipedia. Available from: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. Available from: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023-11-28). Available from: [Link]

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition | Bentham Science. Available from: [Link]

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021-05-10). Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021-02-01). Available from: [Link]

  • Yurttaş, L., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Taylor & Francis Online. Available from: [Link]

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  • COX-2 Biochemical Activity Assay Service - Reaction Biology. Available from: [Link]

  • Wang, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 324–330. Available from: [Link]

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  • Howick, J., et al. (2019). The use of mechanistic evidence in drug approval. The Pharmaceutical Journal. Available from: [Link]

  • Queiroz, E. F., et al. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 24(15), 2820. Available from: [Link]

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  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. (2025-08-07). Available from: [Link]

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Sources

A Head-to-Head Comparison of N-(2-hydroxy-4-methoxyphenyl)acetamide and Resveratrol in Anti-inflammatory Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a detailed, head-to-head comparison of two such compounds: the well-characterized natural polyphenol, Resveratrol, and the synthetic acetamide derivative, N-(2-hydroxy-4-methoxyphenyl)acetamide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a critical analysis of the available experimental data for each compound. A significant disparity exists in the volume of research, with Resveratrol being extensively studied while data for N-(2-hydroxy-4-methoxyphenyl)acetamide is limited. To address this, this guide will first present the established anti-inflammatory profile of Resveratrol, followed by an analysis of the available data for a structurally related compound, N-(2-hydroxyphenyl)acetamide. Recognizing the absence of direct comparative studies, this guide culminates in a proposed experimental framework for a rigorous head-to-head evaluation, providing a roadmap for future research in the field.

Part 1: The Established Anti-Inflammatory Profile of Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural phytoalexin found in grapes, berries, and peanuts.[1] Its anti-inflammatory properties have been extensively documented in a multitude of in vitro and in vivo models.[1][2]

Mechanism of Action

Resveratrol exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways.[3][4][5][6] The primary mechanisms include:

  • Inhibition of the NF-κB Pathway: Resveratrol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] It can block the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus.[4]

  • Modulation of MAPK Signaling: Resveratrol can suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[3][4][5] These kinases are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Resveratrol has been demonstrated to inhibit the activity and expression of COX-2, the inducible enzyme responsible for the production of pro-inflammatory prostaglandins during inflammation.[1][3]

  • Activation of Sirtuin 1 (SIRT1): Resveratrol is a known activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 can deacetylate and thereby inhibit the activity of the NF-κB p65 subunit, contributing to its anti-inflammatory effects.[3]

The interconnectedness of these pathways highlights the pleiotropic nature of Resveratrol's anti-inflammatory action.

Resveratrol_Mechanism cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates COX2 COX-2 NFkB_nucleus->COX2 induces expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces expression Prostaglandins Prostaglandins COX2->Prostaglandins produces Cytokines->Cytokines Prostaglandins->Prostaglandins SIRT1 SIRT1 SIRT1->NFkB deacetylates & inhibits Resveratrol Resveratrol Resveratrol->MAPK inhibits Resveratrol->IKK inhibits Resveratrol->COX2 inhibits Resveratrol->SIRT1 activates

Caption: Resveratrol's multi-target anti-inflammatory mechanism.

Performance in Preclinical Models

A standard in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory response.[4] In this model, Resveratrol has consistently demonstrated dose-dependent inhibition of key inflammatory mediators.

Parameter Cell Line Typical IC50 / Effective Concentration Reference
Nitric Oxide (NO) ProductionRAW 264.71-25 µM[7][8]
Prostaglandin E2 (PGE2)RAW 264.7~20 µM[7]
TNF-α ProductionRAW 264.75-50 µM[4][5]
IL-6 ProductionRAW 264.75-50 µM[4][5][7]
COX-2 ExpressionRAW 264.710-50 µM[4]
NF-κB ActivationRAW 264.710-50 µM[4]

Note: IC50 values can vary depending on experimental conditions.

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[9] Resveratrol has shown significant efficacy in this model.

Model Species Effective Dose Range (Oral/IP) Key Findings Reference
Carrageenan-Induced Paw EdemaRat/Mouse10-100 mg/kg- Reduced paw volume- Decreased inflammatory cell infiltration- Lowered levels of pro-inflammatory cytokines in exudate[9]
Acetic Acid-Induced PleurisyRat20-50 mg/kg- Reduced pleural exudate volume- Decreased leukocyte migration[9]
Adjuvant-Induced ArthritisRat10-50 mg/kg- Reduced paw swelling- Improved joint histology- Decreased serum TNF-α and IL-1β[9]

Part 2: The Emerging Profile of N-(2-hydroxy-4-methoxyphenyl)acetamide

Mechanism of Action (Inferred from NA-2)

Research on NA-2 in a rat model of adjuvant-induced arthritis suggests that its anti-inflammatory effects may be mediated by:

  • Downregulation of Pro-inflammatory Cytokines: NA-2 has been shown to reduce the serum levels of IL-1β and TNF-α.[1][2][3]

  • Modulation of Oxidative Stress: The compound was found to alter oxidative stress markers, including nitric oxide and peroxide, suggesting a potential antioxidant component to its anti-inflammatory activity.[3]

  • Suppression of Toll-Like Receptors (TLRs): NA-2 treatment reduced the expression of TLR-2 and TLR-4 mRNA in splenocytes from arthritic rats, indicating an upstream inhibitory effect on innate immune signaling.[10]

NA2_Mechanism cluster_stimulus Adjuvant (M. tuberculosis) cluster_cell Immune Cells (e.g., Splenocytes) Adjuvant Adjuvant TLR2_4 TLR-2 / TLR-4 Adjuvant->TLR2_4 Downstream_Signaling Downstream Signaling (e.g., NF-κB) TLR2_4->Downstream_Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream_Signaling->Cytokines induces expression ROS Reactive Oxygen Species (ROS) Downstream_Signaling->ROS induces production NA2 N-(2-hydroxyphenyl)acetamide (NA-2) NA2->TLR2_4 suppresses expression NA2->Cytokines reduces NA2->ROS reduces

Caption: Inferred mechanism of N-(2-hydroxyphenyl)acetamide (NA-2).

Performance in Preclinical Models

The available data for NA-2 comes exclusively from the in vivo model of adjuvant-induced arthritis in rats, a model of chronic inflammation.

Model Species Effective Dose (IP) Key Findings Reference
Adjuvant-Induced ArthritisRat5-10 mg/kg- Retarded increase in paw edema volume- Reversed reduction in body weight- Reduced serum IL-1β and TNF-α levels- Altered oxidative stress markers- Reduced expression of TLR-2 and TLR-4 mRNA- Improved joint histology[1][2][3][10][11]

Part 3: Proposed Experimental Framework for a Head-to-Head Comparison

The lack of direct comparative data necessitates a structured experimental approach to objectively evaluate the anti-inflammatory potential of N-(2-hydroxy-4-methoxyphenyl)acetamide against the benchmark, Resveratrol. The following framework outlines a logical progression from in vitro screening to in vivo validation.

Experimental Workflow

Workflow start Start: Compound Synthesis & Characterization invitro Phase 1: In Vitro Screening (LPS-Stimulated RAW 264.7 Macrophages) start->invitro Determine IC50 values (NO, TNF-α, IL-6) invivo Phase 2: In Vivo Acute Model (Carrageenan-Induced Paw Edema) invitro->invivo Select doses based on in vitro potency & assess anti-edema effect mechanism Phase 3: Mechanistic Studies (Western Blot, RT-PCR) invivo->mechanism Analyze tissue/cells for NF-κB, MAPK, COX-2 modulation end End: Comparative Efficacy & Potency Profile mechanism->end

Caption: Proposed workflow for comparative analysis.

Detailed Experimental Protocols
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of N-(2-hydroxy-4-methoxyphenyl)acetamide, Resveratrol, or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. This ensures that the observed inhibitory effects are not due to cytotoxicity.

  • Animals: Use male Wistar rats (180-200 g). Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: Carrageenan control

    • Group 3: Carrageenan + Indomethacin (10 mg/kg, positive control)

    • Groups 4-6: Carrageenan + Resveratrol (e.g., 25, 50, 100 mg/kg, p.o.)

    • Groups 7-9: Carrageenan + N-(2-hydroxy-4-methoxyphenyl)acetamide (doses determined from in vitro data)

  • Dosing: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Histopathological Analysis (Optional): At the end of the experiment, euthanize the animals, and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.

Conclusion

Resveratrol stands as a well-validated anti-inflammatory agent with a multi-pronged mechanism of action, effectively attenuating inflammation in both in vitro and in vivo models. In contrast, the anti-inflammatory potential of N-(2-hydroxy-4-methoxyphenyl)acetamide remains largely unexplored. Preliminary data from the structurally related N-(2-hydroxyphenyl)acetamide are promising, suggesting a distinct mechanism involving TLR suppression.

The significant knowledge gap between these two compounds underscores a clear opportunity for investigation. The proposed experimental framework provides a robust and logical pathway to directly compare their efficacy and elucidate the mechanisms of N-(2-hydroxy-4-methoxyphenyl)acetamide. Such a study would be a valuable contribution to the field, potentially identifying a novel anti-inflammatory candidate and providing a deeper understanding of the structure-activity relationships within this class of compounds.

References

  • Perveen, K., Hanif, F., Jawed, H., & Simjee, S. U. (2013). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. BioMed Research International, 2013, 856193. [Link]

  • Khan, I., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

  • Jawed, H., et al. (2014). N-(2-hydroxy phenyl) acetamide: a novel suppressor of Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats. Molecular and Cellular Biochemistry, 394(1-2), 67-75. [Link]

  • Perveen, K., et al. (2013). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. Semantic Scholar. [Link]

  • Chen, Y., et al. (2024). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. Molecules, 29(4), 858. [Link]

  • Perveen, K., et al. (2013). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. ResearchGate. [Link]

  • Xia, N., et al. (2021). Anti-Inflammatory Action and Mechanisms of Resveratrol. Molecules, 26(1), 229. [Link]

  • Salehi, B., et al. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. Molecules, 23(9), 2375. [Link]

  • ResearchGate. (n.d.). IC50 values of resveratrol and derivatives in different study models. [Link]

  • Malaguarnera, L. (2019). Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights. International Journal of Molecular Sciences, 20(6), 1491. [Link]

  • MASI Longevity. (2024). Resveratrol and Inflammatory Biomarkers: Long-Term Effects. [Link]

  • Li, H., et al. (2022). Analgesic and Anti-Inflammatory Activities of Resveratrol through Classic Models in Mice and Rats. Evidence-Based Complementary and Alternative Medicine, 2022, 9895009. [Link]

  • Paudel, Y. N., et al. (2021). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules, 26(16), 4966. [Link]

Sources

A Comparative Guide to the Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of novel compounds is paramount. This guide provides an in-depth comparison of a traditional, established synthetic route for N-(2-hydroxy-4-methoxyphenyl)acetamide with a conceptual novel approach, offering insights into the strategic choices underpinning each methodology. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a comparative analysis of the two pathways.

Introduction to N-(2-hydroxy-4-methoxyphenyl)acetamide

N-(2-hydroxy-4-methoxyphenyl)acetamide is an aromatic amide that holds interest as a potential building block in medicinal chemistry and materials science. Its structural similarity to acetaminophen (paracetamol), a widely used analgesic and antipyretic, suggests potential biological activity. The strategic placement of the hydroxyl, methoxy, and acetamido groups on the phenyl ring offers multiple sites for further functionalization, making it a versatile intermediate. The efficient synthesis of this molecule is therefore a key consideration for its potential applications.

Established Synthetic Route: Acetylation of 2-Amino-5-methoxyphenol

The most direct and established method for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide is the acetylation of the commercially available precursor, 2-amino-5-methoxyphenol.[1][2] This approach is predicated on the well-understood and highly efficient N-acetylation of an aminophenol, a reaction analogous to the industrial synthesis of acetaminophen.

Mechanistic Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH2) of 2-amino-5-methoxyphenol is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of acetic anhydride. The hydroxyl group (-OH) is also nucleophilic, but the amino group is generally more reactive under neutral or slightly acidic conditions, allowing for selective N-acetylation. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and releases acetic acid as a byproduct. The selectivity of N-acetylation over O-acetylation is a key advantage of this route, simplifying the purification process.

Established_Synthetic_Route 2-Amino-5-methoxyphenol 2-Amino-5-methoxyphenol Reaction N-Acetylation 2-Amino-5-methoxyphenol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction N-(2-hydroxy-4-methoxyphenyl)acetamide N-(2-hydroxy-4-methoxyphenyl)acetamide Reaction->N-(2-hydroxy-4-methoxyphenyl)acetamide

Caption: Established synthetic workflow for N-(2-hydroxy-4-methoxyphenyl)acetamide.

Experimental Protocol

Materials:

  • 2-Amino-5-methoxyphenol

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxyphenol (1 equivalent) in a minimal amount of glacial acetic acid or a suitable inert solvent.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2-hydroxy-4-methoxyphenyl)acetamide.

A Novel Synthetic Route: Multi-step Synthesis from p-Acetamidophenol

A novel, alternative approach to N-(2-hydroxy-4-methoxyphenyl)acetamide can be conceptualized starting from the readily available and inexpensive p-acetamidophenol (acetaminophen). This multi-step route involves the initial methylation of the phenolic hydroxyl group, followed by a regioselective introduction of a hydroxyl group at the ortho-position to the acetamido group.

Mechanistic Rationale

This synthetic strategy hinges on altering the functional group reactivity and directing subsequent reactions.

Step 1: O-Methylation of p-Acetamidophenol The first step involves the O-methylation of p-acetamidophenol to form N-(4-methoxyphenyl)acetamide (methacetin).[3][4] This is typically achieved using a methylating agent like dimethyl sulfite or trimethyl phosphate in the presence of a weak base such as potassium carbonate.[3][4] The phenoxide ion, formed in situ, acts as the nucleophile, attacking the methyl group of the methylating agent in an SN2 reaction.

Step 2: Ortho-Hydroxylation (Conceptual) The second, more challenging step would be the regioselective hydroxylation of N-(4-methoxyphenyl)acetamide at the position ortho to the acetamido group. The acetamido group is an ortho-, para-directing group, and since the para position is blocked by the methoxy group, substitution is directed to the ortho positions. However, direct hydroxylation of an activated aromatic ring can be challenging and may require specific oxidizing agents or a more complex multi-step sequence involving nitration, reduction, diazotization, and hydrolysis, similar to a known synthesis of acetaminophen from acetanilide.[2] This conceptual step represents the innovative and less-established part of this route.

Novel_Synthetic_Route p-Acetamidophenol p-Acetamidophenol Step1 O-Methylation p-Acetamidophenol->Step1 Methylating Agent Methylating Agent Methylating Agent->Step1 N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide Step1->N-(4-methoxyphenyl)acetamide Step2 ortho-Hydroxylation (Conceptual) N-(4-methoxyphenyl)acetamide->Step2 N-(2-hydroxy-4-methoxyphenyl)acetamide N-(2-hydroxy-4-methoxyphenyl)acetamide Step2->N-(2-hydroxy-4-methoxyphenyl)acetamide

Caption: Conceptual novel synthetic workflow for N-(2-hydroxy-4-methoxyphenyl)acetamide.

Experimental Protocol (for Step 1)

Materials:

  • p-Acetamidophenol (acetaminophen)

  • Potassium carbonate

  • Dimethyl sulfite or Trimethyl phosphate[3][4]

  • Methylene chloride (for extraction)

  • 6% Sodium hydroxide solution

  • Water

Procedure:

  • To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add p-acetamidophenol (1 equivalent), potassium carbonate (0.2 equivalents), and trimethyl phosphate (2.5 equivalents).[4]

  • Heat the mixture to 90 °C for three hours.[4]

  • Allow the mixture to cool and then quench with water.

  • Extract the product into methylene chloride.

  • Wash the organic layer with a 6% sodium hydroxide solution to remove any unreacted starting material, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-(4-methoxyphenyl)acetamide.[4]

Comparative Analysis

FeatureEstablished Route (Acetylation)Novel Route (from Acetaminophen)
Starting Material 2-Amino-5-methoxyphenolp-Acetamidophenol (Acetaminophen)
Number of Steps 12 (conceptual)
Reaction Type N-AcetylationO-Methylation, ortho-Hydroxylation
Key Advantages Direct, high-yielding, well-established chemistryUtilizes a very inexpensive and readily available starting material
Key Challenges Availability and cost of the starting materialRegioselectivity and efficiency of the ortho-hydroxylation step
Purification Standard extraction and recrystallizationRequires purification after each step, potentially more complex
Atom Economy GoodPotentially lower due to the multi-step nature
Scalability Readily scalableScalability depends on the feasibility of the hydroxylation step

Characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide

The final product from either synthetic route should be characterized using standard analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): The predicted monoisotopic mass is 181.0739 Da.[5] Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion at m/z 182.0812 [M+H]+.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch (around 3300-3500 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretches of the ether and phenol (around 1250 and 1050 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the acetyl group protons (a singlet around 2.1 ppm), and the hydroxyl and amide protons (which may be broad and their chemical shifts dependent on solvent and concentration). The aromatic region would show a characteristic splitting pattern for the 1,2,4-trisubstituted ring.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons (with those attached to oxygen appearing at lower field), the methoxy carbon, and the acetyl methyl carbon.

Conclusion

The established synthetic route to N-(2-hydroxy-4-methoxyphenyl)acetamide via the direct acetylation of 2-amino-5-methoxyphenol offers a straightforward and efficient method, benefiting from predictable and high-yielding chemistry. Its main potential drawback lies in the cost and availability of the starting material.

The novel, conceptual route starting from acetaminophen is attractive due to the low cost of the initial raw material. However, it presents a significant synthetic challenge in achieving efficient and regioselective ortho-hydroxylation. Further research and development would be required to validate the feasibility of this second step and optimize the reaction conditions to make it a competitive alternative.

For researchers requiring a reliable and immediate synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide, the established acetylation method is the recommended approach. The novel route, however, represents an interesting academic and industrial challenge that, if overcome, could provide a more cost-effective long-term manufacturing process.

References

  • OICC Press. Supplementary Information. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • PubChem. 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. [Link]

  • Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]

  • PubChemLite. N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). [Link]

  • PubChem. 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. [Link]

  • Matrix Fine Chemicals. N-(4-AMINO-2-HYDROXY-5-METHOXYPHENYL)ACETAMIDE. [Link]

  • NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

  • Google Patents. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
  • NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

  • NIST WebBook. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. [Link]

  • ResearchGate. Dear all, Is there any simple method to make n acetylation of 2-amino phenol? [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • ResearchGate. How can I synthesize 2-amino-5-methoxyphenol? [Link]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

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"assessing the batch-to-batch consistency of commercially available N-(2-hydroxy-4-methoxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ensuring Batch-to-Batch Consistency of N-(2-hydroxy-4-methoxyphenyl)acetamide

In the landscape of pharmaceutical development and manufacturing, the consistency of active pharmaceutical ingredients (APIs) and critical intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring product safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth, technically-grounded framework for assessing the batch-to-batch consistency of N-(2-hydroxy-4-methoxyphenyl)acetamide, a key chemical entity. We will move beyond simple pass/fail release testing to establish a comprehensive analytical strategy that ensures reproducibility across crucial quality attributes.[1]

The imperative for stringent batch consistency is rooted in the potential for subtle variations in physical and chemical properties to significantly impact downstream processes and the final drug product's performance.[1][] Issues such as altered impurity profiles, variations in crystal form, or inconsistent particle size can lead to failures in manufacturing, unpredictable bioavailability, and regulatory hurdles.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to establish a robust, self-validating system for quality control.

The Analytical Cornerstone: A Multi-faceted Approach to Consistency Verification

A singular analytical technique is insufficient to comprehensively define the consistency of a compound like N-(2-hydroxy-4-methoxyphenyl)acetamide. A more robust strategy involves the orthogonal application of multiple analytical methods, each providing a unique and critical piece of the quality puzzle. The selection of these techniques is predicated on their ability to probe the key quality attributes that are most likely to vary between batches and impact performance.

Our comprehensive analytical workflow for assessing the batch-to-batch consistency of N-(2-hydroxy-4-methoxyphenyl)acetamide is depicted below. This workflow is designed to provide a holistic view of the material's identity, purity, physical properties, and thermal stability.

Comprehensive Analytical Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Core Analytical Testing cluster_2 Physicochemical Characterization cluster_3 Data Analysis & Reporting start Receive Batches of N-(2-hydroxy-4-methoxyphenyl)acetamide visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Check (e.g., DMSO, Acetone) visual->solubility hplc HPLC-UV (Purity & Impurity Profiling) solubility->hplc nmr ¹H NMR & ¹³C NMR (Identity & Structural Integrity) solubility->nmr ftir FTIR (Functional Group Confirmation) solubility->ftir dsc DSC (Melting Point & Polymorphism) solubility->dsc psd Particle Size Distribution (Physical Property) solubility->psd lcms LC-MS (Impurity Identification) hplc->lcms compare Compare Data Across Batches hplc->compare lcms->compare nmr->compare ftir->compare tga TGA (Thermal Stability & Residual Solvents) dsc->tga xrd XRD (Crystallinity & Polymorphic Form) dsc->xrd dsc->compare tga->compare xrd->compare psd->compare report Generate Certificate of Analysis & Batch Consistency Report compare->report

Caption: Overall workflow for assessing batch-to-batch consistency.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical application of this guide, we present a hypothetical comparative analysis of three distinct batches of N-(2-hydroxy-4-methoxyphenyl)acetamide sourced from different commercial suppliers. The following tables summarize the key analytical data obtained.

Table 1: Chromatographic Purity and Impurity Profile by HPLC-UV

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (Area %) 99.85%99.52%99.91%≥ 99.5%
Impurity 1 (RRT 0.85) 0.08%0.21%0.05%≤ 0.1%
Impurity 2 (RRT 1.15) 0.04%0.15%Not Detected≤ 0.1%
Total Impurities 0.15%0.48%0.09%≤ 0.5%

Table 2: Physicochemical and Thermal Properties

ParameterBatch ABatch BBatch CAcceptance Criteria
Melting Point (DSC, °C) 145.2143.8145.5143 - 147 °C
Weight Loss (TGA, up to 150°C) 0.05%0.25%0.08%≤ 0.2%
Particle Size (D50, µm) 25.345.824.9Report Value

Interpretation of Results:

  • Batch A and C demonstrate high purity and a consistent impurity profile, meeting all acceptance criteria. Their similar melting points and particle sizes suggest a consistent manufacturing process.

  • Batch B , while meeting the overall purity specification, exhibits a higher level of total impurities, with Impurity 2 exceeding the individual limit. The lower melting point and significantly larger particle size also indicate potential differences in the manufacturing or purification process, which could impact dissolution rates and bioavailability.

This comparative data underscores the importance of a multi-parametric approach. Relying solely on a purity assay would have failed to identify the significant physical property variations in Batch B.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in this guide.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

This method is central to quantifying the purity of N-(2-hydroxy-4-methoxyphenyl)acetamide and profiling any related impurities.

HPLC_Workflow prep_mobile Prepare Mobile Phase (e.g., Acetonitrile:Water gradient) equilibration Equilibrate HPLC System prep_mobile->equilibration prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Methanol) injection Inject Sample prep_sample->injection equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Integration & Area % Calculation) detection->analysis

Caption: HPLC experimental workflow.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • N-(2-hydroxy-4-methoxyphenyl)acetamide reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of N-(2-hydroxy-4-methoxyphenyl)acetamide from each batch at a concentration of 1.0 mg/mL in methanol.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • Analysis: Inject each sample solution in duplicate.

  • Data Processing: Integrate all peaks and calculate the area percentage of the main peak and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying the molecular weights of impurities detected by HPLC, providing crucial information for understanding their origin.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • The same HPLC method as described above can be used.

Procedure:

  • Analyze the sample batch with the most significant impurity profile using the established HPLC method coupled to the mass spectrometer.

  • Acquire mass spectra for each impurity peak.

  • Determine the molecular weight of each impurity from the mass-to-charge ratio (m/z). This information can be used to propose potential structures and degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure and identity of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with the known spectrum of N-(2-hydroxy-4-methoxyphenyl)acetamide to confirm the structural integrity and absence of significant structural impurities.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and to screen for polymorphism, which can affect solubility and bioavailability.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point. Multiple melting endotherms may indicate the presence of different polymorphic forms.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature and is useful for determining the presence of residual solvents or other volatile impurities.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. Significant weight loss at temperatures below the melting point may indicate the presence of volatile components.

Conclusion

Ensuring the batch-to-batch consistency of N-(2-hydroxy-4-methoxyphenyl)acetamide is a critical undertaking that safeguards the quality and performance of the final pharmaceutical product.[1][] A comprehensive analytical strategy, employing a suite of orthogonal techniques, is essential for a thorough evaluation. By moving beyond simple purity assessments to include detailed impurity profiling and characterization of physical and thermal properties, researchers and manufacturers can gain a high degree of confidence in the consistency and quality of their materials. The methodologies and comparative data presented in this guide provide a robust framework for establishing such a quality control system, ultimately contributing to the development of safer and more effective medicines.

References

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.).
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0 - ChemFaces. (n.d.).
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0 | Alkaloids - BioCrick. (n.d.).
  • Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical. (n.d.).
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS 58469-06-0 | ScreenLib. (n.d.).
  • Batch-to-batch consistency checks - Spectralys Biotech. (n.d.).
  • N-(2-Hydroxy-4-methoxyphenyl)acetamide - BioHippo. (n.d.).
  • Ensuring Batch-to-Batch Consistency in Weight Variation Validation - Pharma.Tips. (2025, April 10).
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (n.d.).
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Pre-Disposal Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Structurally similar compounds, such as N-(2-Hydroxy-4-methylphenyl)acetamide and N-(4-methoxyphenyl)acetamide, are classified as hazardous.[1][2][3][4] Therefore, N-(2-hydroxy-4-methoxyphenyl)acetamide should be handled with the same level of caution.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory discomfort.[1][5]

  • Harmful if Swallowed: Ingestion can be toxic.[3][4]

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. Before handling N-(2-hydroxy-4-methoxyphenyl)acetamide for any purpose, including disposal, the following should be worn:

  • Safety Goggles: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-(2-hydroxy-4-methoxyphenyl)acetamide is to treat it as hazardous waste.[7] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to environmental contamination and is a violation of regulatory standards.[7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid N-(2-hydroxy-4-methoxyphenyl)acetamide waste, including any contaminated materials like weighing paper or absorbent pads, in a designated, leak-proof container.[6][7]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]

2. Container Selection and Labeling:

  • Choose a container that is chemically compatible with acetamides. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2-hydroxy-4-methoxyphenyl)acetamide," and any known hazard characteristics (e.g., "Irritant," "Toxic").[7][8] The container should always be kept closed except when adding waste.[7]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[9]

  • This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[7]

  • Access to this storage area should be restricted to authorized personnel.

4. Arranging for Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[6][7]

  • Provide them with the complete chemical name and any other relevant information from your risk assessment.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the necessary PPE as outlined in Section I.

3. Contain and Absorb the Spill:

  • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.[2][5]

  • For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[6]

4. Collect and Dispose of Contaminated Materials:

  • Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[6]

  • Any materials used for cleanup, including contaminated PPE, must also be disposed of as hazardous waste.[6]

5. Decontaminate and Ventilate:

  • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Ensure the area is well-ventilated.

Quantitative Data Summary

ParameterGuideline/RecommendationSource
Waste Classification Hazardous Waste[7]
PPE Requirement Safety Goggles, Chemical-Resistant Gloves, Lab Coat[6][7]
Handling Environment Well-ventilated area / Chemical Fume Hood[6][7]
Waste Container Labeling "Hazardous Waste", Full Chemical Name, Hazard Information[7][8]
Spill Containment Inert Absorbent Material (e.g., sand, earth)[6]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal assess_hazards Assess Hazards (Irritant, Toxic) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Solid vs. Liquid) don_ppe->segregate_waste select_container Select Compatible Container (e.g., HDPE) segregate_waste->select_container label_container Label Container ('Hazardous Waste', Chemical Name) select_container->label_container store_waste Store in Designated Area (Cool, Dry, Ventilated) label_container->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs waste_pickup Arrange for Waste Pickup contact_ehs->waste_pickup

Caption: Decision workflow for the proper disposal of N-(2-hydroxy-4-methoxyphenyl)acetamide.

References

  • Benchchem. (n.d.). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of N-[4-(dimethylamino)phenyl]acetamide: A Step-by-Step Guide for Laboratory Professionals.
  • Heritage-Crystal Clean, LLC. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: N-(2-Hydroxy-4-methylphenyl)acetamide.
  • Thermo Fisher Scientific. (2014, December 1). SAFETY DATA SHEET: 4'-Methoxyacetanilide.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[6]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: N-(4-Methoxyphenyl)acetamide.
  • Angene Chemical. (2025, October 16). Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-hydroxy-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is the bedrock of both innovation and safety. N-(2-hydroxy-4-methoxyphenyl)acetamide, a compound of interest in various research contexts, requires a comprehensive understanding of its hazard profile to establish safe handling protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any bottle is opened or any material is weighed, a thorough risk assessment is paramount. N-(2-hydroxy-4-methoxyphenyl)acetamide, like many aromatic amides, presents specific hazards that dictate our PPE strategy. According to its classification under the Globally Harmonized System (GHS), this compound is an irritant and potentially harmful.[1][2][3]

Understanding the causality is key: the functional groups on the molecule can interact with biological tissues, leading to irritation. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of the powdered form.[1]

For a clear overview, the GHS hazard classifications for compounds similar to N-(2-hydroxy-4-methoxyphenyl)acetamide are summarized below.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritationGHS07Warning
Acute toxicity, oral4H302: Harmful if swallowedGHS07Warning

This table is a composite based on data for structurally related compounds and should be used for risk assessment purposes. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.[1][2][3][4][5]

This data-driven understanding of the hazards allows us to move beyond a "one-size-fits-all" approach to PPE and tailor our strategy to mitigate the specific risks posed by N-(2-hydroxy-4-methoxyphenyl)acetamide.

Core PPE Requirements: Your First Line of Defense

Based on the risk assessment, a standard suite of PPE is mandatory for handling N-(2-hydroxy-4-methoxyphenyl)acetamide in a laboratory setting. This is considered Level D protection, which is the minimum level for any chemical handling.[6][7]

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.

    • Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 standards.

    • Recommended for Splash Hazard: Chemical splash goggles.

    • High-Risk Operations: A face shield worn over safety glasses is required when there is a significant risk of splashing or aerosol generation, such as during transfers of large quantities or when sonicating solutions.[8]

  • Skin and Body Protection: Preventing skin contact is crucial to avoid irritation.

    • Gloves: Disposable nitrile gloves are the standard choice, providing good chemical resistance for incidental contact.[8] It is critical to inspect gloves for any signs of degradation or puncture before each use. If direct, prolonged contact is anticipated, consult the glove manufacturer's compatibility chart to select a glove with a longer breakthrough time. Always double-glove if handling highly concentrated solutions.

    • Laboratory Coat: A buttoned, knee-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[8]

  • Respiratory Protection: While engineering controls like fume hoods are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.

    • Standard Handling: When handling small quantities in a well-ventilated area or a certified chemical fume hood, a respirator is typically not required.

    • Required Use: If engineering controls are not feasible or during large-scale operations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[8][9] A particulate filter respirator may be sufficient for powders, but a full-face air-purifying respirator might be required depending on the scale and nature of the work.[6][10] A formal respiratory protection program, including fit testing and training, is essential if respirators are required.[8]

Operational Workflow: A Step-by-Step Guide to Safety

The proper sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Eye/Face Protection d3 3. Respirator (if required) d4 4. Gloves handle_chemical Handle N-(2-hydroxy-4-methoxyphenyl)acetamide d4->handle_chemical f1 1. Gloves f2 2. Lab Coat f3 3. Eye/Face Protection f4 4. Respirator (if required) exit_lab Exit Lab f4->exit_lab start Start enter_lab Enter Lab start->enter_lab enter_lab->d1 handle_chemical->f1 wash_hands Wash Hands Thoroughly exit_lab->wash_hands end End wash_hands->end

Caption: PPE Donning and Doffing Workflow.

Detailed Steps:

  • Donning (Putting On):

    • Lab Coat: Securely fasten your lab coat.

    • Eye and Face Protection: Put on your safety glasses or goggles. If needed, position your face shield.

    • Respirator: If your risk assessment requires a respirator, perform a seal check to ensure it is working correctly.

    • Gloves: Pull gloves on to cover the cuffs of your lab coat.

  • Doffing (Taking Off): This process is designed to minimize the transfer of contaminants.

    • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

    • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in a laundry bin if disposable.

    • Eye and Face Protection: Remove by handling the earpieces or strap, avoiding touching the front surface.

    • Respirator: Remove your respirator last.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]

Emergency Procedures and Disposal Plan

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][11] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan:

All waste, including contaminated PPE and excess chemical, must be treated as hazardous waste.

Waste Disposal Decision Tree

Disposal_Plan start Waste Generated q_contaminated Is the item (PPE, glassware, etc.) contaminated with the chemical? start->q_contaminated q_excess_chem Is it excess or expired N-(2-hydroxy-4-methoxyphenyl)acetamide? start->q_excess_chem solid_waste Place in a designated, labeled Hazardous Solid Waste container. q_contaminated->solid_waste Yes non_haz_waste Dispose of in regular laboratory trash. q_contaminated->non_haz_waste No q_excess_chem->solid_waste Yes (Solid) liquid_waste Place in a designated, labeled Hazardous Liquid Waste container. q_excess_chem->liquid_waste Yes (in Solution)

Caption: Decision Tree for Waste Disposal.

All waste containers must be clearly labeled as hazardous and disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[12] Do not pour any solutions containing N-(2-hydroxy-4-methoxyphenyl)acetamide down the drain.

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with N-(2-hydroxy-4-methoxyphenyl)acetamide, ensuring their personal safety and contributing to a culture of safety within the scientific community.

References

  • International Chemical Safety Cards (ICSC). (n.d.). PARACETAMOL.
  • ChemicalBook. (n.d.). Acetamide, N-hydroxy-2-[aMino]- Safety Data Sheet. Retrieved from ChemicalBook.

  • Thermo Fisher Scientific. (2014, December 1). Safety Data Sheet: 4'-Methoxyacetanilide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-(2-Hydroxy-4-methylphenyl)acetamide.
  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
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N-(2-hydroxy-4-methoxyphenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.